molecular formula C21H16F3NO5S B14078024 Enpp-1-IN-21

Enpp-1-IN-21

Cat. No.: B14078024
M. Wt: 451.4 g/mol
InChI Key: JLVBBSVNZSRAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enpp-1-IN-21 is a useful research compound. Its molecular formula is C21H16F3NO5S and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H16F3NO5S

Molecular Weight

451.4 g/mol

IUPAC Name

[4-[(4-methylbenzoyl)amino]phenyl] 4-(trifluoromethoxy)benzenesulfonate

InChI

InChI=1S/C21H16F3NO5S/c1-14-2-4-15(5-3-14)20(26)25-16-6-8-18(9-7-16)30-31(27,28)19-12-10-17(11-13-19)29-21(22,23)24/h2-13H,1H3,(H,25,26)

InChI Key

JLVBBSVNZSRAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ENPP1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a pivotal innate immune checkpoint within the tumor microenvironment. Its primary oncogenic role is mediated through the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. By degrading cGAMP, ENPP1 effectively suppresses antitumor immunity. ENPP1-IN-21 is a small molecule inhibitor of ENPP1 that reverses this immunosuppressive activity. This technical guide provides a comprehensive overview of the mechanism of action of ENPP1-IN-21, detailing its molecular target, downstream signaling consequences, and its impact on the tumor immune landscape. This document includes quantitative data for relevant inhibitors, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

The ENPP1-cGAS-STING Signaling Axis: A Key Regulator of Antitumor Immunity

The cGAS-STING pathway is a fundamental component of the innate immune system's arsenal against cancer. The pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[1] This cytosolic dsDNA is recognized by the enzyme cGAS, which then synthesizes the cyclic dinucleotide cGAMP.[2] cGAMP functions as a second messenger, binding to and activating the STING protein, which is located on the endoplasmic reticulum.[1]

Upon activation, STING translocates to the Golgi apparatus and activates the TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10.[1][3] This cytokine and chemokine milieu is crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for orchestrating a robust antitumor immune response.[1]

ENPP1, a type II transmembrane glycoprotein, functions as a negative regulator of this pathway by hydrolyzing extracellular cGAMP.[4][5] Many tumor cells overexpress ENPP1, creating an immunosuppressive shield by preventing cGAMP from activating STING on adjacent immune cells.[1] Furthermore, ENPP1 can also hydrolyze extracellular ATP to generate AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[6]

ENPP1-IN-21: Mechanism of Action

ENPP1-IN-21 is a small molecule inhibitor that directly targets the enzymatic activity of ENPP1.[7] By binding to ENPP1, ENPP1-IN-21 blocks the hydrolysis of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, allowing for the sustained activation of the STING pathway in surrounding immune cells, particularly dendritic cells.[1][6] This enhanced STING signaling results in the increased production of type I interferons and other pro-inflammatory cytokines, which promotes the maturation and antigen-presenting capacity of dendritic cells.[8] Activated dendritic cells then prime and activate CD8+ T cells, leading to their infiltration into the tumor and subsequent killing of cancer cells.[9]

The primary mechanism of action of ENPP1-IN-21 is the restoration of STING-mediated antitumor immunity.[10] By inhibiting ENPP1, ENPP1-IN-21 effectively converts an immunosuppressive, or "cold," tumor microenvironment into an inflamed, or "hot," one that is more susceptible to immune-mediated destruction.

Signaling Pathway Diagram

ENPP1_Mechanism_of_Action cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS Export cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra Export ENPP1 ENPP1 cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import & Activation ENPP1_IN_21 ENPP1-IN-21 ENPP1_IN_21->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFNs\nCytokines Type I IFNs & Pro-inflammatory Cytokines p-IRF3->Type I IFNs\nCytokines Antitumor Immunity Antitumor Immunity Type I IFNs\nCytokines->Antitumor Immunity

Caption: Mechanism of action of ENPP1-IN-21 in the tumor microenvironment.

Quantitative Data

The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the available quantitative data for ENPP1-IN-21 and other relevant ENPP1 inhibitors for comparative purposes.

InhibitorTargetIC50Assay TypeReference
ENPP1-IN-21 ENPP1 0.45 µM Enzymatic[7]
ENPP1-IN-21 ENPP3 0.19 µM Enzymatic[7]
ENPP1-IN-20ENPP10.09 nMEnzymatic[11]
ENPP1-IN-20ENPP18.8 nMCell-based[11]
Compound 4eENPP10.188 µMEnzymatic[12]
Compound 4eENPP10.732 µMCell-based (MDA-MB-231)[12]
ENPP1 Inhibitor CENPP10.26 µMCell-free[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ENPP1 inhibitors.

ENPP1 Enzymatic Activity Assay (cGAMP Hydrolysis)

This protocol is designed to measure the enzymatic activity of ENPP1 by quantifying the hydrolysis of cGAMP.

Materials:

  • Recombinant human ENPP1

  • 2'3'-cGAMP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35

  • 96-well microplate

  • Plate reader capable of detecting the chosen readout (e.g., fluorescence polarization, luminescence)

  • Detection reagents (e.g., Transcreener® AMP²/GMP² Assay)

Procedure:

  • Prepare a serial dilution of ENPP1-IN-21 in assay buffer.

  • In a 96-well plate, add the diluted ENPP1-IN-21 or vehicle control (DMSO).

  • Add recombinant ENPP1 to each well to a final concentration of approximately 500 pM.

  • Initiate the reaction by adding 2'3'-cGAMP to a final concentration of 10 µM.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and detect the amount of AMP/GMP produced using a suitable detection kit (e.g., Transcreener® AMP²/GMP² Assay) according to the manufacturer's instructions.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each concentration of ENPP1-IN-21 and determine the IC50 value using non-linear regression analysis.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of ENPP1-IN-21 Plate Setup Add inhibitor/vehicle and ENPP1 to 96-well plate Serial Dilution->Plate Setup Enzyme Prep Prepare recombinant ENPP1 solution Enzyme Prep->Plate Setup Substrate Prep Prepare 2'3'-cGAMP solution Reaction Start Initiate reaction with 2'3'-cGAMP Substrate Prep->Reaction Start Plate Setup->Reaction Start Incubation Incubate at 37°C for 60 min Reaction Start->Incubation Reaction Stop Stop reaction and add detection reagents Incubation->Reaction Stop Signal Read Measure signal (e.g., fluorescence) Reaction Stop->Signal Read Data Analysis Calculate % inhibition and IC50 Signal Read->Data Analysis

Caption: Workflow for the ENPP1 enzymatic activity assay.

Cell-Based ENPP1 Activity Assay

This protocol assesses the inhibitory activity of ENPP1-IN-21 on endogenous ENPP1 in a cellular context.

Materials:

  • High ENPP1-expressing cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • ENPP1-IN-21

  • Assay buffer (e.g., D-Hanks)

  • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate and incubate overnight.

  • Wash the cells twice with assay buffer.

  • Add serial dilutions of ENPP1-IN-21 or vehicle control to the wells.

  • Initiate the reaction by adding the fluorogenic ENPP1 substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) kinetically for 60-120 minutes at 37°C.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition and IC50 value.

Western Blot Analysis of STING Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade.

Materials:

  • THP-1 cells or other suitable immune cells

  • Cell culture medium

  • ENPP1-IN-21

  • STING agonist (e.g., cGAMP)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Pre-treat cells with ENPP1-IN-21 for a specified time.

  • Stimulate the cells with a STING agonist.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using ECL reagent and visualize the protein bands.

  • Quantify band intensities and normalize to the loading control.

Western_Blot_Workflow Cell Treatment Cell treatment with ENPP1-IN-21 & STING agonist Lysis Cell lysis and protein quantification Cell Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary antibody incubation Blocking->Primary Ab Secondary Ab Secondary antibody incubation Primary Ab->Secondary Ab Detection ECL detection and imaging Secondary Ab->Detection Analysis Band intensity quantification Detection->Analysis

Caption: Western blot workflow for STING pathway analysis.

Measurement of IFN-β Production by ELISA

This protocol quantifies the secretion of IFN-β, a key downstream effector of STING activation.

Materials:

  • Cell culture supernatant from treated cells

  • IFN-β ELISA kit (e.g., Mouse IFN beta SimpleStep ELISA® Kit)

  • Microplate reader

Procedure:

  • Collect cell culture supernatants after treatment with ENPP1-IN-21 and a STING agonist.

  • Centrifuge the supernatants to remove cellular debris.

  • Perform the ELISA according to the manufacturer's instructions, which typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the concentration of IFN-β in the samples based on the standard curve.

Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol is for the analysis of immune cell populations within the tumor microenvironment of a preclinical tumor model.

Materials:

  • Tumor tissue from a syngeneic mouse model

  • Digestion buffer (e.g., collagenase, DNase)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)

  • Flow cytometer

Procedure:

  • Harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

  • Lyse red blood cells.

  • Count the viable cells.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using flow cytometry software to identify and quantify different immune cell populations.

Conclusion

ENPP1-IN-21 is a potent inhibitor of ENPP1 that acts by preventing the degradation of extracellular cGAMP, thereby unleashing the antitumor potential of the cGAS-STING pathway. Its mechanism of action involves the restoration of type I interferon signaling and the promotion of a T-cell-inflamed tumor microenvironment. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of ENPP1-IN-21 and other inhibitors targeting this critical innate immune checkpoint. The continued investigation of ENPP1 inhibitors holds significant promise for the development of novel and effective cancer immunotherapies.

References

The Role of ENPP-1-IN-21 in the cGAS-STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway plays a crucial role in antitumor immunity. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of the cGAS-STING pathway. It functions by hydrolyzing the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP), in the extracellular space, thereby dampening STING activation and suppressing immune responses.[1][2][3][4][5] This role positions ENPP1 as an innate immune checkpoint and a promising therapeutic target for enhancing cancer immunotherapy.[1][2][6][7][8] Enpp-1-IN-21 is a small molecule inhibitor of ENPP1 that has been developed to counteract this immunosuppressive mechanism. This technical guide provides an in-depth overview of the role of ENPP1 in the cGAS-STING pathway and the potential of this compound as a therapeutic agent.

The cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells.

Pathway Activation:

  • cGAS Activation: Cytosolic dsDNA is recognized by and activates the enzyme cyclic GMP-AMP synthase (cGAS).[4]

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[4]

  • STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane.[9] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[9]

  • Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4]

  • Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[4] These cytokines are essential for mounting an effective antitumor immune response, including the recruitment and activation of cytotoxic T lymphocytes.

ENPP1 as a Negative Regulator:

ENPP1 is a type II transmembrane glycoprotein that functions as an ecto-enzyme, meaning its catalytic domain is located in the extracellular space.[4][10] It is the primary hydrolase of extracellular cGAMP.[1][2][5] Tumor cells can export cGAMP into the tumor microenvironment, where it can activate the STING pathway in surrounding immune cells, a process known as paracrine signaling.[1][2] However, ENPP1 on the surface of cancer cells and other cells within the tumor microenvironment can degrade this extracellular cGAMP, thereby preventing STING activation and promoting immune evasion.[1][2][11][12] By hydrolyzing cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing antitumor immunity.[1][2][6][8]

This compound: An ENPP1 Inhibitor

This compound (also referred to as compound 4g in some literature) is a small molecule inhibitor designed to block the enzymatic activity of ENPP1.[13] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to increased levels of this STING agonist in the tumor microenvironment. This, in turn, is expected to enhance STING-mediated antitumor immunity.

Quantitative Data

The inhibitory activity of this compound and other relevant ENPP1 inhibitors is summarized in the table below.

CompoundTargetIC50 (µM)Assay TypeReference
This compound ENPP10.45Biochemical[13]
This compound ENPP30.19Biochemical[13]
Enpp-1-IN-20 ENPP10.00009Biochemical[14]
ENPP1 Inhibitor C ENPP10.26Cell-free[15]
ZXP-8202 rhENPP1Pico-molarEnzymatic[16]
CompoundEC50 (nM)Assay TypeReference
Enpp-1-IN-20 8.8Cell-based[14]
ZXP-8202 20Cell-based enzymatic[16]
ZXP-8202 10IFNB1 production in THP1[16]

Signaling Pathways and Experimental Workflows

The cGAS-STING Pathway and ENPP1 Inhibition

cGAS_STING_Pathway cGAS-STING Signaling Pathway and ENPP1 Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAMP_ext Extracellular 2'3'-cGAMP AMP_GMP AMP + GMP cGAMP_ext->AMP_GMP STING STING cGAMP_ext->STING Paracrine Activation ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolysis ENPP1->AMP_GMP Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->STING Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Activates Transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: cGAS-STING pathway and ENPP1 inhibition.

Experimental Workflow for Assessing ENPP1 Inhibition

Experimental_Workflow Workflow for Assessing ENPP1 Inhibition cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay recombinant_ENPP1 Recombinant ENPP1 incubation1 Incubation recombinant_ENPP1->incubation1 substrate Substrate (e.g., cGAMP, ATP) substrate->incubation1 inhibitor ENPP1 Inhibitor (e.g., this compound) inhibitor->incubation1 detection Detection of Product (e.g., AMP/GMP) incubation1->detection ic50_calc1 IC50 Calculation detection->ic50_calc1 cells Cells expressing ENPP1 (e.g., MDA-MB-231) incubation2 Incubation cells->incubation2 inhibitor2 ENPP1 Inhibitor inhibitor2->incubation2 cGAMP_ext Extracellular cGAMP cGAMP_ext->incubation2 reporter_cells Reporter Cells (e.g., THP-1 with IFN reporter) incubation2->reporter_cells measurement Measure STING Activation (e.g., IFN-β levels, p-IRF3) reporter_cells->measurement ec50_calc EC50 Calculation measurement->ec50_calc

Caption: Workflow for ENPP1 inhibition assessment.

Experimental Protocols

ENPP1 Enzyme Activity Assay (Biochemical)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against ENPP1.

Materials:

  • Recombinant human ENPP1 protein

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5)

  • Substrate: 2'3'-cGAMP or ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)[17][18]

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the ENPP1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to the wells.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.[18]

  • Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

  • Add the detection reagent according to the manufacturer's instructions to measure the amount of product (AMP/GMP) formed.

  • Read the plate on a suitable plate reader (e.g., for fluorescence polarization).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STING Activation Assay

This protocol assesses the ability of an ENPP1 inhibitor to rescue cGAMP-mediated STING activation in a co-culture system.

Materials:

  • ENPP1-expressing cells (e.g., MDA-MB-231 human breast cancer cells)[15][19]

  • STING-responsive reporter cells (e.g., THP-1 monocytes expressing an IFN-β reporter)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 2'3'-cGAMP

  • Test compound (e.g., this compound)

  • 96-well plates

  • Reagents for quantifying the reporter signal (e.g., luciferase substrate, ELISA kit for IFN-β)

Procedure:

  • Day 1: Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Day 2: Treat the ENPP1-expressing cells with serial dilutions of the test compound for a specified pre-incubation time (e.g., 1 hour).

  • Add a fixed concentration of 2'3'-cGAMP to the wells and incubate for a defined period (e.g., 6 hours) to allow for cGAMP hydrolysis by ENPP1.

  • Collect the conditioned medium from these wells.

  • Add the conditioned medium to the STING-responsive reporter cells that have been seeded in a separate 96-well plate.

  • Incubate the reporter cells with the conditioned medium for 18-24 hours.[20]

  • Measure the reporter signal according to the specific reporter system being used (e.g., luminescence for a luciferase reporter, absorbance for an ELISA).

  • Calculate the percent activation for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

ENPP1 represents a significant checkpoint in the cGAS-STING pathway, and its inhibition is a promising strategy to enhance antitumor immunity. Small molecule inhibitors like this compound offer the potential to block the degradation of extracellular cGAMP, thereby unleashing the full potential of STING-mediated immune responses against cancer. The data and protocols presented in this technical guide provide a foundation for researchers and drug developers to further investigate the therapeutic utility of ENPP1 inhibitors in oncology. Continued research in this area is crucial for the development of novel immunotherapies that can benefit a wider range of cancer patients.

References

Enpp-1-IN-21: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Enpp-1-IN-21, a notable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document compiles available quantitative data, details the experimental methodologies for its characterization, and visualizes key biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of ENPP1, an enzyme implicated in a variety of physiological and pathological processes, including the regulation of the innate immune system. ENPP1 is the primary hydrolase of cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING signaling pathway. By inhibiting ENPP1, this compound can potentiate STING signaling, making it a compound of interest for immuno-oncology research and drug development. This guide focuses on the selectivity of this compound for its primary target, ENPP1, in relation to other enzymes.

Quantitative Target Selectivity Profile

This compound, identified as compound 4g in the primary literature, has been evaluated for its inhibitory activity against ENPP1 and the closely related isoform ENPP3. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.

TargetThis compound (Compound 4g) IC50 (µM)
ENPP10.45
ENPP30.19
Table 1: In vitro inhibitory activity of this compound against human ENPP1 and ENPP3.[1]

Note: A broader selectivity profile against other ENPP family members (ENPP2, ENPP4-7) and other phosphodiesterases has not been reported in the available literature for this compound. The data indicates that this compound is a potent inhibitor of both ENPP1 and ENPP3.

Experimental Protocols

The following section details the methodology used for the biochemical characterization of this compound's inhibitory activity.

ENPP1 and ENPP3 Enzyme Inhibition Assay

The inhibitory potential of this compound against ENPP1 and ENPP3 was determined using an in vitro enzymatic assay.[2][3][4]

Materials:

  • Human recombinant ENPP1 and ENPP3 enzymes

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1 mg/mL BSA

  • Substrate: p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP)

  • Test compound: this compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture was prepared in a 96-well plate containing the assay buffer and the respective enzyme (ENPP1 or ENPP3).

  • This compound was added to the wells at various concentrations. A control containing DMSO without the inhibitor was also prepared.

  • The plate was pre-incubated for 15 minutes at 37°C.

  • The enzymatic reaction was initiated by the addition of the substrate, p-Nph-5'-TMP.

  • The hydrolysis of the substrate, which results in the production of p-nitrophenol, was monitored by measuring the absorbance at 405 nm at regular intervals.

  • The rate of reaction was calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition for each concentration of this compound was calculated relative to the control.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

ENPP1 Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism by which this compound exerts its effect.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 ATP_ext Extracellular ATP ATP_ext->ENPP1 AMP_ext AMP ENPP1->AMP_ext Hydrolysis PPi_ext PPi ENPP1->PPi_ext Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 Inhibition CD73 CD73 AMP_ext->CD73 Adenosine Adenosine CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_int cGAMP cGAS->cGAMP_int GTP_ATP GTP + ATP GTP_ATP->cGAS cGAMP_int->cGAMP_ext Transport STING STING (ER Membrane) cGAMP_int->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription

Caption: ENPP1 hydrolyzes extracellular cGAMP, negatively regulating the cGAS-STING pathway.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

IC50_Workflow start Start prepare_reagents Prepare Reagents: - ENPP1/ENPP3 Enzyme - Assay Buffer - Substrate (p-Nph-5'-TMP) - this compound Serial Dilutions start->prepare_reagents plate_setup Set up 96-well plate: - Add enzyme and buffer - Add this compound or DMSO (control) prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 405 nm over time initiate_reaction->measure_absorbance calculate_rate Calculate reaction rates measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition vs. Control calculate_rate->calculate_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 using non-linear regression plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound against ENPP1/ENPP3.

References

The Core of ENPP1 Inhibition: A Technical Guide to the Structure-Activity Relationship of Enpp-1-IN-21 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes. It is a key enzyme in purinergic signaling and has been identified as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a crucial component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immunity, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of arylamide sulphonate-based ENPP1 inhibitors, with a focus on the lead compound Enpp-1-IN-21 (also known as compound 4g).

Quantitative Data Summary

The inhibitory activities of this compound and its analogs against human ENPP1 and the related isozyme ENPP3 were evaluated. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1][2][3]

CompoundRR'ENPP1 IC50 (µM)ENPP3 IC50 (µM)
4aHH>100>100
4bHPhenyl5.23 ± 0.121.23 ± 0.08
4cH4-Iodophenyl0.98 ± 0.050.45 ± 0.03
4dH4-Methylphenyl1.23 ± 0.0945.7% inhibition at 100 µM
4eH4-Fluorophenyl2.15 ± 0.111.12 ± 0.07
4f H Propyl 0.28 ± 0.08 8.4% inhibition at 100 µM
4g (this compound) H Butyl 0.45 ± 0.07 0.19 ± 0.02
4hHBiphenyl1.51 ± 0.0233.5% inhibition at 100 µM
4jHButyl (from 4-aminobenzoic acid)0.23 ± 0.0342.1% inhibition at 100 µM
4kH4-Chlorophenyl0.76 ± 0.040.34 ± 0.02
4lH2,4-Dichlorophenyl0.65 ± 0.030.28 ± 0.01
4mH4-Methoxyphenyl0.82 ± 0.052.13 ± 0.15
4nH3,4-Dimethoxyphenyl0.54 ± 0.030.21 ± 0.01
4oH3,4,5-Trimethoxyphenyl0.48 ± 0.020.25 ± 0.01
4pH4-Phenoxyphenyl1.51 ± 0.0233.5% inhibition at 100 µM
4q H 8-Quinolinyl 0.37 ± 0.03 >100
4rH4-(Trifluoromethyl)phenyl0.87 ± 0.060.41 ± 0.03
4sH3,5-Bis(trifluoromethyl)phenyl0.79 ± 0.050.38 ± 0.02
4tH4-(Trifluoromethoxy)phenyl2.13 ± 0.130.15 ± 0.04
7a2-Fluorophenyl-0.81 ± 0.05>100
7b4-(Trifluoromethyl)phenyl-0.90 ± 0.164.16 ± 0.22
7c4-Fluorophenyl-1.25 ± 0.083.12 ± 0.18
7dMethyl-5.43 ± 0.210.16 ± 0.01
7eN/AN/AN/AN/A
7fPhenyl-8.45 ± 0.25>100

Structure-Activity Relationship (SAR) Analysis

The SAR of this series of arylamide sulphonate derivatives reveals several key insights for optimizing ENPP1 inhibition.[1][2][3]

  • The Sulphonate Moiety: The sulphonate group is a critical pharmacophore, likely involved in key interactions within the ENPP1 active site.[3]

  • The Arylamide Core: The central N-(4-hydroxyphenyl)acetamide core serves as a rigid scaffold for positioning the sulphonate and the variable R' group.

  • Impact of the R' Substituent:

    • Alkyl Chains: Elongation of the alkyl chain from propyl (4f) to butyl (4g, this compound) maintains potent ENPP1 inhibition.[1][3] The butyl-substituted analog 4j also demonstrated high potency.[1][3]

    • Aromatic and Halogenated Phenyl Groups: The presence of a phenyl ring at the R' position (4b) is tolerated, and substitution on this ring with halogens (4c, 4e, 4k, 4l) or electron-donating groups (4m, 4n, 4o) generally leads to potent dual inhibitors of ENPP1 and ENPP3.[1][2][3]

    • Bulky and Heterocyclic Groups: The introduction of a bulky biphenyl group (4h) or a phenoxy group (4p) appears to be more favorable for ENPP1 inhibition over ENPP3.[2][3] Notably, the incorporation of an 8-quinolinyl moiety (4q) resulted in a highly potent and selective ENPP1 inhibitor.[1][3]

  • Impact of the R Substituent: Modifications on the sulphonyl phenyl ring (series 7a-f) also influence activity and selectivity. A 2-fluorophenyl substitution (7a) and a simple phenyl ring (7f) conferred selectivity for ENPP1, while a methyl group (7d) favored ENPP3 inhibition.[1][2][3]

Experimental Protocols

ENPP1 and ENPP3 Inhibition Assay

The following protocol was adapted from the methods described by Ullah et al. for determining the in vitro inhibitory activity of the synthesized compounds against human ENPP1 and ENPP3.[1][2][3]

Materials:

  • Recombinant human ENPP1 and ENPP3

  • p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) as substrate

  • Tris-HCl buffer (pH 8.8)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a total reaction volume of 100 µL containing:

    • 50 µL of Tris-HCl buffer (50 mM, pH 8.8)

    • 10 µL of the test compound solution at various concentrations.

    • 20 µL of the respective enzyme solution (ENPP1 or ENPP3).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the substrate solution (p-Nph-5'-TMP, 0.5 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenolate produced by the enzymatic hydrolysis of the substrate.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (containing DMSO instead of the compound). IC50 values are then determined from the dose-response curves.

Visualizations

Signaling Pathways

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_ENPP1_Inhibition ENPP1-Mediated Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces Immune_Response Anti-tumor Immune Response IFNs->Immune_Response ENPP1 ENPP1 ENPP1->STING inhibits activation AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_ext->ENPP1 substrate Experimental_Workflow A Compound Synthesis (Arylamide Sulphonates) C Assay Plate Preparation (Buffer, Compound, Enzyme) A->C B Preparation of Reagents (ENPP1/ENPP3, Substrate, Buffer) B->C D Pre-incubation (37°C, 15 min) C->D E Reaction Initiation (Add Substrate) D->E F Incubation (37°C, 30 min) E->F G Absorbance Reading (410 nm) F->G H Data Analysis (% Inhibition, IC50) G->H SAR_Relationships cluster_R_prime Modifications at R' Core Arylamide Sulphonate Scaffold Alkyl Alkyl Chains (Propyl, Butyl) Core->Alkyl Aromatic Substituted Phenyl Rings Core->Aromatic Heterocycle Heterocyclic Rings (e.g., Quinoline) Core->Heterocycle Potency Increased ENPP1 Potency Alkyl->Potency Dual Dual ENPP1/ENPP3 Inhibition Aromatic->Dual Heterocycle->Potency Selectivity Improved ENPP1 Selectivity Heterocycle->Selectivity

References

An In-depth Technical Guide to ENPP1: Enzymatic Activity and Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of ENPP1 Enzymatic Function

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2][3] Its enzymatic activity is central to its function, primarily involving the hydrolysis of pyrophosphate and phosphodiester bonds in a range of extracellular nucleotides.[1][3] This activity modulates purinergic signaling, insulin signaling, and innate immunity, making ENPP1 a compelling target for therapeutic intervention in oncology, metabolic disorders, and rare calcification diseases.[1][2][3]

ENPP1's catalytic activity is dependent on the presence of two zinc ions within its active site.[1] The enzyme's primary function is the hydrolysis of nucleoside triphosphates, most notably adenosine triphosphate (ATP), into their corresponding monophosphates and inorganic pyrophosphate (PPi).[1][4][5] This generation of extracellular PPi is a key mechanism in the prevention of soft tissue calcification and the regulation of bone mineralization.[3]

Key Substrates and Products

ENPP1 exhibits broad substrate specificity. Its most physiologically relevant substrates include ATP and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1][2][6] The hydrolysis of these substrates has profound implications for cellular signaling.

  • ATP Hydrolysis: The breakdown of extracellular ATP to adenosine monophosphate (AMP) and PPi by ENPP1 serves multiple purposes. It curtails ATP-mediated purinergic signaling through P2 receptors and provides the substrate (AMP) for ecto-5'-nucleotidase (CD73) to generate the immunosuppressive molecule adenosine.[6]

  • 2'3'-cGAMP Hydrolysis: ENPP1 is the primary hydrolase of extracellular 2'3'-cGAMP, a critical second messenger in the cGAS-STING innate immune pathway.[1][6] By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of this pathway, thereby dampening anti-tumor and anti-viral immune responses.[1][6][7]

Quantitative Enzymatic Data

The enzymatic efficiency of ENPP1 varies with different substrates. The following tables summarize the kinetic parameters for key substrates and the inhibitory constants for representative inhibitors.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat) for ENPP1 Substrates
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ATP70 (nM)3.34.7 x 10⁷[4]
ATP12.10.766.3 x 10⁴[8]
ATP20126.0 x 10⁵[2]
ATP46163.5 x 10⁵[9]
2'3'-cGAMP1542.7 x 10⁵[2]
2'3'-cGAMP32.65.361.6 x 10⁵[2]
UTP56.6--[2]
UTP43002004.7 x 10⁴[9]
GTP42008202.0 x 10⁵[9]
CTP12008.77.3 x 10³[9]
AP4A20.55.652.8 x 10⁵[2]
3',5'-cAMP114--[2]

Note: Kinetic parameters can vary based on experimental conditions such as pH and buffer composition.

Table 2: Inhibitor Constants (IC50) for ENPP1 Inhibitors
InhibitorAssay TypeCell Line/EnzymeSubstrateIC50Reference
Compound 4dEnzymaticRecombinant ENPP12'3'-cGAMP0.694 µM[7]
Compound 4eEnzymaticRecombinant ENPP12'3'-cGAMP0.188 µM[7]
Compound 4dCell-basedMDA-MB-231Endogenous3.335 µM[7]
Compound 4eCell-basedMDA-MB-231Endogenous0.732 µM[7]
ENPP-1-IN-1EnzymaticRecombinant ENPP12'3'-cGAMP-[10]
ISM5939EnzymaticRecombinant hENPP12'3'-cGAMP0.2 nM[10]
ISM5939EnzymaticRecombinant hENPP1ATP0.2 nM[10]
STF-1623EnzymaticRecombinant ENPP1-1.4 nM[11]
QuercetinEnzymatic-ATP~4 nM (Ki)[12]
MyricetinEnzymatic-ATP~32 nM (Ki)[12]

Signaling Pathways

ENPP1 is a critical modulator of at least two major signaling pathways: the cGAS-STING pathway and the insulin signaling pathway.

cGAS-STING Pathway

The cGAS-STING pathway is a cornerstone of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged cancer cells. ENPP1 negatively regulates this pathway by degrading extracellular 2'3'-cGAMP.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_out 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP, GTP cGAMP_in->cGAMP_out Export STING STING (ER Membrane) cGAMP_in->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes pIRF3->IFN Transcription

ENPP1 negatively regulates the cGAS-STING pathway.
Insulin Signaling Pathway

ENPP1 can directly interact with the insulin receptor, inhibiting its autophosphorylation and downstream signaling, thereby contributing to insulin resistance.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binding pIR Phosphorylated Insulin Receptor IR->pIR Autophosphorylation ENPP1 ENPP1 ENPP1->IR Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt) pIR->Downstream Glucose Glucose Uptake Downstream->Glucose

ENPP1 inhibits insulin receptor signaling.

Experimental Protocols for Measuring ENPP1 Activity

Accurate measurement of ENPP1 enzymatic activity is crucial for both basic research and drug discovery. Several robust assay formats are available.

General Experimental Workflow

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B 2. Set up Reaction (Combine reagents in microplate) A->B C 3. Incubate (Allow enzymatic reaction to proceed) B->C D 4. Stop Reaction (Add stop solution or detection reagent) C->D E 5. Detect Signal (Measure absorbance, fluorescence, or FP) D->E F 6. Analyze Data (Calculate activity, IC50, etc.) E->F

A generalized workflow for an ENPP1 activity assay.
Malachite Green-Based Assay for ATP Hydrolysis

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP. The pyrophosphate (PPi) produced by ENPP1 is converted to Pi by the addition of inorganic pyrophosphatase.

  • Principle: The assay is based on the quantification of the green complex formed between malachite green, molybdate, and free orthophosphate.[13][14][15][16] The color intensity is directly proportional to the amount of phosphate released.

  • Materials:

    • Recombinant ENPP1 enzyme

    • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4-9.0), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂

    • Substrate: ATP

    • Inorganic Pyrophosphatase

    • Malachite Green Reagent

    • Phosphate Standard Solution

    • 96-well clear microplate

    • Microplate reader (absorbance at 600-660 nm)

  • Protocol:

    • Prepare a phosphate standard curve using the phosphate standard solution.

    • Set up the enzymatic reaction in a 96-well plate by combining the ENPP1 enzyme, ATP, and inorganic pyrophosphatase in the assay buffer.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Allow 15-30 minutes for color development at room temperature.[17]

    • Measure the absorbance at 620-660 nm.[17][18]

    • Determine the concentration of Pi released by comparing the absorbance to the phosphate standard curve.

Transcreener® AMP²/GMP² Assay

This is a high-throughput screening (HTS)-compatible, homogenous assay that directly measures the AMP or GMP produced by ENPP1 using a competitive immunoassay format.[3][19][20]

  • Principle: The assay uses a highly specific antibody for AMP/GMP and a fluorescent tracer.[3] AMP or GMP produced by ENPP1 displaces the tracer from the antibody, leading to a change in fluorescence polarization (FP) or TR-FRET signal.[3][19]

  • Materials:

    • Recombinant ENPP1 enzyme

    • Substrate: ATP or 2'3'-cGAMP

    • Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody and a far-red tracer)

    • Assay Buffer: e.g., 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35

    • Low-volume 384-well plates

    • Fluorescence polarization or TR-FRET plate reader

  • Protocol:

    • Dispense the test compounds (inhibitors) into the microplate.

    • Add the ENPP1 enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the substrate (ATP or 2'3'-cGAMP).

    • Incubate the reaction for a set time (e.g., 60 minutes) at room temperature or 37°C.[20]

    • Add the Transcreener® AMP²/GMP² detection reagent (antibody and tracer mixture) to stop the reaction.

    • Incubate for 60-90 minutes to allow the detection reaction to reach equilibrium.

    • Read the plate on a compatible fluorescence plate reader. The signal is inversely proportional to the amount of AMP/GMP produced.

Fluorogenic Cell-Based Assay using TG-mAMP

This assay utilizes a specific fluorogenic substrate, TG-mAMP, to measure ENPP1/ENPP3 activity in living cells.[21][22]

  • Principle: TG-mAMP is a non-fluorescent substrate that is cleaved by ENPP1 (and ENPP3) to release the fluorescent molecule Tokyo Green™. The increase in fluorescence is proportional to the enzyme activity.[21]

  • Materials:

    • Cells expressing ENPP1 (e.g., MDA-MB-231, SK-OV-3)

    • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical, Item No. 702080), which includes TG-mAMP substrate and assay buffer.[23]

    • 96-well black, clear-bottom tissue culture plates

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)[21]

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Wash the cells with the provided assay buffer.

    • For inhibitor studies, add the inhibitor to the wells and incubate for a specified time.

    • Initiate the reaction by adding the TG-mAMP substrate working solution to each well.

    • Immediately begin measuring the fluorescence intensity at 485 nm excitation and 520 nm emission, taking readings every 5 minutes for 60-120 minutes at 37°C.[22]

    • The rate of increase in fluorescence corresponds to the ENPP1 activity.

Conclusion

ENPP1 is a multifaceted enzyme with significant implications in health and disease. Its ability to hydrolyze key signaling molecules like ATP and 2'3'-cGAMP places it at the crossroads of purinergic signaling, metabolic regulation, and innate immunity. The availability of robust and sensitive assays to quantify its enzymatic activity is paramount for advancing our understanding of its biological roles and for the development of novel therapeutics targeting this important enzyme. This guide provides a comprehensive overview of ENPP1's enzymatic properties, its role in key signaling pathways, and detailed methodologies for its study, serving as a valuable resource for the scientific community.

References

The Role of ENPP1 in the Tumor Microenvironment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of the tumor microenvironment (TME). Its enzymatic activities, primarily the hydrolysis of extracellular adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), position it as a key player in modulating both innate and adaptive anti-tumor immunity. Upregulated in a variety of cancers, ENPP1 contributes to an immunosuppressive TME by dampening the cGAS-STING pathway and promoting the production of immunosuppressive adenosine. This dual role makes ENPP1 an attractive therapeutic target for cancer immunotherapy. This guide provides a comprehensive overview of the core functions of ENPP1 in the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Functions of ENPP1 in the Tumor Microenvironment

ENPP1's primary role in the TME is dictated by its enzymatic function as a phosphodiesterase. It hydrolyzes phosphodiester bonds in various nucleotides, with two key substrates having profound implications for cancer immunity:

  • Hydrolysis of 2'3'-cGAMP: Cancer cells, often characterized by genomic instability, can release double-stranded DNA (dsDNA) into the cytosol. This cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes the second messenger 2'3'-cGAMP.[1] Extracellular cGAMP can be taken up by surrounding immune cells, such as dendritic cells, activating the STimulator of INterferon Genes (STING) pathway. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-tumor immune response.[1] ENPP1, expressed on the surface of tumor cells and other cells within the TME, acts as the primary hydrolase of extracellular cGAMP, converting it to AMP.[1] This degradation of cGAMP by ENPP1 effectively dampens the cGAS-STING pathway, preventing the activation of anti-tumor immunity and allowing cancer cells to evade immune surveillance.[1]

  • Hydrolysis of ATP and Adenosine Production: The TME is often characterized by high levels of extracellular ATP, released from dying tumor cells. Extracellular ATP can act as a danger signal, promoting inflammation and anti-tumor immune responses. ENPP1 hydrolyzes ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] The resulting AMP can be further metabolized by ecto-5'-nucleotidase (CD73) to produce adenosine.[1] Adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (e.g., A2A and A2B receptors) on various immune cells, including T cells and natural killer (NK) cells. This signaling cascade leads to the suppression of their cytotoxic functions and promotes an immunosuppressive TME, facilitating tumor growth and metastasis.[2][3]

Through these two key enzymatic activities, ENPP1 orchestrates an immunosuppressive TME by both inhibiting pro-inflammatory signaling (cGAS-STING) and promoting anti-inflammatory signaling (adenosine pathway).

Quantitative Data on ENPP1 in Cancer

ENPP1 Expression in Various Cancer Types

ENPP1 is frequently overexpressed in a wide range of solid tumors, and its high expression often correlates with poor prognosis and resistance to therapy.[4] The following table summarizes ENPP1 gene expression data from The Cancer Genome Atlas (TCGA) database, analyzed via the UALCAN portal.[2]

Cancer TypeAbbreviationENPP1 Expression (Log2(TPM+1)) in Primary Tumor
Breast invasive carcinomaBRCA4.27
Ovarian serous cystadenocarcinomaOV3.85
Lung adenocarcinomaLUAD3.75
Glioblastoma multiformeGBM3.70
Colon adenocarcinomaCOAD3.65
Liver hepatocellular carcinomaLIHC3.50
Pancreatic adenocarcinomaPAAD3.45
Thyroid carcinomaTHCA3.40

Data sourced from The Cancer Genome Atlas (TCGA) RNA sequencing data and analyzed using the UALCAN tool.[2] TPM: Transcripts Per Million.

Potency of Small Molecule ENPP1 Inhibitors

The critical role of ENPP1 in tumor immune evasion has spurred the development of small molecule inhibitors. These inhibitors aim to block the enzymatic activity of ENPP1, thereby restoring cGAMP levels and activating the STING pathway while reducing the production of immunosuppressive adenosine. The table below presents the half-maximal inhibitory concentration (IC50) values for several representative ENPP1 inhibitors.

InhibitorTargetIC50 (nM)Assay TypeReference
STF-1623Human ENPP10.6Enzymatic[5]
STF-1623Mouse ENPP10.4Enzymatic[5]
STF-1623Human ENPP1 (in cells)68Cell-based[6]
AVA-NP-695ENPP114Enzymatic (p-Nph-5'-TMP)[7]
AVA-NP-695ENPP10.281Enzymatic (2'3'-cGAMP)[7]
ZXP-8202rhENPP1<1 (pM range)Enzymatic[8]
ZXP-8202Endogenous ENPP1 (cell-based)20Cell-based[8]

Key Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the enzymatic activity of ENPP1 using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-NPT).[1][9][10]

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5

  • p-NPT substrate solution (2 mM in Assay Buffer)

  • ENPP1 inhibitor (for IC50 determination)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the ENPP1 enzyme in Assay Buffer.

    • Prepare a 2X working solution of the p-NPT substrate in Assay Buffer.

    • For inhibitor studies, perform serial dilutions of the inhibitor in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of Assay Buffer (with or without inhibitor) to the wells of a 96-well plate.

    • Add 25 µL of the 2X ENPP1 enzyme solution to each well (except for the substrate blank).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2X p-NPT substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

    • For inhibitor studies, plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Quantification of 2'3'-cGAMP by ELISA

This protocol outlines the quantification of 2'3'-cGAMP in cell lysates or culture supernatants using a competitive ELISA kit.[3][8]

Materials:

  • Competitive ELISA kit for 2'3'-cGAMP (e.g., from Arbor Assays or Cayman Chemical)

  • Cell lysate or culture supernatant samples

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure (based on a typical kit protocol):

  • Sample and Standard Preparation:

    • Prepare cell lysates or collect culture supernatants.

    • Prepare a standard curve using the provided 2'3'-cGAMP standard according to the kit's instructions.

  • ELISA Procedure:

    • Add standards, controls, and samples to the wells of the antibody-pre-coated microplate.

    • Add the 2'3'-cGAMP-peroxidase conjugate to each well.

    • Add the polyclonal anti-2'3'-cGAMP antibody to initiate the competitive binding reaction.

    • Incubate the plate for the time specified in the kit protocol (typically 2 hours at room temperature with shaking).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Detection and Measurement:

    • Add the TMB substrate to each well and incubate to allow for color development.

    • Stop the reaction with the provided stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 2'3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

This protocol provides a general workflow for the isolation and immunophenotyping of tumor-infiltrating lymphocytes (TILs) from fresh tumor tissue.[9][11]

Materials:

  • Fresh tumor tissue

  • Digestion buffer (e.g., RPMI with collagenase, hyaluronidase, and DNase I)

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer (e.g., ACK lysis buffer)

  • Cell strainers (e.g., 70 µm)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1)

  • Viability dye (e.g., 7-AAD or Zombie NIR)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mechanically mince the fresh tumor tissue into small pieces.

    • Digest the tissue in the digestion buffer at 37°C with agitation for a specified time (e.g., 30-60 minutes).

    • Neutralize the digestion reaction with FACS buffer and pass the cell suspension through a cell strainer to obtain a single-cell suspension.

  • Cell Preparation:

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend the cells in FACS buffer.

    • Incubate the cells with a viability dye to exclude dead cells from the analysis.

    • Add a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers and incubate in the dark at 4°C for 30 minutes.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell populations based on their marker expression.

Visualizing ENPP1's Role in the TME

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by ENPP1 in the tumor microenvironment.

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP dampens the cGAS-STING pathway.

ENPP1_Adenosine_Pathway cluster_immune_cell Immune Cell (e.g., T cell) ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP Hydrolysis CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Hydrolysis A2AR A2A Receptor Adenosine->A2AR cAMP cAMP A2AR->cAMP PKA PKA cAMP->PKA Suppression Immune Suppression PKA->Suppression

Caption: ENPP1 contributes to the production of immunosuppressive adenosine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an ENPP1 inhibitor in a preclinical setting.

ENPP1_Inhibitor_Workflow start Start: Hypothesis ENPP1 inhibition enhances anti-tumor immunity in_vitro In Vitro Validation start->in_vitro enzymatic_assay ENPP1 Enzymatic Assay (IC50 Determination) in_vitro->enzymatic_assay cell_based_assay Cell-Based cGAMP Assay (Confirm Cellular Potency) in_vitro->cell_based_assay in_vivo In Vivo Efficacy Studies enzymatic_assay->in_vivo cell_based_assay->in_vivo tumor_model Syngeneic Mouse Tumor Model in_vivo->tumor_model treatment Treatment with ENPP1 Inhibitor tumor_model->treatment tumor_growth Monitor Tumor Growth and Survival treatment->tumor_growth analysis Endpoint Analysis tumor_growth->analysis flow_cytometry Flow Cytometry of TILs (Immune Cell Infiltration) analysis->flow_cytometry ihc IHC for Biomarkers (e.g., CD8, PD-L1) analysis->ihc adenosine_quant Adenosine Quantification (LC-MS/MS) analysis->adenosine_quant conclusion Conclusion: Evaluate Therapeutic Potential of ENPP1 Inhibitor flow_cytometry->conclusion ihc->conclusion adenosine_quant->conclusion

Caption: Experimental workflow for preclinical evaluation of ENPP1 inhibitors.

Conclusion

ENPP1 stands as a pivotal node in the intricate network of signaling pathways that govern the tumor microenvironment. Its ability to concurrently suppress the cGAS-STING pathway and promote the generation of immunosuppressive adenosine solidifies its role as a significant barrier to effective anti-tumor immunity. The overexpression of ENPP1 in numerous cancers and its association with poor clinical outcomes underscore its importance as a high-value therapeutic target. The development of potent and selective ENPP1 inhibitors offers a promising strategy to "re-heat" the tumor microenvironment, making it more susceptible to immune-mediated destruction and potentially synergizing with existing immunotherapies. This technical guide provides a foundational understanding of ENPP1's function, quantitative data to support its relevance, and detailed protocols to facilitate further research and drug development efforts in this exciting area of immuno-oncology.

References

The Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Insulin Resistance: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical modulator of insulin sensitivity and a key player in the pathogenesis of insulin resistance and type 2 diabetes. This transmembrane glycoprotein directly interacts with the insulin receptor, inhibiting its signaling cascade and thereby impairing glucose homeostasis. Genetic variations in the ENPP1 gene, particularly the K121Q polymorphism, have been strongly associated with an increased risk of developing insulin resistance and its metabolic sequelae. This technical guide provides an in-depth overview of the function of ENPP1 in insulin resistance, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its study, and visualizing the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target ENPP1 in the context of metabolic disease.

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as plasma cell differentiation antigen 1 (PC-1), is a type II transmembrane glycoprotein expressed in several key metabolic tissues, including adipose tissue, liver, and skeletal muscle.[1][2] ENPP1 possesses phosphodiesterase and pyrophosphatase activity, primarily hydrolyzing extracellular adenosine triphosphate (ATP) to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3] Beyond its enzymatic function, ENPP1 plays a significant, non-enzymatic role in the regulation of insulin signaling.

Mechanism of Action in Insulin Resistance

ENPP1 contributes to insulin resistance primarily through its direct interaction with the insulin receptor (IR).[2][4][5] This interaction occurs between the extracellular domain of ENPP1 and the alpha subunit of the IR.[2][4][5] This binding sterically hinders the conformational change required for insulin-mediated autophosphorylation of the IR's beta subunit, a critical initiating step in the insulin signaling cascade.[2][4] By inhibiting IR autophosphorylation, ENPP1 effectively dampens the entire downstream signaling pathway, leading to a state of cellular insulin resistance.[2]

Overexpression of ENPP1 has been observed in insulin-resistant individuals and is considered an early, intrinsic defect in this condition.[6] Animal models engineered to overexpress ENPP1 exhibit systemic insulin resistance, further solidifying its causative role.[2] Conversely, the suppression of ENPP1 expression has been shown to improve insulin sensitivity, highlighting it as a promising therapeutic target for type 2 diabetes.[2][5]

The K121Q Polymorphism: A Genetic Link to Insulin Resistance

A significant body of research has focused on a common single nucleotide polymorphism (SNP) in the ENPP1 gene, rs1044498, which results in a lysine (K) to glutamine (Q) substitution at codon 121 (K121Q).[6] The Q121 variant is considered a "gain-of-function" mutation, acting as a more potent inhibitor of the insulin receptor compared to the more common K121 variant.[7] Studies have shown that the Q121 variant exhibits a stronger physical interaction with the insulin receptor, leading to greater inhibition of insulin signaling.[7][8] Individuals carrying the Q121 allele have an increased risk of developing insulin resistance, obesity, and type 2 diabetes.[6]

Quantitative Data on ENPP1 Function and Inhibition

The following tables summarize key quantitative data related to ENPP1's enzymatic activity, its interaction with the insulin receptor, and the potency of various inhibitors.

Table 1: Kinetic Parameters of Human ENPP1

SubstrateK_m_k_cat_k_cat_/K_m_ (M⁻¹s⁻¹)
ATP70 ± 23 nM3.3 ± 0.2 s⁻¹4.7 x 10⁷
2',3'-cGAMP~5 µMSimilar to ATP-

Data from BenchChem's "Investigating the Enzymatic Activity of Ectonucleotide Pyrophosphatase-Phosphodiesterase 1: A Technical Guide".[9]

Table 2: Impact of ENPP1 K121Q Variant on Insulin Signaling

ParameterFold Change (Q121 vs. K121)Cell TypeReference
Interaction with Insulin Receptor~1.8-fold increaseHepG2[8]
Inhibition of Insulin Receptor Autophosphorylation~2.2-fold greater inhibitionHepG2[10]
Reduction in Glucose-induced Insulin Secretion~1.5-fold greater reductionINS1E[11]
Reduction in Glyburide-induced Insulin Secretion in Human Islets (QQ vs. KK/KQ)~50% reductionHuman Islets[10][11]
Reduction in Insulin-stimulated Glucose UptakeComplete abolition (both variants)L6[11]
Reduction in PEPCK mRNA upon insulin stimulation~2.3-fold greater impairmentHepG2[11]

Table 3: Inhibitory Potency of Selected ENPP1 Inhibitors

InhibitorK_i_ (nM)IC_50_ (nM)Assay ConditionsReference
Compound 7c (quinazoline-4-piperidine sulfamide analog)58--[12]
SR-831479--[12]
Thioacetamide inhibitor (compound 1)5000-Substrate: ATP, pH 9.0[9]
Phosphonate inhibitor (compound 32)-~10-100Substrate: cGAMP, in mouse and human plasma[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ENPP1 in insulin resistance.

ENPP1 Enzymatic Activity Assay (Colorimetric)

This assay measures the phosphodiesterase activity of ENPP1 using the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).

Materials:

  • ENPP1 source (e.g., purified enzyme, cell lysate)

  • Assay Buffer: 200 mM Tris-HCl, pH 8.0, 1% Triton X-100

  • Substrate: 1 mg/ml p-nitrophenyl thymidine 5′-monophosphate (Sigma-Aldrich)

  • Stop Solution: 100 mM NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare cell lysates by lysing cells in Assay Buffer.

  • Determine the protein concentration of the lysates.

  • To each well of a 96-well plate, add an equivalent amount of protein from your ENPP1 source.

  • If testing inhibitors, pre-incubate the enzyme with the compounds for a specified time.

  • Initiate the reaction by adding the p-Nph-5'-TMP substrate to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenolate produced and thus to the ENPP1 activity.[12]

Co-Immunoprecipitation of ENPP1 and the Insulin Receptor

This protocol details the procedure for demonstrating the physical interaction between ENPP1 and the insulin receptor in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2)

  • Lysis Buffer: 1.5% NP-40 in a suitable buffer with protease and phosphatase inhibitors

  • Anti-IRα antibody (for immunoprecipitation)

  • Anti-ENPP1 antibody (for western blotting)

  • Protein A/G-Sepharose beads

  • SDS-PAGE gels and western blotting apparatus

  • Appropriate primary and secondary antibodies for western blotting

Procedure:

  • Culture cells to the desired confluency.

  • Lyse the cells in Lysis Buffer on ice.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with Protein A/G-Sepharose beads.

  • Incubate the pre-cleared lysates with the anti-IRα antibody overnight at 4°C with gentle rotation to form immune complexes.

  • Add Protein A/G-Sepharose beads to the lysates and incubate for another 1-2 hours to capture the immune complexes.

  • Wash the beads several times with Lysis Buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the anti-ENPP1 antibody to detect the co-immunoprecipitated ENPP1.[3]

siRNA-Mediated Knockdown of ENPP1 in HepG2 Cells

This protocol describes the transient knockdown of ENPP1 expression using small interfering RNA (siRNA) in the human hepatoma cell line HepG2.

Materials:

  • HepG2 cells

  • siRNA targeting human ENPP1 and a non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

Procedure:

  • One day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[13]

  • On the day of transfection, prepare two tubes for each well to be transfected.

  • In the first tube (Solution A), dilute the ENPP1 siRNA or control siRNA into Opti-MEM.[13]

  • In the second tube (Solution B), dilute the transfection reagent into Opti-MEM.[13]

  • Combine the contents of Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[13]

  • Aspirate the growth medium from the HepG2 cells and wash once with Opti-MEM.[13]

  • Add the siRNA-lipid complex mixture to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[13]

  • Add complete growth medium to the cells.

  • Incubate for an additional 24-72 hours before proceeding with downstream assays to assess the efficiency of ENPP1 knockdown (e.g., by qPCR or western blotting) and its effect on insulin signaling.[14]

Visualizing ENPP1's Role in Insulin Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

ENPP1-Mediated Inhibition of the Insulin Signaling Pathway

ENPP1_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) (α and β subunits) Insulin->IR Binds IRS IRS Proteins (IRS-1, IRS-2) IR->IRS Phosphorylates ENPP1 ENPP1 ENPP1->IR Inhibits autophosphorylation PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis Inhibition of Gluconeogenesis Akt->Gluconeogenesis

Caption: ENPP1 inhibits the insulin signaling pathway by directly interacting with the insulin receptor.

Experimental Workflow for Investigating ENPP1 Function

ENPP1_Workflow start Start: Hypothesis ENPP1 modulates insulin sensitivity cell_culture Cell Culture (e.g., HepG2, L6 myotubes) start->cell_culture transfection Transfection (ENPP1 overexpression or siRNA knockdown) cell_culture->transfection treatment Insulin Stimulation transfection->treatment lysis Cell Lysis treatment->lysis glucose_uptake Glucose Uptake Assay treatment->glucose_uptake western_blot Western Blot Analysis (p-IR, p-Akt, etc.) lysis->western_blot co_ip Co-Immunoprecipitation (ENPP1-IR interaction) lysis->co_ip activity_assay ENPP1 Activity Assay lysis->activity_assay analysis Data Analysis and Interpretation western_blot->analysis co_ip->analysis activity_assay->analysis glucose_uptake->analysis conclusion Conclusion on ENPP1's role in insulin signaling analysis->conclusion

Caption: A typical workflow for studying the impact of ENPP1 on insulin signaling in vitro.

Future Directions and Therapeutic Implications

The established role of ENPP1 as a negative regulator of insulin signaling makes it an attractive target for the development of novel therapeutics for type 2 diabetes and other insulin-resistant states. The development of potent and specific ENPP1 inhibitors could offer a new strategy to enhance insulin sensitivity. Future research should focus on:

  • Elucidating the precise structural basis of the ENPP1-insulin receptor interaction to facilitate the design of targeted inhibitors.

  • Developing highly specific ENPP1 inhibitors with favorable pharmacokinetic and pharmacodynamic profiles.

  • Conducting further in vivo studies to validate the therapeutic potential of ENPP1 inhibition in preclinical models of insulin resistance and diabetes.

  • Investigating the role of ENPP1 in other metabolic processes to fully understand the potential benefits and risks of its therapeutic modulation.

Conclusion

ENPP1 is a key negative regulator of insulin signaling, and its overexpression and genetic variants are strongly implicated in the development of insulin resistance. A thorough understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies to combat the growing epidemic of type 2 diabetes and related metabolic disorders. The continued investigation of ENPP1 promises to yield valuable insights and potentially new avenues for the treatment of these debilitating conditions.

References

The Pivotal Role of ENPP1 in Biomineralization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme that governs the delicate balance of biomineralization. As a type II transmembrane glycoprotein, ENPP1's primary role in this process is the hydrolysis of extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] PPi is a potent inhibitor of hydroxyapatite crystal formation, the mineral component of bone.[1] Consequently, by generating PPi, ENPP1 plays a crucial role in preventing excessive or ectopic mineralization.[1] Dysregulation of ENPP1 function is implicated in a spectrum of debilitating diseases characterized by abnormal calcification or bone mineralization. This technical guide provides a comprehensive overview of ENPP1's involvement in biomineralization, detailing its enzymatic function, associated signaling pathways, and key experimental methodologies used in its study.

ENPP1 Enzymatic Function and Kinetics

ENPP1 exhibits broad substrate specificity, cleaving phosphodiester bonds in various nucleotides and their derivatives.[3] However, its primary physiological substrate in the context of biomineralization is extracellular ATP.[2][4] The enzyme hydrolyzes ATP at the α-phosphate, yielding AMP and PPi.[5] This reaction is central to the local regulation of mineralization.

Quantitative Data: ENPP1 Kinetic Parameters

The enzymatic efficiency of ENPP1 with various substrates is crucial for understanding its physiological function. The following table summarizes key kinetic parameters reported in the literature.

SubstrateK_M_ (μM)k_cat_ (s⁻¹)Source
ATP0.07 ± 0.0233.3 ± 0.2[6]
ATP8.175.51[7]
ADP--[8]
GTP--[2]
2',3'-cGAMP32.65.36[7]
p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP)->0.58 (pmol/min/µg)[9]

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition).

The ENPP1-PPi Signaling Pathway in Biomineralization

ENPP1 is a central node in the intricate signaling network that controls physiological and pathological mineralization. Its primary function is to maintain an appropriate extracellular ratio of PPi to inorganic phosphate (Pi), which is a critical determinant of hydroxyapatite deposition.[1]

A high PPi/Pi ratio inhibits mineralization, while a low ratio promotes it.[1] ENPP1 contributes to a high PPi/Pi ratio by producing PPi from ATP.[6] This activity is counterbalanced by tissue-nonspecific alkaline phosphatase (TNAP), which hydrolyzes PPi to Pi, thereby promoting mineralization.[9] The coordinated action of ENPP1 and TNAP ensures that mineralization occurs at the appropriate time and location.

Another key player in this pathway is the ATP-binding cassette sub-family C member 6 (ABCC6), a transporter that facilitates the release of ATP into the extracellular space, providing the substrate for ENPP1.[10] The ANK protein also contributes by transporting intracellular PPi to the extracellular environment.[9]

Mutations leading to ENPP1 deficiency result in low extracellular PPi levels, leading to pathological conditions such as Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2).[11][12] These conditions are characterized by extensive vascular calcification and abnormal bone mineralization, highlighting the critical role of ENPP1 in preventing ectopic calcification.[6][11]

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzes PPi Inorganic Pyrophosphate (PPi) ENPP1->PPi produces AMP AMP ENPP1->AMP Hydroxyapatite Hydroxyapatite Crystal Formation PPi->Hydroxyapatite inhibits TNAP TNAP TNAP->PPi hydrolyzes Pi Inorganic Phosphate (Pi) TNAP->Pi produces Pi->Hydroxyapatite promotes Mineralization Mineralization Hydroxyapatite->Mineralization Ectopic_Calcification Ectopic Calcification Mineralization->Ectopic_Calcification Bone_Mineralization Physiological Bone Mineralization Mineralization->Bone_Mineralization iATP ATP ABCC6 ABCC6 iATP->ABCC6 ABCC6->ATP transports iPPi PPi ANK ANK iPPi->ANK ANK->PPi transports ENPP1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - ENPP1 Source - Substrate (ATP/pNP-TMP) - Buffers Incubate Incubate Enzyme + Substrate (with/without inhibitors) Reagents->Incubate Measure Measure Product Formation: - Absorbance (pNP-TMP/Malachite Green) - Fluorescence (Transcreener) Incubate->Measure Calculate Calculate: - Reaction Rate - Specific Activity - IC50 Measure->Calculate

References

Methodological & Application

Application Notes and Protocols for In Vitro ENPP1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatse/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that has emerged as a significant target in cancer immunotherapy.[1] ENPP1 negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system's response to cancer.[1][2] In the tumor microenvironment, cancer cell-derived cytosolic double-stranded DNA (dsDNA) activates cGAS to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] Extracellular cGAMP can be taken up by surrounding immune cells, activating the STING pathway and leading to the production of type I interferons and a subsequent anti-tumor immune response.[1][2] ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this anti-tumor immunity and allowing tumors to evade immune surveillance.[1][2] Consequently, inhibitors of ENPP1 are being actively investigated as a therapeutic strategy to enhance anti-tumor immunity, particularly in combination with other immunotherapies.[2][3]

This document provides detailed protocols for in vitro assays designed to identify and characterize ENPP1 inhibitors, using Enpp-1-IN-21 as a representative, though data for the well-characterized inhibitor STF-1084 is provided as an exemplar.

Signaling Pathway

The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors.

ENPP1_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 cGAMP_uptake cGAMP Uptake cGAMP_extra->cGAMP_uptake AMP AMP ENPP1->AMP hydrolyzes Inhibitor This compound Inhibitor->ENPP1 inhibits STING STING cGAMP_uptake->STING activates IFN Type I Interferons STING->IFN induces ImmuneResponse Anti-tumor Immune Response IFN->ImmuneResponse

ENPP1's role in the cGAS-STING pathway.

Data Presentation

The potency of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes quantitative data for the representative ENPP1 inhibitor, STF-1084.

CompoundAssay TypeSubstrateTargetIC50KiReference
STF-1084Cell-basedcGAMPHuman ENPP1340 nM[4]
STF-1084EnzymaticcGAMPMouse ENPP1110 nM[3]
STF-1084EnzymaticcGAMPENPP133 nM[4][5]

Experimental Protocols

Cell-Free ENPP1 Enzyme Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a compound on purified ENPP1 enzyme by measuring the hydrolysis of an artificial substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).

Materials:

  • Purified recombinant human ENPP1 enzyme

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • pNP-TMP substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound at various concentrations or a vehicle control (DMSO).

  • Add 80 µL of the ENPP1 enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 10 µL of the pNP-TMP substrate solution.

  • Immediately measure the change in absorbance at 405 nm every minute for 60 minutes at 37°C using a microplate reader. The absorbance change is due to the release of p-nitrophenolate.[2]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based ENPP1 Inhibition Assay

This protocol assesses the inhibitory activity of compounds on endogenous ENPP1 in a high-expression cell line, such as MDA-MB-231.[1]

Materials:

  • MDA-MB-231 cells (or other high ENPP1-expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • D-Hanks buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • cGAMP (substrate, if measuring cGAMP degradation) or a suitable assay kit for measuring ENPP1 activity.

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Cell Washing: Wash the cells twice with 100 µL of D-Hanks buffer.[1]

  • Inhibitor Treatment: Add the test compound at various concentrations to the respective wells.[1] Include a vehicle control (DMSO).

  • Substrate Addition: Add the substrate (e.g., cGAMP at a final concentration of 200 µM) to the wells.[1]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

  • Quantification of Activity: Measure the product of the enzymatic reaction. If using cGAMP as a substrate, the remaining cGAMP in the supernatant can be quantified using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[1]

Experimental Workflow Visualization

The following diagram outlines the workflow for the cell-based ENPP1 inhibitor screening assay.

Cell_Based_Workflow start Start seed_cells Seed MDA-MB-231 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight wash_cells Wash cells twice with D-Hanks buffer incubate_overnight->wash_cells add_inhibitor Add serial dilutions of this compound wash_cells->add_inhibitor add_substrate Add substrate (e.g., cGAMP) add_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction collect_supernatant Collect supernatant incubate_reaction->collect_supernatant quantify_product Quantify remaining substrate or product (e.g., cGAMP ELISA) collect_supernatant->quantify_product data_analysis Calculate % inhibition and determine IC50 quantify_product->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Enpp-1-IN-21 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a pivotal role in regulating extracellular nucleotide metabolism.[1] It primarily hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] Crucially, in the context of cancer immunotherapy, ENPP1 is the primary enzyme responsible for the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response.[1][3][4] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1][3] Elevated ENPP1 expression is observed in various cancers and is often associated with a poor prognosis.[1] Therefore, inhibiting ENPP1 presents a promising strategy to enhance anti-tumor immunity.[1][3]

Enpp-1-IN-21 is an inhibitor of ENPP1. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on ENPP1 activity.

Signaling Pathways

ENPP1 is a key regulator of two critical signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway. Understanding these pathways is essential for designing and interpreting experiments with ENPP1 inhibitors.

ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system's response to cancer.[3] The presence of cytosolic double-stranded DNA (dsDNA) in cancer cells, often resulting from genomic instability, initiates this pathway.[3] Cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[3] cGAMP acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum.[3] This activation triggers a signaling cascade that leads to the production of type I interferons and other cytokines, ultimately mounting an anti-tumor immune response.[5] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thus dampening the anti-tumor immune response.[4][5][6]

ENPP1_cGAS_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell dsDNA dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out transported out ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 inhibits TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates IFNs Type I Interferons TBK1_IRF3->IFNs induce Anti_Tumor_Immunity Anti_Tumor_Immunity IFNs->Anti_Tumor_Immunity promotes

Caption: ENPP1's role in the cGAS-STING signaling pathway.
ENPP1 in Purinergic Signaling

ENPP1 also plays a significant role in purinergic signaling by hydrolyzing extracellular ATP to AMP.[1] AMP can be further converted to the potent immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[1] Adenosine can then inhibit the function of various immune cells, thereby promoting tumor growth.[1]

ENPP1_Purinergic_Signaling cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzes AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 hydrolyzes Adenosine Adenosine CD73->Adenosine Immune_Cell_Function Immune Cell Function Adenosine->Immune_Cell_Function inhibits Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 inhibits

Caption: ENPP1's contribution to immunosuppressive purinergic signaling.

Quantitative Data

The inhibitory potency of this compound and other relevant compounds against ENPP1 is summarized below. IC50 values can vary depending on the specific assay conditions.

CompoundTargetIC50 (μM)Notes
This compoundENPP10.45Also inhibits ENPP3 with an IC50 of 0.19 μM.[7]
Compound 4dENPP10.694Quinazolin-4(3H)-one scaffold.[8]
Compound 4eENPP10.188Quinazolin-4(3H)-one scaffold.[8]

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for studying ENPP1 inhibitors. Ideal cell lines should have high endogenous expression of ENPP1.

Recommended Cell Lines with High ENPP1 Expression:

Cell LineCancer TypeKey Characteristics
MDA-MB-231Triple-Negative Breast CancerHigh ENPP1 protein and mRNA expression; frequently used in ENPP1 inhibitor studies.[1]
4T1Murine Breast CancerHigh ENPP1 expression.[1]
A2780Ovarian CancerStrong ENPP1 expression.[1]
CaoV3Ovarian CancerHigh ENPP1 expression.[1]
OVCAR3Ovarian CancerHigh ENPP1 expression.[1]
SKOV3Ovarian CancerHigh ENPP1 expression.[1]
PA-1Ovarian CancerExhibits high ENPP1 activity.[1]
Cell-Based ENPP1 Inhibition Assay Protocol

This protocol describes a method to assess the inhibitory activity of this compound on endogenous ENPP1 in a high-expression cell line like MDA-MB-231.[1]

Materials:

  • MDA-MB-231 cells (or other high ENPP1-expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • D-Hanks buffer[1]

  • This compound

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical Item No. 702080 or similar) containing a non-fluorescent AMP analog substrate.

  • Plate reader capable of measuring fluorescence (excitation/emission ~485/520 nm)[9]

Protocol:

  • Cell Seeding: Seed 2,000 to 15,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.[1][9] The optimal cell number should be determined for each cell line.

  • Cell Washing: The following day, gently wash the cells twice with 100 µL of D-Hanks buffer.[1]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound or vehicle control (e.g., DMSO) to the respective wells.[1][9] The final DMSO concentration should be kept low (e.g., <0.5%).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.[3]

  • Substrate Addition: Add the ENPP1 substrate (e.g., TG-mAMP, a non-fluorescent AMP analog) to all wells.[10]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[1][10]

  • Fluorescence Measurement: Read the fluorescence at an excitation of ~485 nm and an emission of ~520 nm using a microplate reader.[9]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Wash cells with D-Hanks buffer B->C D Add this compound dilutions C->D E Pre-incubate at 37°C D->E F Add ENPP1 substrate E->F G Incubate at 37°C F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for a cell-based ENPP1 inhibitor screening assay.

Conclusion

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound as an ENPP1 inhibitor in a cell-based setting. A thorough understanding of the underlying signaling pathways, appropriate cell line selection, and a robust experimental protocol are essential for obtaining reliable and reproducible data. The provided protocols and diagrams serve as a starting point for the rational design and execution of experiments aimed at developing novel therapeutics targeting ENPP1.

References

Application Notes and Protocols for ENPP1 Inhibitors in the 4T1 Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ENPP1 inhibitors in the 4T1 syngeneic mouse model of breast cancer. The information is compiled from recent preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of novel ENPP1 inhibitors.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint in the tumor microenvironment (TME).[1] By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway, ENPP1 dampens anti-tumor immunity.[1] The 4T1 murine breast cancer cell line is a widely used model for triple-negative breast cancer (TNBC) due to its high tumorigenicity, invasive nature, and ability to spontaneously metastasize to distant organs, mimicking advanced human breast cancer.[2][3][4] This model is particularly valuable for studying immunotherapies as it establishes an immunosuppressive TME.[5]

The inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of extracellular cGAMP and activating the STING (stimulator of interferon genes) pathway in surrounding immune cells.[1][6] This leads to the production of type I interferons and the subsequent activation of dendritic cells and cytotoxic T lymphocytes, crucial for tumor cell eradication.[1] This document outlines the application of ENPP1 inhibitors in the 4T1 mouse model, providing experimental protocols and summarizing key findings.

Signaling Pathway

The primary mechanism of action for ENPP1 inhibitors in the context of cancer immunotherapy involves the modulation of the cGAS-STING pathway.

Diagram 1: ENPP1-STING Signaling Pathway in the Tumor Microenvironment.

Experimental Protocols

Detailed methodologies for key experiments involving ENPP1 inhibitors in the 4T1 mouse model are provided below.

4T1 Tumor Cell Culture and Implantation
  • Cell Line: 4T1 murine breast carcinoma cells.[2]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[4]

  • Cell Maintenance: Cells should be subcultured when they reach 80% confluency to maintain exponential growth.[4] Use 0.25% trypsin-EDTA for detachment.[4]

  • Tumor Implantation:

    • Harvest 4T1 cells during their logarithmic growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium.

    • Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 50-100 µL subcutaneously into the flank or orthotopically into the mammary fat pad of 6-8 week old female BALB/c mice.[3]

Administration of ENPP1 Inhibitor
  • Vehicle: Prepare the ENPP1 inhibitor in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water). The specific vehicle will depend on the inhibitor's solubility and stability.

  • Dosing and Schedule: The optimal dose and schedule should be determined through preliminary dose-ranging studies. As a starting point based on similar studies, consider a dose range of 10-50 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).[7]

In Vivo Efficacy Studies
  • Tumor Growth Measurement: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[8]

  • Survival Studies: Monitor mice for signs of morbidity and euthanize when tumors exceed a predetermined size (e.g., 2000 mm³) or when signs of distress are observed. Survival data should be plotted as a Kaplan-Meier curve.

  • Metastasis Assessment: At the end of the study, harvest lungs, liver, and other organs to assess metastatic burden.[3] Metastases can be quantified by counting surface nodules or through histological analysis. For cell lines expressing luciferase, bioluminescent imaging can be used for real-time monitoring of metastasis.[8]

Pharmacodynamic and Immunophenotyping Assays
  • Tissue Collection: At specified time points after treatment, collect tumors, spleens, and draining lymph nodes for analysis.

  • Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1, NK1.1) to quantify immune cell infiltration.

  • Cytokine and Chemokine Analysis: Measure the levels of cytokines (e.g., IFN-β, TNF-α, IL-6) and chemokines in tumor lysates or serum using ELISA or multiplex bead assays.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the spatial distribution of immune cells within the TME.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Ex Vivo Analysis cell_culture 4T1 Cell Culture tumor_implantation Tumor Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_acclimation BALB/c Mice Acclimation animal_acclimation->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with ENPP1 Inhibitor or Vehicle randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint Determination (Tumor Size, Time) monitoring->endpoint tissue_harvest Harvest Tumors, Spleens, Lungs, etc. endpoint->tissue_harvest flow_cytometry Flow Cytometry (Immune Cell Infiltration) tissue_harvest->flow_cytometry histology Histology/IHC (Metastasis, Immune Cells) tissue_harvest->histology cytokine_analysis Cytokine/Chemokine Analysis (ELISA) tissue_harvest->cytokine_analysis

Diagram 2: General Experimental Workflow for Evaluating ENPP1 Inhibitors in the 4T1 Mouse Model.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using ENPP1 inhibitors in the 4T1 mouse model.

Table 1: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors in the 4T1 Model

CompoundDosing RegimenTumor Growth Inhibition (%)Reference
AVA-NP-695Not specifiedSuperior to Olaparib and anti-PD-1[9]
STF-1623Not specifiedRobust anti-tumor and anti-metastatic effects[7]
Compound 31Not specifiedSignificant antitumor efficacy[10]

Table 2: Effect of ENPP1 Inhibition on Tumor Metastasis in the 4T1 Model

CompoundEffect on MetastasisReference
AVA-NP-695Reduced lung metastasis[9]
STF-1623Robust anti-metastatic effects[7]

Note: Specific quantitative data for "Enpp-1-IN-21" is not available in the public domain. The data presented is for other reported ENPP1 inhibitors in the same model and serves as a reference for expected outcomes.

Conclusion

The 4T1 syngeneic mouse model is a robust and clinically relevant platform for the preclinical evaluation of ENPP1 inhibitors. These agents have demonstrated significant anti-tumor and anti-metastatic efficacy, primarily through the activation of the cGAS-STING pathway and subsequent enhancement of anti-tumor immunity. The protocols and data presented here provide a framework for researchers to investigate novel ENPP1 inhibitors and further elucidate their therapeutic potential in breast cancer.

References

Application Notes and Protocols: Enpp-1-IN-21 in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2] In the tumor microenvironment, ENPP1 hydrolyzes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the innate immune response against cancer cells.[1][2] The triple-negative breast cancer (TNBC) cell line, MDA-MB-231, is characterized by high endogenous expression of ENPP1, making it an ideal model system for the evaluation of ENPP1 inhibitors.[1][2][3] This document provides detailed application notes and protocols for the use of ENPP1 inhibitors, exemplified by compounds functionally similar to "Enpp-1-IN-21," in MDA-MB-231 cells.

Key Signaling Pathways

ENPP1 inhibition in MDA-MB-231 cells primarily impacts two key signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway.

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Purinergic Purinergic Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP (intracellular) cGAS->cGAMP_in synthesizes STING STING cGAMP_in->STING activates cGAMP_out 2'3'-cGAMP (extracellular) cGAMP_in->cGAMP_out exported TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes ATP Extracellular ATP AMP AMP ATP->AMP hydrolyzes ATP->ENPP1 hydrolyzes Adenosine Adenosine AMP->Adenosine hydrolyzes CD73 CD73 Immune_Suppression Immunosuppression Adenosine->Immune_Suppression promotes Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 inhibits

Caption: Key signaling pathways modulated by ENPP1 in the tumor microenvironment.

Data Presentation

The following tables summarize quantitative data for the effects of ENPP1 inhibitors on MDA-MB-231 cells, as reported in the literature.

Table 1: Cellular ENPP1 Inhibitory Activity

CompoundIC50 (µM) in MDA-MB-231 cellsReference
Compound 4d3.335[2]
Compound 4e0.732[2]

Table 2: Efficacy of ENPP1 Inhibitors in Functional Assays

InhibitorAssayCell Line(s)EC50 (nM)EffectReference
ZXP-8202Cellular ENPP1 Enzymatic AssayMDA-MB-23120Inhibition of ENPP1 activity[4]
ZXP-8202IFN-β Induction (co-culture)MDA-MB-231 & THP-110Induction of IFN-β production[4]
AVA-NP-695EMT Marker ModulationMDA-MB-231-Significant reduction in VIM and N-CAD expression[3]

Experimental Protocols

Cellular ENPP1 Enzymatic Inhibition Assay

This protocol is designed to assess the inhibitory activity of compounds on endogenous ENPP1 in MDA-MB-231 cells.

Cellular_ENPP1_Inhibition_Workflow start Start seed_cells Seed MDA-MB-231 cells (1.0 x 10^4 cells/well) in a 96-well plate start->seed_cells incubate_24h Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h wash_cells Wash cells twice with D-Hanks buffer incubate_24h->wash_cells add_buffer Add fresh D-Hanks buffer (80 µL) wash_cells->add_buffer add_compound Add test compound or DMSO (10 µL) add_buffer->add_compound add_substrate Add pNP-TMP substrate (10 µL, final concentration 200 µM) add_compound->add_substrate incubate_4h Incubate for 4h at 37°C add_substrate->incubate_4h read_plate Measure absorbance at 405 nm (p-nitrophenolate release) incubate_4h->read_plate analyze_data Calculate % inhibition and IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cellular ENPP1 enzymatic inhibition assay.

Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1.0 x 104 cells per well in 100 µL of culture medium.[2]

  • Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Washing: The following day, wash the cells twice with 100 µL of D-Hanks buffer per well.[2]

  • Buffer Addition: Add 80 µL of fresh D-Hanks buffer to each well.[2]

  • Compound Addition: Add 10 µL of the test compound (this compound) at various concentrations or a DMSO control to the respective wells.[2]

  • Substrate Addition: Add 10 µL of p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) to each well for a final concentration of 200 µM.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C.[2]

  • Signal Reading: Measure the absorbance at 405 nm to quantify the amount of released p-nitrophenolate.[2]

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

STING Pathway Activation Assay (Co-culture Model)

This protocol assesses the ability of an ENPP1 inhibitor to rescue extracellular 2'3'-cGAMP and induce STING-dependent interferon production in reporter cells.

Methodology:

  • Cell Culture: Culture MDA-MB-231 cells (high ENPP1 expression) and THP-1 monocytes (as reporter cells for IFN-β production).[4]

  • Treatment of MDA-MB-231 cells: Treat MDA-MB-231 cells with 2'3'-cGAMP in the presence or absence of varying concentrations of this compound.[4]

  • Conditioned Medium Collection: After an appropriate incubation period, collect the conditioned medium from the MDA-MB-231 cells.

  • Treatment of THP-1 cells: Add the collected conditioned medium to the THP-1 cells.[4]

  • Incubation: Incubate the THP-1 cells to allow for STING activation and subsequent IFN-β production.

  • Quantification of IFN-β: Measure the levels of IFN-β in the supernatant of the THP-1 cells using an ELISA or a similar quantitative assay.[4]

  • Data Analysis: Determine the EC50 value of this compound for IFN-β induction.[4] As a control, a non-hydrolyzable 2'3'-cGAMP analog can be used to confirm that the inhibitor's effect is specific to preventing 2'3'-cGAMP degradation.[4]

Cell Migration (Transwell) Assay

This protocol evaluates the effect of ENPP1 inhibition on the migratory capacity of MDA-MB-231 cells.

Methodology:

  • Cell Preparation: Culture MDA-MB-231 cells and serum-starve them prior to the assay.

  • Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved MDA-MB-231 cells in a serum-free medium containing the test compound (this compound) or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 12-24 hours).

  • Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Data Analysis: Count the number of migrated cells in several microscopic fields. Compare the migration rates between the treated and control groups. Increased intracellular levels of 2'3'-cGAMP have been shown to promote MDA-MB-231 cell migration, an effect that is independent of adenosine signaling.[5]

Gene Expression Analysis of EMT Markers

This protocol is used to determine the effect of ENPP1 inhibition on the expression of genes associated with the epithelial-mesenchymal transition (EMT).

Methodology:

  • Cell Treatment: Treat MDA-MB-231 cells with the ENPP1 inhibitor (e.g., 5 µM) and 2'3'-cGAMP (e.g., 25 µM) for a specified period (e.g., 24 hours).[6]

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Real-Time PCR (qPCR): Perform qPCR using primers specific for EMT markers such as Vimentin (VIM), N-cadherin (N-CAD), and TWIST1.[6] Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method. It has been observed that the combination of an ENPP1 inhibitor and 2'3'-cGAMP can significantly reduce the expression of mesenchymal markers in MDA-MB-231 cells.[3]

References

Enpp-1-IN-21 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Enpp-1-IN-21, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document offers detailed information on the compound's solubility, preparation for experimental use, and protocols for in vitro assays.

Introduction to this compound

This compound is a small molecule inhibitor of ENPP1, a key enzyme in the regulation of extracellular nucleotide metabolism. ENPP1 is a transmembrane glycoprotein that hydrolyzes adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Crucially, in the context of immuno-oncology, ENPP1 is the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity. Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis. Therefore, inhibiting ENPP1 with molecules like this compound is a promising strategy to enhance anti-tumor immunity.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (ENPP1) 0.45 µM[1][2]
IC50 (ENPP3) 0.19 µM[1][2]
Solubility in DMSO 100 mg/mL (221.52 mM)[1]
Molecular Weight 451.48 g/mol N/A
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[1][3]

Signaling Pathway

The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor like this compound.

ENPP1_cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out transported out AMP AMP cGAMP_out->AMP STING STING cGAMP_out->STING activates ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes Inhibitor This compound Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN induce Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]

Cell-Based ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on endogenous ENPP1 in a cell line with high ENPP1 expression, such as the triple-negative breast cancer cell line MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • cGAMP (substrate)

  • Detection reagent for AMP/GMP (e.g., Transcreener® AMP²/GMP² Assay Kit)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.

  • Treatment: Remove the culture medium from the wells and wash the cells once with assay buffer. Add the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Enzymatic Reaction: Add cGAMP to each well to a final concentration of 10 µM to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of AMP/GMP produced according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro ENPP1 Enzyme Inhibition Assay (High-Throughput Screening)

This protocol outlines a biochemical assay to determine the inhibitory activity of this compound on purified recombinant ENPP1 enzyme.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)

  • This compound stock solution (10 mM in DMSO)

  • Substrate (ATP or cGAMP)

  • 384-well assay plates

  • Detection reagent for AMP/GMP (e.g., Transcreener® AMP²/GMP² Assay Kit)

Procedure:

  • Compound Dispensing: Dispense serial dilutions of this compound into the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant ENPP1 enzyme to each well to a final concentration of approximately 100 pM.[4]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate (e.g., 10 µM ATP or cGAMP) to each well to start the enzymatic reaction.[5]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add the detection reagents to stop the reaction and generate a signal (e.g., fluorescence polarization).

  • Data Acquisition and Analysis: Read the plate using a suitable plate reader and calculate the IC50 value as described in the cell-based assay protocol.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an ENPP1 inhibitor.

Experimental_Workflow cluster_preparation Preparation cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Serial Prepare Serial Dilutions Stock->Serial In_vitro In Vitro Enzyme Assay Serial->In_vitro Cell_based Cell-Based Assay Serial->Cell_based IC50 Determine IC50 In_vitro->IC50 Cell_based->IC50 Dose_response Generate Dose-Response Curves IC50->Dose_response

Caption: Workflow for ENPP1 inhibitor evaluation.

References

Application Notes and Protocols for ENPP-1 Inhibitors in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) signaling pathway.[1][2][3] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[2][3] In the tumor microenvironment, ENPP1 is often overexpressed, leading to the degradation of the STING agonist 2'3'-cyclic GMP-AMP (cGAMP) and subsequent immune suppression.[1][3][4] Inhibition of ENPP1 has emerged as a promising cancer immunotherapy strategy to restore STING signaling, enhance anti-tumor immunity, and potentially improve the efficacy of immune checkpoint inhibitors.[1][4][5]

These application notes provide a comprehensive overview and generalized protocols for the in vivo use of ENPP-1 inhibitors, based on publicly available data for various compounds in this class. Note that specific details for "Enpp-1-IN-21" are not widely published; therefore, the following information is based on representative and well-characterized ENPP1 inhibitors. Researchers should adapt these protocols based on the specific characteristics of their chosen inhibitor.

ENPP1-cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), often from cancer cells. This dsDNA is sensed by cGAS, which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn recruit and activate immune cells, such as T cells, to mount an anti-tumor response. ENPP1, a membrane-bound enzyme, hydrolyzes extracellular cGAMP, thus dampening this immune response.[1][2][3]

ENPP1_cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP AMP ENPP1->AMP hydrolyzes ENPP1_IN_21 ENPP-1 Inhibitor ENPP1_IN_21->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs promote transcription of T_Cell T Cell IFNs->T_Cell activate Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death induces

Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.

In Vivo Dosage and Administration of Representative ENPP1 Inhibitors

The following table summarizes publicly available data on the in vivo dosage and administration of various ENPP1 inhibitors in preclinical mouse models. This information can serve as a starting point for designing in vivo studies with novel ENPP-1 inhibitors.

Compound Name/ReferenceAnimal ModelDosageAdministration RouteStudy TypeKey Findings
Compound "7" Murine Model80 mg/kgNot SpecifiedEfficacyAchieved a 77.7% tumor growth inhibition rate when combined with an anti-PD-1 antibody.[5]
AVA-NP-695 4T1 Breast Cancer Syngeneic Mouse Model6 mg/kgOral gavage or Intraperitoneal injection (twice daily)EfficacyNot specified in the provided text.[6]
Insilico Medicine Compound MC38 Syngeneic Mouse Model3 mpk to 30 mpk (BID)Oral (PO)Efficacy (in combination with anti-PD-L1)Showed dose-dependent anti-tumor activity and robust tumor regression.[4]
STF-1623 EMT6 and MC38 Tumor ModelsNot specifiedSystemicPharmacokineticsShowed preferential accumulation in ENPP1-expressing tumors.[7]
Human ENPP1-Fc Mice2.5 mg/kg (3 times weekly)Not SpecifiedEnzyme ReplacementNormalized murine plasma PPi.[8]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of an ENPP-1 Inhibitor in a Syngeneic Mouse Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ENPP-1 inhibitor as a monotherapy or in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

1. Materials and Reagents:

  • ENPP-1 inhibitor (e.g., this compound)

  • Vehicle control (appropriate for the inhibitor's formulation)

  • Syngeneic mouse tumor cell line (e.g., CT-26, MC38, 4T1)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)

  • Calipers for tumor measurement

  • Animal scale

2. Experimental Workflow Diagram:

experimental_workflow start Start cell_culture Tumor Cell Culture start->cell_culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Pharmacodynamic and Histological Analysis euthanasia->analysis end End analysis->end

Caption: A general experimental workflow for an in vivo efficacy study.

3. Detailed Methodology:

  • Tumor Cell Culture: Culture the selected syngeneic tumor cell line according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or an appropriate medium at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the tumor cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical treatment groups may include:

    • Vehicle control

    • ENPP-1 inhibitor alone

    • Immune checkpoint inhibitor alone

    • ENPP-1 inhibitor + Immune checkpoint inhibitor

  • Treatment Administration: Administer the ENPP-1 inhibitor and vehicle control according to the planned schedule (e.g., once or twice daily).[6] The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the inhibitor's properties.[6] Administer the immune checkpoint inhibitor as per established protocols (e.g., intraperitoneal injection twice a week).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study (e.g., 2-3 times per week). At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.[6]

  • Tissue Collection and Analysis: Excise the tumors for weighing and further analysis, such as:

    • Pharmacodynamic marker analysis: Assess changes in the tumor microenvironment (e.g., levels of cGAMP, type I IFNs, and immune cell infiltration) via techniques like flow cytometry, immunohistochemistry, or gene expression analysis.

    • Histology: Perform histological analysis to evaluate tumor morphology and immune cell infiltration.

4. Data Analysis:

  • Analyze tumor growth inhibition for each treatment group compared to the vehicle control.

  • Evaluate changes in body weight as an indicator of toxicity.

  • Statistically analyze differences in tumor volume and pharmacodynamic markers between groups.

Conclusion

The inhibition of ENPP1 is a promising approach in cancer immunotherapy. The provided application notes and protocols, based on existing research with representative ENPP1 inhibitors, offer a framework for designing and conducting in vivo studies. It is crucial for researchers to optimize dosage, administration route, and treatment schedule for their specific ENPP-1 inhibitor and tumor model to achieve meaningful and reproducible results.

References

Measuring ENPP1 Inhibition with Enpp-1-IN-21: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It primarily functions by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][3] More recently, ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system.[3][4] ENPP1 hydrolyzes the second messenger cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[5][6] This function has positioned ENPP1 as a high-value target for cancer immunotherapy.[7][8]

Enpp-1-IN-21 is a small molecule inhibitor of ENPP1. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound and similar compounds against ENPP1.

Signaling Pathways Involving ENPP1

ENPP1 is a central node in at least two major signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway. Understanding these pathways is crucial for designing and interpreting experiments with ENPP1 inhibitors.

ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a critical surveillance mechanism for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating an innate immune response.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes to This compound This compound This compound->ENPP1 inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int cGAMP cGAS->cGAMP_int synthesizes cGAMP_int->cGAMP_ext transported out STING STING (ER Membrane) cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response drives

ENPP1 in the cGAS-STING Signaling Pathway.
ENPP1 in Purinergic Signaling

ENPP1 modulates the availability of extracellular nucleotides, which are key signaling molecules in the tumor microenvironment.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T cell) ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 substrate AMP AMP ENPP1->AMP hydrolyzes to PPi PPi ENPP1->PPi produces CD73 CD73 AMP->CD73 substrate Adenosine Adenosine CD73->Adenosine hydrolyzes to Adenosine_Receptor Adenosine Receptor (A2A) Adenosine->Adenosine_Receptor binds to This compound This compound This compound->ENPP1 inhibits Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression leads to

ENPP1 in Purinergic Signaling.

Data Presentation

The inhibitory activity of this compound and other ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%. Below are examples of how to present such data.

Table 1: In Vitro Inhibitory Activity of this compound against ENPP1 and ENPP3.

CompoundTargetIC50 (µM)
This compoundENPP10.45[9]
This compoundENPP30.19[9]

Table 2: Comparative IC50 Values of Various ENPP1 Inhibitors in Enzymatic Assays.

InhibitorSubstrateIC50 (nM)Reference
Enpp-1-IN-20Not Specified0.09[8]MedChemExpress
LCB33pNP-TMP0.0009AACR, 2023[4]
LCB33cGAMP1AACR, 2023[4]
ISM59392',3'-cGAMP0.63Nature Communications, 2025[10]
ISM5939ATP9.28Nature Communications, 2025[10]
Compound 31Not Specified14.68J Med Chem, 2025[11]

Table 3: Cell-Based Inhibitory Activity of ENPP1 Inhibitors.

InhibitorCell LineAssay TypeIC50 (nM)Reference
Enpp-1-IN-20Not SpecifiedCell-based assay8.8[8]MedChemExpress
LCB33THP-1 dual reporterIFN-β releasePotent (no specific IC50)AACR, 2023[4]
Compound 4eMDA-MB-231Cellular ENPP1 inhibition732MDPI, 2022

Experimental Protocols

Accurate measurement of ENPP1 inhibition requires robust and reproducible assays. Below are detailed protocols for both biochemical and cell-based assays.

Biochemical ENPP1 Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the IC50 of an ENPP1 inhibitor using a colorimetric substrate.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, ENPP1 Enzyme, Substrate, and Inhibitor Dilutions Dispense_Inhibitor Dispense Inhibitor (e.g., this compound) and Controls to Plate Reagents->Dispense_Inhibitor Add_Enzyme Add ENPP1 Enzyme to all wells except blank Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (e.g., pNP-TMP) Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C (30-60 min) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate_Reaction->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition relative to controls Read_Absorbance->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Workflow for a Biochemical ENPP1 Inhibition Assay.

Materials:

  • Recombinant human ENPP1

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 130 mM NaCl, 5 mM KCl, 1 mM CaCl2[3]

  • Substrate: p-Nitrophenyl thymidine 5′-monophosphate (pNP-TMP)[12]

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO

  • Stop Solution: 100 mM NaOH[12]

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare Reagents:

    • Prepare a 2X working solution of ENPP1 enzyme in Assay Buffer.

    • Prepare a 2X working solution of pNP-TMP substrate in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer containing a final concentration of DMSO that is constant across all wells.

  • Assay Setup:

    • Add 25 µL of the serially diluted inhibitor or vehicle control (for 0% and 100% activity) to the wells of a 96-well plate.[3]

    • Add 25 µL of Assay Buffer to the "no enzyme" blank wells.[3]

    • Add 25 µL of the 2X ENPP1 enzyme working solution to all wells except the blank wells.[3]

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.[3]

  • Initiate and Read the Reaction:

    • Add 50 µL of the 2X pNP-TMP substrate working solution to all wells to start the reaction.[3] The final reaction volume should be 100 µL.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 100 mM NaOH to each well.[12]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_100%_inhibition) / (Absorbance_0%_inhibition - Absorbance_100%_inhibition))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based ENPP1 Inhibition Assay (Fluorometric)

This protocol describes a method to assess the inhibitory activity of compounds on endogenous ENPP1 in a live-cell format using a fluorogenic substrate.

Cell_Based_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed ENPP1-expressing cells (e.g., MDA-MB-231) in a 96-well plate Incubate_Cells Incubate overnight to allow attachment Seed_Cells->Incubate_Cells Treat_Cells Treat cells with This compound or controls Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period Treat_Cells->Incubate_Treatment Add_Substrate Add fluorogenic substrate (e.g., TG-mAMP) Incubate_Treatment->Add_Substrate Incubate_Reaction Incubate and allow substrate conversion Add_Substrate->Incubate_Reaction Read_Fluorescence Read fluorescence (e.g., Ex/Em = 485/520 nm) Incubate_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition relative to controls Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Workflow for a Cell-Based ENPP1 Inhibition Assay.

Materials:

  • ENPP1-expressing cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom cell culture plates

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (containing a fluorogenic substrate like TG-mAMP)[13]

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO

  • Fluorescence plate reader with appropriate filters (e.g., excitation 485 nm, emission 520 nm)[13]

Protocol:

  • Cell Seeding:

    • Seed MDA-MB-231 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer the next day.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate for a predetermined amount of time (e.g., 1-4 hours) at 37°C.

  • Enzymatic Reaction and Detection:

    • Prepare the fluorogenic substrate according to the manufacturer's instructions (e.g., from the ENPP1/ENPP3 Cell-Based Activity Assay Kit).[13]

    • Add the substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for the Tokyo Green™ based substrate).[13]

  • Data Analysis:

    • Subtract the fluorescence of the "no cell" control wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration as described in the biochemical assay protocol.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively measure the inhibition of ENPP1 by small molecules such as this compound. The choice of assay, whether biochemical or cell-based, will depend on the specific research question. Biochemical assays are useful for determining direct enzyme inhibition, while cell-based assays provide insights into inhibitor activity in a more physiologically relevant context, accounting for factors like cell permeability. By following these detailed methodologies and utilizing the provided frameworks for data presentation and pathway visualization, researchers can robustly characterize the potency and mechanism of novel ENPP1 inhibitors.

References

Application Notes and Protocols for Enpp-1-IN-21 in STING Pathway Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Enpp-1-IN-21, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), to study the activation of the STING (Stimulator of Interferon Genes) pathway.

Introduction to ENPP1 and the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key signal of viral infection or cellular damage.[1] Upon binding dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation initiates a signaling cascade that leads to the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[1][2][3]

ENPP1 is a transmembrane glycoprotein that negatively regulates this pathway by functioning as the dominant hydrolase of extracellular 2'3'-cGAMP.[4][5][6][7] Many cancer cells overexpress ENPP1, which allows them to degrade tumor-derived extracellular cGAMP, thereby dampening STING-dependent anti-tumor immunity and promoting an immunosuppressive tumor microenvironment.[4][6][8] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to restore and enhance anti-tumor immunity.[4][9] this compound is a chemical probe that inhibits ENPP1, preventing cGAMP hydrolysis and enabling the study of STING pathway activation.[10]

Mechanism of Action: ENPP1 Inhibition

ENPP1 inhibition prevents the degradation of extracellular cGAMP. This allows cGAMP, often secreted by cancer cells, to act as a paracrine signaling molecule, activating the STING pathway in adjacent immune or stromal cells within the tumor microenvironment.[11] This leads to enhanced cytokine production and a more robust anti-tumor immune response.

ENPP1_STING_Pathway cluster_cell1 Tumor Cell cluster_extracellular Extracellular Space cluster_cell2 Immune / Stromal Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_prod 2'3'-cGAMP cGAS->cGAMP_prod synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_prod->cGAMP_extra secreted ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes STING STING cGAMP_extra->STING binds & activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces

Caption: ENPP1 inhibition by this compound prevents cGAMP hydrolysis, boosting STING activation.

Quantitative Data

The inhibitory potency of this compound and other relevant compounds against ENPP1 is summarized below. This data is crucial for determining appropriate experimental concentrations.

InhibitorTarget(s)Assay TypePotency (IC₅₀)Reference
This compound ENPP1Enzymatic0.45 µM[10]
ENPP3Enzymatic0.19 µM[10]
Enpp-1-IN-20ENPP1Enzymatic0.09 nM[12]
ENPP1Cell-based8.8 nM[12]
AVA-NP-695ENPP1Enzymatic14 nM[5]
ZXP-8202ENPP1Cell-based (IFNB1)10 nM[6]

Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on recombinant ENPP1 enzyme activity. The readout is based on the quantification of AMP/GMP produced from the hydrolysis of cGAMP.

Materials and Reagents:

  • Recombinant Human ENPP1 (e.g., R&D Systems)

  • This compound

  • 2'3'-cGAMP

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1 mM ZnCl₂

  • DMSO (for compound dilution)

  • 96-well or 384-well microplates

  • Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs) or other AMP/GMP detection system

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is from 100 µM to 1 nM. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Dilute recombinant ENPP1 in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically via enzyme titration (e.g., an EC₅₀ of ~50 pM has been reported).[13]

  • Assay Reaction:

    • Add 5 µL of diluted this compound or DMSO vehicle control to the microplate wells.

    • Add 10 µL of diluted ENPP1 enzyme solution to each well.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2'3'-cGAMP substrate (final concentration of 10-100 µM).

  • Incubation: Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Stop the reaction and detect the amount of AMP/GMP produced according to the manufacturer's protocol for the chosen detection kit (e.g., Transcreener).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based STING Activation Assay (Conditioned Medium Transfer)

This protocol assesses the ability of this compound to protect extracellular cGAMP from hydrolysis by cancer cells, leading to the activation of STING in reporter cells.

Materials and Reagents:

  • "Producer" Cell Line: A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 human breast cancer cells).[6][9]

  • "Reporter" Cell Line: A cell line responsive to cGAMP with a quantifiable STING-dependent readout (e.g., THP1-Dual™ cells from InvivoGen, which report on IRF and NF-κB pathways via secreted luciferase).[5]

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and antibiotics.

  • This compound

  • 2'3'-cGAMP

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • 96-well cell culture plates (clear and white-walled)

Experimental Workflow:

Workflow cluster_step1 Day 1: Prepare Producer Cells cluster_step2 Day 2: Treatment cluster_step3 Day 3: Conditioned Medium Transfer cluster_step4 Day 4: Readout A Seed MDA-MB-231 cells (high ENPP1) in a 96-well plate B Treat cells with 2'3'-cGAMP in the presence of varying doses of this compound or DMSO control A->B C Incubate for 24 hours B->C D Collect conditioned medium from treated MDA-MB-231 cells C->D F Add conditioned medium to the reporter cells D->F E Seed THP1-Dual™ reporter cells in a white-walled 96-well plate E->F G Incubate reporter cells for 18-24 hours F->G H Measure secreted luciferase activity (IFN-I pathway activation) G->H

Caption: Workflow for cell-based analysis of STING activation via ENPP1 inhibition.

Procedure:

  • Day 1: Seed Producer Cells: Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Day 2: Treatment:

    • Prepare solutions of 2'3'-cGAMP and this compound in fresh culture medium.

    • Remove the old medium from the MDA-MB-231 cells.

    • Add 100 µL of medium containing a fixed concentration of 2'3'-cGAMP (e.g., 25 µM) and serial dilutions of this compound (e.g., 0.01 µM to 10 µM).[5] Include appropriate controls (vehicle only, cGAMP only).

    • Incubate for 24 hours.

  • Day 3: Conditioned Medium Transfer:

    • Seed THP1-Dual™ reporter cells in a white-walled 96-well plate at 5 x 10⁴ cells/well in 100 µL of their culture medium.

    • Carefully collect the conditioned medium from the MDA-MB-231 plate.

    • Add 20 µL of the conditioned medium to the wells containing the THP1-Dual™ cells.

  • Day 4: Readout:

    • Incubate the THP1-Dual™ cells for 18-24 hours.

    • Measure the activity of secreted luciferase according to the manufacturer's protocol (e.g., by transferring 20 µL of supernatant to a new white plate and adding 50 µL of QUANTI-Luc™ reagent).

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized signal against the log of the this compound concentration to determine the EC₅₀, which represents the concentration required to achieve 50% of the maximal STING activation in this system.

References

Application Notes and Protocols for ENPP-1-IN-21 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment. As a type II transmembrane glycoprotein, ENPP1 plays a significant role in cancer progression by hydrolyzing extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2][3] By degrading cGAMP, ENPP1 effectively dampens the innate immune response against cancer.[1][2] Furthermore, ENPP1 hydrolyzes ATP to generate adenosine, which contributes to an immunosuppressive tumor microenvironment.[3]

ENPP-1-IN-21 is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound is designed to prevent the degradation of cGAMP, thereby amplifying STING-mediated anti-tumor immunity.[1][2][3] These application notes provide a comprehensive guide for the experimental design of in vitro and in vivo studies to evaluate the efficacy of this compound as a potential cancer therapeutic.

Signaling Pathways and Experimental Logic

The primary mechanism of action for this compound is the potentiation of the cGAS-STING signaling pathway. In cancer cells with cytosolic DNA, cGAS produces cGAMP, which is then released into the extracellular space. ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment hydrolyzes this extracellular cGAMP, preventing it from activating the STING pathway in immune cells. This compound inhibits this hydrolysis, leading to increased extracellular cGAMP, subsequent STING activation, and an anti-tumor immune response.

ENPP1-cGAS-STING Signaling Pathway

ENPP1_cGAS_STING_Pathway ENPP1-cGAS-STING Signaling Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra cGAMP cGAS->cGAMP_intra produces cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra secreted ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_21 This compound ENPP1_IN_21->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 pIRF3 IRF3->pIRF3 phosphorylates IFN Type I Interferons pIRF3->IFN induces Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: The ENPP1-cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay ENPP1 Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine cytotoxicity) Enzymatic_Assay->Cell_Viability Proceed if potent cGAMP_Quant cGAMP Quantification (Confirm target engagement) Cell_Viability->cGAMP_Quant Proceed if not overly toxic STING_Activation STING Pathway Activation (Western Blot / IF) cGAMP_Quant->STING_Activation Confirm mechanism PK_Study Pharmacokinetic Study (Determine dosing regimen) STING_Activation->PK_Study Transition to in vivo Efficacy_Study Tumor Growth Inhibition Study (Syngeneic mouse model) PK_Study->Efficacy_Study Establish optimal dose Immune_Profiling Tumor Microenvironment Analysis (Flow Cytometry / IHC) Efficacy_Study->Immune_Profiling Analyze anti-tumor effect

Caption: A logical workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for ENPP1 inhibitors. These values can serve as a benchmark for experiments with this compound.

Table 1: In Vitro Inhibitory Activity of Representative ENPP1 Inhibitors

CompoundAssay TypeCell Line/EnzymeIC50Reference
Compound 4eCell-basedMDA-MB-231 (Breast)~0.732 µM[4]
Compound 4dCell-basedMDA-MB-231 (Breast)>10 µM[4]
Enpp-1-IN-20EnzymaticRecombinant Human ENPP10.09 nM
Enpp-1-IN-20Cell-basedNot specified8.8 nM
Enpp-1-IN-14EnzymaticRecombinant Human ENPP132.38 nM

Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors

CompoundAnimal ModelCancer TypeDosingTumor Growth Inhibition (TGI)Reference
AVA-NP-6954T1 SyngeneicBreast Cancer6 mg/kg, twice dailyData not specified[5]
LCB33CT-26 SyngeneicColorectal Cancer5 mg/kg, oral39% (monotherapy)
LCB33 + anti-PD-L1CT-26 SyngeneicColorectal Cancer5 mg/kg, oral72% (combination)
ISM CompoundMC38 SyngeneicColon CancerSingle dose67%
Enpp-1-IN-14Not specifiedNot specified50 mg/kg, IP, BID, 31 daysSignificant inhibition

Experimental Protocols

ENPP1 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ENPP1 enzyme.

Principle: This colorimetric assay utilizes the substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), which is hydrolyzed by ENPP1 to produce p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.

Materials:

  • Recombinant human ENPP1

  • p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP)

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM MgCl2, 1 mM CaCl2

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound at various concentrations or vehicle control.

  • Add 80 µL of pre-warmed assay buffer to each well.

  • Add 10 µL of recombinant human ENPP1 to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 10 µL of 1 mM pNP-TMP substrate solution to each well.

  • Immediately measure the change in absorbance at 405 nm every minute for 60 minutes at 37°C using a microplate reader.[1]

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Principle: MTS and MTT are colorimetric assays that measure cell metabolic activity. Viable cells reduce the tetrazolium salt (MTS or MTT) into a colored formazan product, which is proportional to the number of living cells.

Materials:

  • Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231, SK-OV-3)

  • Complete cell culture medium

  • This compound

  • MTS or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by solubilization) to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT).

  • Calculate the percent cell viability for each treatment group relative to the vehicle control.

cGAMP Quantification in Cell Culture (ELISA)

Objective: To measure the levels of cGAMP in cell lysates or culture supernatants as a direct readout of ENPP1 inhibition.

Principle: A competitive ELISA is used to quantify cGAMP. In this assay, cGAMP in the sample competes with a fixed amount of enzyme-labeled cGAMP for binding to a limited number of antibody-coated wells. The amount of labeled cGAMP bound is inversely proportional to the amount of cGAMP in the sample.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Commercial cGAMP ELISA kit

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Cell Lysates: Culture cells to the desired confluency, treat with this compound for the desired time, wash with ice-cold PBS, and lyse the cells. Centrifuge to pellet debris and collect the supernatant.[1]

    • Culture Supernatants: Collect the cell culture medium and centrifuge to remove any detached cells.[1]

  • ELISA Procedure (follow kit instructions):

    • Prepare a standard curve using the provided cGAMP standards.

    • Add standards, controls, and samples to the wells of the antibody-coated ELISA plate.

    • Add the cGAMP-enzyme conjugate to each well.

    • Incubate the plate as specified in the kit manual.

    • Wash the plate multiple times.

    • Add the substrate and incubate to allow for color development.

    • Add a stop solution and read the absorbance at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cGAMP in the samples by interpolating their absorbance values from the standard curve.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Principle: A syngeneic mouse model, where the tumor and the host are immunologically compatible, is used to assess the effect of the ENPP1 inhibitor on tumor growth.

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Syngeneic tumor cell line (e.g., 4T1 for BALB/c, MC38 or CT26 for C57BL/6)

  • This compound

  • Vehicle control

  • Calipers

Protocol:

  • Tumor Implantation:

    • Culture tumor cells to 80-90% confluency.

    • Harvest and resuspend cells in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).[5]

  • Treatment Administration:

    • Administer this compound and vehicle control according to the planned schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Immunofluorescence Staining for STING Pathway Activation

Objective: To visualize the activation of the STING pathway in cells or tumor tissue by detecting the phosphorylation of STING and IRF3.

Principle: Immunofluorescence uses fluorescently labeled antibodies to detect specific target antigens in cells or tissues.

Materials:

  • Cells or frozen tumor sections on slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-pSTING, anti-pIRF3)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Fixation: Fix cells or tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with permeabilization buffer for 10-15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the slides with antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its enzymatic and cellular activity, and its in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential as a novel cancer immunotherapy. The provided protocols are intended as a guide and may require optimization based on the specific cancer model and experimental conditions.

References

Enpp-1-IN-21: Application Notes and Protocols for Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the appropriate storage, handling, and stability assessment of Enpp-1-IN-21, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in research and drug development applications.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of ENPP1, a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1] ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] Crucially, in the context of immuno-oncology, ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[3][4]

The cGAS-STING pathway is a fundamental component of the innate immune system that detects cytosolic DNA, a hallmark of cellular damage or viral infection, and initiates a potent anti-tumor immune response.[3][4] Cancer cells can evade this immune surveillance by overexpressing ENPP1, which degrades the cGAS-STING signaling second messenger, cyclic GMP-AMP (cGAMP).[5] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to the activation of the STING pathway and subsequent enhancement of anti-tumor immunity.[4]

Storage and Stability Conditions

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°C3 yearsProtect from moisture.
4°C2 yearsFor short-term storage.
In Solvent (e.g., DMSO) -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[6]
-20°C1 monthFor short-term storage of working solutions.[1]

Preparation of Stock and Working Solutions

For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, anhydrous grade to ensure maximum solubility.[7]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: please refer to the certificate of analysis for the exact value), add the calculated volume of DMSO.

  • Vortex the solution gently until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%).

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is recommended to perform stability studies, particularly if the compound will be used in aqueous buffers or stored under conditions not specified by the manufacturer. A forced degradation study can be conducted to understand the degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound under various stress conditions. The extent of degradation is typically monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24, and 48 hours).[8] Neutralize the solution with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period.[9] Neutralize the solution with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% (v/v) H₂O₂.[8] Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid this compound to dry heat at a temperature above its recommended storage temperature (e.g., 80°C) for a specified period.[10]

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

At each time point, samples should be analyzed by a validated stability-indicating HPLC method to determine the percentage of the remaining intact drug and to detect the formation of any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

General HPLC Method Parameters (to be optimized):

  • Column: A reversed-phase column, such as a C18, is often suitable for small molecules.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.[10]

  • Flow Rate and Column Temperature: To be optimized for optimal separation.

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the ENPP1-cGAS-STING signaling pathway and a general workflow for assessing the stability of this compound.

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dsDNA_out dsDNA cGAS cGAS cGAMP_out cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 AMP AMP ENPP1->AMP Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 cGAMP_in cGAMP cGAS->cGAMP_in dsDNA_in Cytosolic dsDNA dsDNA_in->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_in->cGAMP_out Export STING STING cGAMP_in->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Stability_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis (% Degradation, Impurity Profile) analysis->data report Report Generation data->report

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent ENPP-1-IN-21 Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ENPP-1 inhibitor, ENPP-1-IN-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ENPP-1 and what is its role in signaling?

A1: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP-1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1] Its primary function is to hydrolyze extracellular nucleotides.[1][2] ENPP-1 hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] PPi is a key inhibitor of tissue calcification and bone mineralization.[3] More recently, ENPP-1 has been identified as a critical negative regulator of the innate immune system by degrading 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of Interferon Genes (STING) pathway, leading to an anti-tumor immune response.[1][2][4]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a small molecule inhibitor of ENPP-1.[5] Its mechanism of action is to block the catalytic activity of the ENPP-1 enzyme.[6] By inhibiting ENPP-1, this compound prevents the degradation of substrates like cGAMP.[7] This leads to an accumulation of extracellular cGAMP, which can then activate the STING signaling pathway in surrounding cells, promoting an anti-tumor immune response.[7]

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 0.45 µM for ENPP-1 and 0.19 µM for ENPP3 in cell-free assays.[5] It is important to note that IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and the detection method used.[8]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years.[9] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Inconsistent Results

Inconsistent results in experiments with this compound can arise from various factors, ranging from reagent handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Higher than Expected IC50 Value (Lower Potency)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Degradation of this compound Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions from solid compound.
Incorrect Concentration of this compound Verify the initial weighing of the compound and the calculations for stock solution preparation. Confirm the accuracy of pipetting during serial dilutions.
High Enzyme Concentration A high concentration of the ENPP-1 enzyme in the assay can lead to rapid substrate depletion, requiring a higher inhibitor concentration to achieve 50% inhibition. Perform an enzyme titration to determine the optimal concentration for your assay.
High Substrate Concentration In competitive inhibition, a high substrate concentration will require a higher inhibitor concentration to achieve the same level of inhibition. Use a substrate concentration at or below the Km value for ENPP-1.
Issues with Assay Buffer Ensure the pH and ionic strength of the assay buffer are optimal for ENPP-1 activity and inhibitor binding. The buffer should contain appropriate concentrations of ZnCl₂ and CaCl₂.[11]
Issue 2: High Variability Between Replicates

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of enzyme, substrate, and inhibitor are added to each well.
Incomplete Mixing Ensure thorough mixing of reagents in each well of the microplate.
Temperature Fluctuations Maintain a consistent temperature during the assay incubation. Use a temperature-controlled plate reader.[12]
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/media.
Cell-Based Assay Variability In cell-based assays, ensure consistent cell seeding density, cell health, and passage number. Mycoplasma contamination can also lead to inconsistent results.
Issue 3: No Inhibition Observed

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive this compound Test a fresh stock of the inhibitor. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry.
Inactive ENPP-1 Enzyme Confirm the activity of your ENPP-1 enzyme using a known substrate and in the absence of any inhibitor. Aliquot the enzyme to avoid repeated freeze-thaw cycles.
Incorrect Assay Setup Double-check all reagent concentrations, incubation times, and the wavelength settings on the plate reader.
Inappropriate Substrate Ensure you are using a substrate that is efficiently hydrolyzed by ENPP-1, such as ATP, cGAMP, or a validated artificial substrate like p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).[11]

Quantitative Data Summary

The following tables provide a summary of reported IC50 values for various ENPP-1 inhibitors and recommended cell lines for ENPP-1 inhibitor studies.

Table 1: IC50 Values of Selected ENPP-1 Inhibitors

InhibitorCancer Cell LineIC50 (µM)Assay Type
This compound-0.45Cell-free
Enpp-1-IN-20-0.00009Cell-free
Enpp-1-IN-20-0.0088Cell-based
Compound 4eMDA-MB-231 (Breast)~0.732Cell-based

Note: IC50 values can vary significantly based on the specific experimental conditions.[8]

Table 2: Recommended Cell Lines for ENPP-1 Inhibitor Studies

Cell LineCancer TypeKey Characteristics
MDA-MB-231 Triple-Negative Breast CancerHigh ENPP-1 protein and mRNA expression. Frequently used in ENPP-1 inhibitor studies.[2]
A2780 Ovarian CancerStrong ENPP-1 expression.[2]
CaoV3 Ovarian CancerHigh ENPP-1 expression.[2]
OVCAR3 Ovarian CancerHigh ENPP-1 expression.[2]
SKOV3 Ovarian CancerHigh ENPP-1 expression.[2]
PA-1 Ovarian CancerExhibits high ENPP-1 activity.[2]
4T1 Murine Breast CancerHigh ENPP-1 expression, suitable for in vivo studies.[2]

Experimental Protocols

In Vitro ENPP-1 Colorimetric Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant ENPP-1 enzyme using the colorimetric substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).

Materials:

  • Recombinant human ENPP-1

  • This compound

  • p-Nph-5'-TMP

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM CaCl₂, 200 µM ZnCl₂[13]

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 ng of recombinant human ENPP-1 to each well.[13]

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.[13]

  • Initiate the reaction by adding p-Nph-5'-TMP to a final concentration of 200 µM.[13]

  • Incubate the plate at 37°C for 30 minutes.[13]

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based ENPP-1 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on endogenous ENPP-1 in a high-expressing cell line like MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • D-Hanks buffer

  • Substrate (e.g., ATP or a fluorescent ENPP-1 substrate)

  • 96-well black, clear-bottom microplate

  • Detection reagent (e.g., AMP-Glo™ Assay kit for ATP substrate)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate and incubate overnight.[2]

  • Wash the cells twice with D-Hanks buffer.[2]

  • Add serial dilutions of this compound or vehicle control to the wells and pre-incubate.

  • Add the substrate to initiate the reaction.

  • Incubate for a defined period (e.g., 60 minutes).

  • Add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence).

  • Calculate the percent inhibition and determine the IC50 value.[2]

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes cGAMP_int->cGAMP_ext transport STING STING cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription ENPP1_IN_21 This compound ENPP1_IN_21->ENPP1 inhibits

Caption: ENPP-1 signaling in the cGAS-STING pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Serial_Dilution Perform Serial Dilution of this compound Reagents->Serial_Dilution Add_Enzyme Add ENPP-1 Enzyme to Plate Serial_Dilution->Add_Enzyme Add_Inhibitor Add this compound Dilutions Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Plate Read Plate (Absorbance/Fluorescence/Luminescence) Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an ENPP-1 inhibition assay.

Troubleshooting_Tree cluster_high_ic50 High IC50 / Low Potency cluster_variability High Variability cluster_no_inhibition No Inhibition Start Inconsistent Results with this compound High_IC50 Check Compound Integrity - Fresh Stock? - Proper Storage? Start->High_IC50 Is IC50 too high? Variability Review Assay Technique - Pipetting Accuracy? - Thorough Mixing? Start->Variability Are replicates inconsistent? No_Inhibition Confirm Reagent Activity - Active Inhibitor? - Active Enzyme? Start->No_Inhibition Is there no effect? Check_Conc Verify Concentrations - Enzyme Titration - Substrate at Km High_IC50->Check_Conc Check_Conditions Assess Assay Conditions - Consistent Temperature? - Edge Effects? Variability->Check_Conditions Check_Setup Validate Assay Setup - Correct Reagents? - Correct Settings? No_Inhibition->Check_Setup

References

Technical Support Center: Optimizing ENPP1-IN-21 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ENPP1-IN-21 in cell culture experiments. Below you will find frequently asked questions and troubleshooting guides to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENPP1-IN-21?

A1: ENPP1-IN-21 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a transmembrane glycoprotein that plays a critical role in regulating the innate immune system.[2][3] One of its primary functions is to hydrolyze extracellular 2'3'-cyclic GMP-AMP (cGAMP), which is a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway.[4][5][6] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, dampening anti-tumor immunity.[4][7] ENPP1-IN-21 blocks the catalytic activity of ENPP1, preventing the breakdown of cGAMP. This leads to an increased local concentration of cGAMP, which can then activate the STING pathway in surrounding cells, promoting an anti-tumor immune response.[4][7]

Q2: What is the reported IC50 value for ENPP1-IN-21?

A2: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)
ENPP1-IN-21ENPP10.45
ENPP1-IN-21ENPP30.19
Data sourced from MedChemExpress.[1]

Q3: How should I prepare and store ENPP1-IN-21 stock solutions?

A3: Proper handling and storage are crucial for maintaining the stability and activity of the inhibitor.

ParameterRecommendation
Solvent DMSO
Stock Concentration 10 mM
Storage (Solid) 3 years at -20°C
Storage (Stock Solution) 1 year at -80°C in aliquots
Based on general recommendations for small molecule inhibitors and specific product information.[1][8][9]

To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution.[8]

Q4: What is the ENPP1-cGAS-STING signaling pathway?

A4: The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, often associated with viral infections or cellular damage in cancer.[3][10] Upon binding to DNA, cGAS synthesizes cGAMP, which then activates STING.[10] This triggers a signaling cascade resulting in the production of type I interferons and other cytokines that orchestrate an anti-tumor immune response.[2] ENPP1 negatively regulates this pathway by degrading extracellular cGAMP.[4][5][6]

ENPP1_cGAMP_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra cGAMP_extra cGAMP cGAMP_intra->cGAMP_extra Secretion ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi ATP_in ATP ATP_in->ENPP1 cGAMP_extra->ENPP1 Hydrolysis STING STING cGAMP_extra->STING Paracrine Signaling ENPP1_inhibitor ENPP1-IN-21 ENPP1_inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs Anti_Tumor_Response Anti-Tumor Immunity IFNs->Anti_Tumor_Response

Figure 1. The ENPP1-cGAMP-STING signaling pathway.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of ENPP1-IN-21 using a Cell Viability Assay

This protocol outlines a general workflow to determine the half-maximal inhibitory concentration (IC50) of ENPP1-IN-21 in your cell line of interest. The goal is to identify a concentration that effectively inhibits the target without causing significant cytotoxicity, unless that is the desired outcome.[11]

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Preparation Prepare serial dilutions of ENPP1-IN-21. Include vehicle control (DMSO). A->B C 3. Cell Treatment Replace medium with ENPP1-IN-21 dilutions. Incubate for 48-72h. B->C D 4. Viability Assay Perform MTT, MTS, or CellTiter-Glo assay. C->D E 5. Data Acquisition Read absorbance or luminescence using a plate reader. D->E F 6. Data Analysis Normalize data to vehicle control. Plot dose-response curve. Calculate IC50. E->F

Figure 2. Experimental workflow for determining the IC50 of ENPP1-IN-21.

Materials and Reagents:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ENPP1-IN-21

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ENPP1-IN-21 in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to generate a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM).

    • Include a vehicle control containing the same final concentration of DMSO as the highest ENPP1-IN-21 concentration (typically ≤ 0.5%).[12]

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared ENPP1-IN-21 dilutions or vehicle control to the respective wells.

    • Incubate the plate for a period relevant to your experimental endpoint (typically 48 or 72 hours).

  • Cell Viability Assay:

    • Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this generally involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Subtract the background reading from a "medium only" control.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the logarithm of the ENPP1-IN-21 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[8]

Troubleshooting Guide

Problem 1: High variability between replicate wells.

This can obscure the true effect of the inhibitor and lead to unreliable IC50 values.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells.[13]

  • Possible Cause 2: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper technique. When preparing serial dilutions, ensure thorough mixing at each step.[13]

  • Possible Cause 3: Edge Effects.

    • Solution: To mitigate evaporation from the outer wells of the plate, fill the perimeter wells with sterile PBS or medium without cells.[8]

Problem 2: No observable effect on cell viability or target inhibition.

  • Possible Cause 1: Suboptimal Concentration Range.

    • Solution: The IC50 can vary between cell lines. Test a broader range of concentrations (e.g., from 1 nM to 100 µM) in your initial experiment.[12][13]

  • Possible Cause 2: Compound Inactivity.

    • Solution: Ensure the ENPP1-IN-21 stock solution was stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[8][12]

  • Possible Cause 3: Low Target Expression.

    • Solution: Verify the expression level of ENPP1 in your cell line of interest using techniques like Western blot or qPCR.

Problem 3: Excessive cytotoxicity observed even at low concentrations.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: Ensure the final DMSO concentration in the culture medium is non-toxic for your specific cell line (generally below 0.5%). Run a vehicle-only control with varying concentrations of DMSO to determine its toxicity threshold.[12][13]

  • Possible Cause 2: Compound Precipitation.

    • Solution: High concentrations of hydrophobic compounds can precipitate in aqueous media.[12] Visually inspect the culture medium for any signs of precipitation after adding ENPP1-IN-21. Ensure the stock solution is fully dissolved before diluting it in the medium.

  • Possible Cause 3: High Cell Line Sensitivity.

    • Solution: Some cell lines are inherently more sensitive to certain compounds. Lower the starting concentration range in your dose-response experiment.[13]

Troubleshooting_Flowchart Start Unexpected Results? Issue1 High Variability? Start->Issue1 Issue2 No Effect? Start->Issue2 Issue3 High Cytotoxicity? Start->Issue3 Issue1->Issue2 No Sol1a Check cell seeding consistency Issue1->Sol1a Yes Issue2->Issue3 No Sol2a Broaden concentration range Issue2->Sol2a Yes Sol3a Test for solvent toxicity Issue3->Sol3a Yes Sol1b Verify pipetting accuracy Sol1a->Sol1b Sol1c Mitigate edge effects Sol1b->Sol1c Sol2b Check compound storage/activity Sol2a->Sol2b Sol2c Confirm ENPP1 expression Sol2b->Sol2c Sol3b Check for compound precipitation Sol3a->Sol3b Sol3c Use a lower concentration range Sol3b->Sol3c

Figure 3. Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: ENPP1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during ENPP1 activity assays.

Troubleshooting Guide & FAQs

High background signal is a frequent issue in ENPP1 activity assays, which can mask the true enzymatic activity and lead to inaccurate results. This guide addresses common causes and provides solutions to mitigate high background and other related problems.

Q1: What are the primary causes of high background signal in my ENPP1 assay?

High background can stem from several factors, often related to the reagents or the assay conditions themselves. The most common culprits include:

  • Contaminated Reagents: Reagents, especially the substrate solution, may be contaminated or may have degraded over time.[1][2]

  • Non-Enzymatic Substrate Degradation: The substrate may be unstable under the specific assay conditions (e.g., pH, temperature) and can break down without enzymatic activity.[1]

  • Autohydrolysis of Substrate: Some substrates can spontaneously hydrolyze, contributing to the background signal.[1]

  • Compound Interference: If screening chemical compounds, the compounds themselves might possess fluorescent or colored properties that interfere with the signal detection.[1]

  • Sub-optimal Reagent Concentrations: Using excessively high concentrations of detection reagents can lead to an elevated background signal.[3]

Q2: How can I troubleshoot and reduce high background signal?

A systematic approach is crucial for identifying and resolving the source of high background. Here are some recommended steps:

  • Use Fresh, High-Quality Reagents: Always prepare fresh substrate solutions and use reagents from reliable sources to avoid issues with contamination or degradation.[1][2]

  • Run Proper Controls:

    • No-Enzyme Control: To quantify the rate of non-enzymatic substrate degradation, include a well with all assay components except the ENPP1 enzyme. Subtract this value from your experimental wells.[1]

    • No-Substrate Control: To check for background signal from the enzyme or other components, include a well with all assay components except the substrate.

    • Compound-Only Control: When screening inhibitors, test the compound in the absence of the enzyme to check for autofluorescence or light scattering.[1]

  • Optimize Assay Conditions:

    • Buffer Conditions: Optimize the pH and ionic strength of the assay buffer to ensure substrate stability.[1]

    • Temperature: Maintain a consistent and optimal temperature during incubation.[1]

  • Optimize Reagent Concentrations: Titrate your enzyme and substrate to find the optimal concentrations that provide a robust signal without increasing the background.

Potential Cause Recommended Solution
Contaminated ReagentsUse fresh, high-quality reagents. Ensure substrate solution has not prematurely hydrolyzed.[1]
Non-Enzymatic Substrate DegradationOptimize buffer conditions (pH, ionic strength). Run a no-enzyme control to quantify spontaneous breakdown.[1]
Autohydrolysis of SubstrateRun a no-enzyme control and subtract this value from experimental wells.[1]
Compound InterferenceRun controls with the compound in the absence of the enzyme.[1]
Sub-optimal Reagent ConcentrationsAdjust reagent concentrations and ensure proper blocking steps.[3]

Q3: My assay results are inconsistent and not reproducible. What should I check?

Inconsistent results can be frustrating. Here are several factors to investigate:

  • Temperature Fluctuations: Ensure a consistent temperature is maintained throughout the experiment, including during incubation and plate reading.[1]

  • Enzyme Instability: Avoid repeated freeze-thaw cycles of your enzyme stock by preparing aliquots. Always keep the enzyme on ice when not in use.[1][3]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Improperly Thawed Components: Thaw all reagents completely and mix them gently before use to ensure homogeneity.[4]

Q4: I am not observing a significant signal over my background, suggesting little to no enzyme activity. What could be wrong?

Low or no signal can be due to a variety of factors:

  • Inactive Enzyme: Verify the activity of your enzyme with a known substrate or a positive control inhibitor.[1]

  • Incorrect Assay Conditions: Ensure the buffer composition, pH, and temperature are optimal for ENPP1 activity.

  • Sub-optimal Substrate Concentration: The substrate concentration should be appropriate for the assay. For kinetic studies, concentrations around the Michaelis constant (Km) are often used.[1]

  • Product Inhibition: ENPP1 can be inhibited by its product, AMP. As the product accumulates, the reaction rate can decrease. It is important to measure the initial velocity of the reaction.[1]

Experimental Protocols

Below are generalized protocols for common ENPP1 activity assays. Specific details may vary based on the kit manufacturer or specific research requirements.

Fluorescence-Based ENPP1 Activity Assay (General Protocol)

This protocol is a general guideline for a mix-and-read, fluorescence-based assay.

  • Reagent Preparation:

    • Prepare the ENPP1 enzyme dilution in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[1]

    • Prepare the substrate (e.g., ATP or 2',3'-cGAMP) at the desired concentration in the same assay buffer.[1]

  • Assay Procedure:

    • Add the ENPP1 enzyme solution to the wells of a microplate.

    • Add the test compounds (inhibitors) or vehicle control to the respective wells.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 60-90 minutes).[1]

  • Detection:

    • Stop the reaction by adding a detection reagent as specified by the assay kit.

    • Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Convert the raw fluorescence data to the amount of product (e.g., AMP or GMP) produced using a standard curve.

    • Calculate the initial velocity of the reaction.

Colorimetric ENPP1 Activity Assay (Malachite Green-Based)

This method detects the inorganic phosphate (PPi) produced by ENPP1 activity.

  • Reagent Preparation:

    • Prepare ENPP1 enzyme and substrate (e.g., ATP) in an appropriate assay buffer.

    • Prepare the Malachite Green-Molybdate detection reagent.

  • Assay Procedure:

    • Follow the same initial steps as the fluorescence-based assay for enzyme, compound, and substrate addition.

    • Incubate the reaction mixture.

  • Detection:

    • To measure PPi, an inorganic pyrophosphatase is added to convert PPi to inorganic phosphate.

    • Add the Malachite Green-Molybdate reagent to all wells. This will react with the inorganic phosphate to produce a colored product.

    • Incubate for a short period to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Determine the amount of phosphate produced in each well from the standard curve.

Signaling Pathways and Workflows

ENPP1 Signaling Pathway

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzes cGAMP_ext 2',3'-cGAMP cGAMP_ext->ENPP1 hydrolyzes AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi STING STING ENPP1->STING inhibits cGAS cGAS cGAS->STING activates with cGAMP IRF3 IRF3 STING->IRF3 activates IFN Type I Interferons IRF3->IFN induces Immune_Response Anti-tumor Immunity IFN->Immune_Response promotes

General ENPP1 Assay Workflow

ENPP1_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Buffer, Compounds) Reaction_Setup 2. Reaction Setup (Add Enzyme, Compound/Vehicle) Reagent_Prep->Reaction_Setup Reaction_Initiation 3. Reaction Initiation (Add Substrate) Reaction_Setup->Reaction_Initiation Incubation 4. Incubation (Controlled Temperature and Time) Reaction_Initiation->Incubation Detection 5. Detection (Add Detection Reagents) Incubation->Detection Read_Plate 6. Read Plate (Fluorescence/Absorbance) Detection->Read_Plate Data_Analysis 7. Data Analysis (Calculate Activity/Inhibition) Read_Plate->Data_Analysis

References

Technical Support Center: Enpp-1-IN-21 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Enpp-1-IN-21.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit ENPP1 but are observing unexpected phenotypic effects. What could be the cause?

A1: While this compound is an inhibitor of ENPP1, it also exhibits off-target activity. The original publication characterizing this compound, identified as compound 4g, reported that it is also a potent inhibitor of ENPP3.[1] Notably, the inhibitory activity against ENPP3 (IC50 = 0.19 µM) is more potent than against ENPP1 (IC50 = 0.45 µM).[1] Therefore, the unexpected phenotypes you are observing could be due to the inhibition of ENPP3. It is crucial to design experiments to delineate the effects of inhibiting each of these enzymes.

Q2: What are the known off-target activities of this compound?

A2: The primary known off-target activity of this compound is the inhibition of ENPP3.[1] A summary of the reported inhibitory concentrations is provided in the table below. To our knowledge, a broad off-target screening panel (e.g., kinome scan, receptor binding assays) has not been published for this compound. Therefore, it is possible that this compound interacts with other proteins, and further investigation is recommended to fully characterize its selectivity profile.

Q3: What are the functional differences between ENPP1 and ENPP3, and how might off-target inhibition of ENPP3 impact our results?

A3: ENPP1 and ENPP3 are both members of the ectonucleotide pyrophosphatase/phosphodiesterase family and share some substrate overlap, but they have distinct physiological roles. ENPP1 is a key regulator of the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP and is also involved in bone mineralization. In contrast, ENPP3 is primarily known for its role in allergic inflammation, particularly in mast cells and basophils. Inhibition of ENPP3 can affect mast cell degranulation and the release of inflammatory mediators. Therefore, if your experimental system involves immune cells, particularly mast cells or basophils, the off-target inhibition of ENPP3 by this compound could lead to confounding anti-inflammatory effects that are independent of ENPP1 inhibition.

Q4: How can we experimentally confirm that the observed effects are due to ENPP1 inhibition and not off-target effects?

A4: To dissect the on-target versus off-target effects of this compound, we recommend the following experimental approaches:

  • Use a structurally unrelated ENPP1 inhibitor: Comparing the effects of this compound with another ENPP1 inhibitor that has a different off-target profile can help determine if the observed phenotype is specific to ENPP1 inhibition.

  • Genetic knockdown or knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ENPP1 should phenocopy the effects of a specific ENPP1 inhibitor. If this compound produces effects that are not observed with ENPP1 knockdown, it suggests off-target activity.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to ENPP1 in a cellular context. A shift in the thermal stability of ENPP1 upon treatment with the inhibitor provides evidence of target engagement.

  • Rescue experiments: In an ENPP1-knockout background, treatment with this compound should not produce the same effects as in wild-type cells if the effects are on-target.

Troubleshooting Guides

Problem 1: Inconsistent results with this compound between different cell lines.

  • Possible Cause: Different cell lines may have varying expression levels of ENPP1 and its off-target, ENPP3.

  • Troubleshooting Steps:

    • Profile ENPP1 and ENPP3 expression: Perform qPCR or western blotting to determine the relative expression levels of ENPP1 and ENPP3 in the cell lines you are using.

    • Correlate expression with inhibitor sensitivity: Analyze if the potency of this compound in your functional assays correlates with the expression level of ENPP1 or ENPP3. This can provide insights into which target is mediating the observed effect.

Problem 2: Discrepancy between in vitro enzymatic activity and cellular assay results.

  • Possible Cause: Cell permeability, intracellular metabolism of the compound, or engagement of off-targets in the complex cellular environment can lead to differences between biochemical and cellular assay outcomes.

  • Troubleshooting Steps:

    • Assess cell permeability: If not already known, determine the ability of this compound to cross the cell membrane.

    • Perform a Cellular Thermal Shift Assay (CETSA): This will confirm whether this compound is engaging with ENPP1 inside the cell and can help to correlate target binding with the cellular phenotype.

    • Investigate potential off-targets: Consider a broader off-target profiling campaign to identify other potential cellular targets of this compound.

Quantitative Data Summary

CompoundTargetIC50 (µM)Reference
This compound (compound 4g)ENPP10.45[1]
ENPP30.19[1]

Experimental Protocols

Protocol 1: In Vitro ENPP1/ENPP3 Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound against ENPP1 and ENPP3 using a colorimetric assay with a synthetic substrate.

Materials:

  • Recombinant human ENPP1 and ENPP3 enzymes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA)

  • p-Nitrophenyl 5'-thymidylate (p-NPP) as substrate

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted inhibitor solutions. Include a no-inhibitor control and a no-enzyme control.

  • Add 70 µL of assay buffer containing the ENPP1 or ENPP3 enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of p-NPP substrate solution. The final substrate concentration should be at or near the Km for each enzyme.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding an appropriate stop solution (e.g., 0.1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general workflow for assessing the target engagement of this compound with ENPP1 in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-ENPP1 antibody

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Denature the samples by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against ENPP1, followed by a secondary antibody conjugated to HRP. Detect the signal using an appropriate chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for ENPP1 at each temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 ATP_ext ATP ATP_ext->ENPP1 ENPP3 ENPP3 (Off-target) ATP_ext->ENPP3 AMP_ext AMP ENPP1->AMP_ext GMP_ext GMP ENPP1->GMP_ext PPi_ext PPi ENPP1->PPi_ext ENPP3->AMP_ext ENPP3->PPi_ext cGAMP_in 2'3'-cGAMP STING STING cGAMP_in->STING cGAS cGAS cGAS->cGAMP_in dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 Inhibition Enpp1_IN_21->ENPP3 Inhibition (more potent)

Caption: ENPP1 signaling and this compound off-target effect.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound q1 Is there a known off-target? start->q1 known_off_target Investigate role of ENPP3: - Profile ENPP3 expression - Use ENPP3-selective inhibitor - Genetic knockdown of ENPP3 q1->known_off_target Yes unknown_off_target Investigate unknown off-targets q1->unknown_off_target No conclusion Identify true target(s) and interpret experimental results known_off_target->conclusion profiling Broad Off-Target Screening: - Kinase panel screen - Receptor binding assays - Broad pharmacology profile unknown_off_target->profiling validation Validate Hits: - Orthogonal assays - CETSA for target engagement - Structure-activity relationship profiling->validation validation->conclusion

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Controlling for ENPP1-IN-21 Cytotoxicity in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using ENPP1-IN-21 in their experiments, with a specific focus on identifying and controlling for potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is ENPP1-IN-21 and what is its mechanism of action?

ENPP1-IN-21 is an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes by hydrolyzing extracellular nucleotides.[1][2][3][4] Its primary substrates include adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[2][3][5]

By inhibiting ENPP1, ENPP1-IN-21 blocks the degradation of these substrates. This is particularly relevant in the context of cancer immunotherapy, as ENPP1's hydrolysis of cGAMP, an immunotransmitter, dampens the anti-tumor immune response mediated by the STING (Stimulator of Interferon Genes) pathway.[2][3][5]

Q2: I am observing unexpected levels of cell death in my experiments with ENPP1-IN-21. Could this be due to cytotoxicity?

Yes, it is possible. Like many small molecule inhibitors, ENPP1-IN-21 has the potential to induce cytotoxicity, especially at higher concentrations. It is crucial to distinguish between the desired inhibitory effect on ENPP1 and general off-target cytotoxicity.

Q3: What is a typical working concentration for ENPP1-IN-21 in cell-based assays?

The optimal working concentration of ENPP1-IN-21 should be determined empirically for each cell line and experimental setup. However, based on its reported IC50 values, a starting point for concentration-response experiments could be in the range of 0.1 to 10 µM.

Q4: How should I prepare and store stock solutions of ENPP1-IN-21?

ENPP1-IN-21 is typically soluble in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For storage, it is advisable to keep the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[6] Avoid repeated freeze-thaw cycles.

Q5: What are the known IC50 values for ENPP1-IN-21?

The inhibitory potency of ENPP1-IN-21 has been characterized as follows:

TargetIC50 (µM)
ENPP10.45[6][8][9][10]
ENPP30.19[6][8][9][10]

Troubleshooting Guide: Unexplained Cytotoxicity

This guide will help you troubleshoot and control for potential cytotoxicity associated with ENPP1-IN-21.

Issue 1: High levels of cell death observed across all treated groups.
Possible Cause Troubleshooting Step
Compound Cytotoxicity Determine the cytotoxic concentration 50 (CC50) of ENPP1-IN-21 for your specific cell line using a standard cytotoxicity assay (e.g., MTT or LDH assay). This will help you establish a therapeutic window where you observe ENPP1 inhibition without significant cell death.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%, ideally ≤0.1%). Run a vehicle control (cells treated with the same concentration of DMSO as your highest ENPP1-IN-21 concentration) to assess solvent-induced toxicity.[7]
Compound Instability/Precipitation ENPP1-IN-21, being a quinazoline derivative, may have limited aqueous solubility.[7][11][12][13] Visually inspect your culture medium for any signs of compound precipitation after adding the stock solution. If precipitation occurs, try lowering the final concentration or preparing fresh dilutions.
Issue 2: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Step
Inconsistent Cell Health Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent passage number for all experiments.
Variability in Compound Preparation Prepare fresh dilutions of ENPP1-IN-21 from your stock solution for each experiment to avoid degradation.
Assay-Specific Issues If you are using an enzymatic assay for ENPP1 activity, ensure that the substrate concentration and incubation times are optimized and consistent across experiments.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of ENPP1-IN-21 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18][19][20][21]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ENPP1-IN-21

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[14][16][18]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[16]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of ENPP1-IN-21 in complete culture medium. A suggested concentration range is 0.1 to 100 µM.

    • Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.

    • Include a "no-treatment" control well with cells in medium only.

    • Include a "blank" well with medium only (no cells) to serve as a background control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[19] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17][18]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.[16]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the crystals.[14][16]

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of viability against the log of the ENPP1-IN-21 concentration to determine the CC50 value.

Protocol 2: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[22][23][24][25][26]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ENPP1-IN-21

  • DMSO (cell culture grade)

  • LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (usually provided in the kit)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the other controls, you will need a "maximum LDH release" control.

  • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add lysis buffer to a set of untreated control wells.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100 (where "Spontaneous LDH release" is from the no-treatment control).

    • Plot the percentage of cytotoxicity against the log of the ENPP1-IN-21 concentration to determine the CC50 value.

Visualizing Key Pathways and Workflows

ENPP1_Signaling_Pathways ENPP1 ENPP1 cGAMP cGAMP ENPP1->cGAMP hydrolyzes ATP_ext ATP_ext ENPP1->ATP_ext ENPP1_IN_21 ENPP1-IN-21 ENPP1_IN_21->ENPP1 inhibits ATP_ext->ENPP1

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of ENPP1-IN-21 incubate_overnight->prepare_compound add_compound Add compound and controls (vehicle, no-treatment, blank) prepare_compound->add_compound incubate_treatment Incubate for desired treatment period (24-72h) add_compound->incubate_treatment MTT_assay MTT Assay incubate_treatment->MTT_assay LDH_assay LDH Assay incubate_treatment->LDH_assay add_reagent_MTT Add MTT reagent, incubate 3-4h MTT_assay->add_reagent_MTT collect_supernatant_LDH Collect supernatant LDH_assay->collect_supernatant_LDH solubilize_MTT Solubilize formazan crystals add_reagent_MTT->solubilize_MTT read_absorbance_MTT Read absorbance (570-590 nm) solubilize_MTT->read_absorbance_MTT analyze_data Analyze data and determine CC50 read_absorbance_MTT->analyze_data add_reagent_LDH Add LDH reaction mix, incubate 20-30 min collect_supernatant_LDH->add_reagent_LDH read_absorbance_LDH Read absorbance (~490 nm) add_reagent_LDH->read_absorbance_LDH read_absorbance_LDH->analyze_data end End analyze_data->end

References

addressing Enpp-1-IN-21 degradation in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a focus on ensuring stability and efficacy in long-term studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound.

QuestionAnswer
What is the mechanism of action for this compound? This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a transmembrane glycoprotein that hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the STING (Stimulator of Interferon Genes) pathway.[1][2] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to the activation of the STING pathway and subsequent anti-tumor immune responses.[1][3]
Which cell lines are recommended for studying this compound? The choice of cell line is critical for successful experiments. It is recommended to use cell lines with high endogenous expression of ENPP1. Several cancer cell lines have been identified as having high ENPP1 expression, including MDA-MB-231 (Triple-Negative Breast Cancer), various ovarian cancer cell lines (A2780, CaoV3, OVCAR3, SKOV3, PA-1), and 4T1 (Murine Breast Cancer).[2][4]
What is the reported potency of similar ENPP1 inhibitors? While specific data for this compound is not publicly available, a similar compound, Enpp-1-IN-20, has shown an IC50 of 0.09 nM in biochemical assays and 8.8 nM in cell-based assays.[5] Another inhibitor, SR-8314, has a reported Ki value of 0.079 µM against ENPP1 activity.[3]

Troubleshooting Guide: Addressing this compound Degradation

This guide provides solutions to potential issues related to the stability of this compound in long-term experiments.

ProblemPossible CauseRecommended Solution
Loss of inhibitor activity in solution over time. Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the compound.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]
Improper Storage: Exposure to light or incorrect temperatures can compromise the stability of the inhibitor.Store stock solutions in sterile, amber vials at the recommended temperature, typically -20°C or -80°C, to protect from light and ensure stability.
Suboptimal Solvent: The choice of solvent can affect the stability of the inhibitor in solution.Refer to the manufacturer's instructions for the recommended solvent. Ensure the solvent is of high purity and appropriate for the experimental system.
Inconsistent results in cell-based assays. Inhibitor Adsorption to Plastics: Small molecule inhibitors can adsorb to the surface of plastic labware, reducing the effective concentration in the media.Use low-adhesion microplates and labware for your experiments. Consider adding a small amount of a non-ionic surfactant like Tween-20 (at a concentration that does not affect cell viability) to the media to prevent adsorption.
Interaction with Media Components: Components in the cell culture media, such as serum proteins, may bind to the inhibitor, reducing its bioavailability.If possible, conduct initial experiments in serum-free media to establish a baseline. If serum is required, be aware that the effective concentration of the inhibitor may be lower than the nominal concentration.
Precipitation of the inhibitor in media. Poor Solubility: The inhibitor may have limited solubility in aqueous solutions like cell culture media.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous media. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1%).

Experimental Protocols

Preparation of this compound Formulation for In Vivo Studies

This protocol is a general guideline for preparing a small molecule inhibitor for oral or parenteral administration and should be adapted based on the specific properties of this compound.

Materials:

  • This compound

  • Appropriate vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Sterile, amber vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a sterile vial, add the vehicle components in the correct proportions.

  • Slowly add the weighed this compound to the vehicle while stirring.

  • Continue stirring until the inhibitor is completely dissolved. Gentle warming may be necessary for some compounds, but this should be tested to ensure it does not cause degradation.

  • Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be optimized.

  • Administer the formulation to the animals according to the planned schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[1]

Cell-Based ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on endogenous ENPP1 in a high-expression cell line like MDA-MB-231.[2]

Materials:

  • MDA-MB-231 cells (or another high ENPP1-expressing cell line)

  • Complete cell culture medium

  • This compound

  • D-Hanks buffer

  • ENPP1 substrate (e.g., ATP or cGAMP)

  • Detection reagents to measure AMP/GMP production (e.g., Transcreener® ENPP1 Assay)[6]

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.[2]

  • Cell Washing: Wash the cells twice with 100 µL of D-Hanks buffer.[2]

  • Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add the ENPP1 substrate (e.g., cGAMP at a final concentration of 200 µM) to all wells.[2]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol to measure the amount of AMP/GMP produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.[2]

Visualizations

ENPP1-cGAS-STING Signaling Pathway

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol 2'3'-cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 2'3'-cGAMP_ext->ENPP1 substrate AMP AMP ENPP1->AMP hydrolyzes to PPi PPi cGAS cGAS 2'3'-cGAMP_int 2'3'-cGAMP cGAS->2'3'-cGAMP_int synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP STING STING 2'3'-cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN Genes IRF3->IFN induces transcription of Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 inhibits

Caption: The ENPP1-cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Inhibitor Stability

Inhibitor_Stability_Workflow cluster_experiment Long-Term Experiment cluster_sample_prep At Each Time Point start Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store time_points Define Time Points for Analysis (e.g., Day 0, Day 7, Day 14) store->time_points thaw Thaw One Aliquot time_points->thaw prepare_working Prepare Working Solution thaw->prepare_working assay Perform ENPP1 Inhibition Assay prepare_working->assay analyze Analyze IC50 Value assay->analyze compare Compare IC50 Values Across Time Points analyze->compare stable Inhibitor is Stable compare->stable No Significant Change degraded Significant Change in IC50: Potential Degradation compare->degraded Significant Change

Caption: A workflow for evaluating the long-term stability of this compound.

Troubleshooting Logic for Loss of Inhibitor Activity

Troubleshooting_Logic start Loss of this compound Activity Observed q_storage Was the stock solution aliquoted and stored properly? start->q_storage a_storage_no Improper Storage Likely Cause. Action: Prepare fresh stock, aliquot, and store correctly. q_storage->a_storage_no No a_storage_yes Storage is not the primary issue. q_storage->a_storage_yes Yes q_media Is the inhibitor precipitating in the media? a_storage_yes->q_media a_media_yes Solubility Issue. Action: Optimize solvent concentration or use a different formulation. q_media->a_media_yes Yes a_media_no Solubility is not the primary issue. q_media->a_media_no No q_interaction Could there be interactions with media components or plastics? a_media_no->q_interaction a_interaction_yes Potential Bioavailability Issue. Action: Use low-adhesion plates or test in serum-free media. q_interaction->a_interaction_yes Yes a_interaction_no Further investigation needed. Consider compound purity and cell line integrity. q_interaction->a_interaction_no No

Caption: A decision tree for troubleshooting the loss of this compound activity.

References

minimizing variability in Enpp-1-IN-21 animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving ENPP1-IN-21. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ENPP1-IN-21?

A1: ENPP1-IN-21 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway by hydrolyzing its signaling molecule, 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3][4][5] By inhibiting ENPP1, ENPP1-IN-21 prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway.[1][3][5] This activation promotes the production of type I interferons and other cytokines, stimulating an anti-tumor immune response.[3][5] Additionally, ENPP1 hydrolyzes ATP to produce AMP, which can be converted to the immunosuppressive molecule adenosine.[3][6] Therefore, inhibiting ENPP1 can also mitigate the immunosuppressive tumor microenvironment.[2][6]

Q2: What are the most common sources of variability in animal studies with ENPP1 inhibitors?

A2: Variability in in vivo studies can arise from several factors. For ENPP1 inhibitors like ENPP1-IN-21, key sources of variability include:

  • Drug Formulation and Administration: Inconsistent formulation, leading to poor solubility or stability, and inaccuracies in dosing can significantly impact drug exposure and efficacy.

  • Animal-Specific Factors: The species, strain, sex, and age of the animals can influence drug metabolism and immune responses.[7]

  • Tumor Model: The type of tumor model (e.g., syngeneic, xenograft), tumor implantation site, and baseline tumor size can all affect the therapeutic outcome.

  • Study Conditions: Differences in laboratory environments and animal husbandry practices can contribute to variability.[7]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Individual animal differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied responses.

Q3: How do I choose the appropriate animal model for my ENPP1-IN-21 study?

A3: The choice of animal model is critical. For studying the immuno-oncology effects of ENPP1-IN-21, a syngeneic tumor model in immunocompetent mice (e.g., BALB/c, C57BL/6) is recommended. This allows for the evaluation of the inhibitor's ability to modulate the host immune system to fight the tumor. The selected cancer cell line should ideally have high expression of ENPP1.[6] For example, the 4T1 murine breast cancer model has been used in studies with other ENPP1 inhibitors.[6][8]

Q4: What are the expected outcomes of successful ENPP1-IN-21 treatment in a preclinical cancer model?

A4: Successful treatment with an ENPP1 inhibitor like ENPP1-IN-21 in a preclinical cancer model is expected to result in:

  • Delayed tumor growth and, in some cases, tumor regression.[9]

  • Increased infiltration of immune cells, such as cytotoxic T lymphocytes, into the tumor microenvironment.

  • Enhanced production of pro-inflammatory cytokines and chemokines within the tumor.

  • Improved survival rates in the treated animal cohort.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in tumor growth within the same treatment group. 1. Inconsistent tumor cell implantation. 2. Uneven drug administration. 3. Animal health issues.1. Ensure consistent cell numbers and injection volumes during tumor implantation. 2. Refine the drug administration technique to ensure accurate and consistent dosing. 3. Monitor animal health closely and exclude animals with signs of illness unrelated to the treatment.
Lack of efficacy (no difference between treated and vehicle groups). 1. Suboptimal drug dosage or scheduling. 2. Poor drug formulation leading to low bioavailability. 3. The chosen tumor model is resistant to STING pathway activation.1. Perform a dose-response study to determine the optimal dose and schedule. 2. Test different vehicle formulations to improve solubility and stability. 3. Confirm that the tumor model is responsive to immune checkpoint inhibition or STING agonists.
Observed toxicity or adverse effects in the treated group. 1. Off-target effects of ENPP1-IN-21. 2. The dose is too high. 3. Issues with the vehicle formulation.1. Test the inhibitor in a cell line that does not express the target to assess off-target effects.[10] 2. Reduce the dose or frequency of administration. 3. Run a vehicle-only toxicity study.
Inconsistent results between experiments. 1. Variations in experimental protocols. 2. Differences in animal batches. 3. Compound instability.1. Standardize all experimental procedures and ensure they are followed meticulously. 2. Source animals from the same vendor and of the same age and sex for all related experiments. 3. Prepare fresh drug formulations for each experiment and verify compound integrity.[10]

Quantitative Data Summary

The following tables provide representative data for a hypothetical ENPP1 inhibitor, ENPP1-IN-21, based on published data for similar compounds. Note: These values should be considered as a starting point and may require optimization for your specific experimental conditions.

Table 1: Representative In Vivo Dosing and Efficacy

Parameter Value Reference Compound
Animal Model BALB/c mice with 4T1 breast cancerAVA-NP-695[8]
Dose 5-10 mg/kgAVA-NP-695[8]
Route of Administration Oral gavage or Intraperitoneal injectionAVA-NP-695[8]
Dosing Schedule Once or twice dailyAVA-NP-695[8]
Expected Efficacy Significant tumor growth inhibitionCompound 32[9]

Table 2: Representative Pharmacokinetic Parameters in Mice

Parameter Value Reference Compound
Half-life (t½) 4-8 hoursENPP1-Fc[11]
Cmax 200-400 nMENPP1-Fc[12]
Bioavailability (Oral) 10-30%General small molecules

Experimental Protocols

Protocol 1: Preparation of ENPP1-IN-21 Formulation for In Vivo Administration

Materials:

  • ENPP1-IN-21

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG300, and 55% sterile water)[8]

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of ENPP1-IN-21.

  • In a sterile vial, add the chosen vehicle.

  • Slowly add the weighed ENPP1-IN-21 to the vehicle while stirring continuously with a magnetic stirrer.

  • Continue stirring until the compound is fully dissolved or a homogenous suspension is formed.

  • Store the formulation at 4°C, protected from light, for the duration of the study. Prepare fresh formulation as needed based on stability data.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Complete cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • Syringes and needles

  • Calipers

  • ENPP1-IN-21 formulation

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest 4T1 cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer ENPP1-IN-21 and vehicle control according to the predetermined dose and schedule (e.g., 10 mg/kg, once daily via oral gavage).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors for weighing and further pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

ENPP1_Signaling_Pathway ENPP1 Signaling Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Purinergic Purinergic Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity ATP Extracellular ATP AMP AMP ATP->AMP Adenosine Adenosine AMP->Adenosine hydrolyzes CD73 CD73 AMP->CD73 Immunosuppression Immunosuppression Adenosine->Immunosuppression CD73->Adenosine ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes ENPP1->ATP hydrolyzes ENPP1_IN_21 ENPP1-IN-21 ENPP1_IN_21->ENPP1 inhibits

Caption: ENPP1's dual role in suppressing anti-tumor immunity.

Experimental_Workflow In Vivo Efficacy Study Workflow Acclimatization 1. Animal Acclimatization Implantation 2. Tumor Cell Implantation Acclimatization->Implantation Monitoring_1 3. Tumor Growth Monitoring Implantation->Monitoring_1 Randomization 4. Randomization Monitoring_1->Randomization Treatment 5. Treatment Administration (ENPP1-IN-21 or Vehicle) Randomization->Treatment Monitoring_2 6. Efficacy Evaluation (Tumor Volume & Body Weight) Treatment->Monitoring_2 Endpoint 7. Study Endpoint & Analysis Monitoring_2->Endpoint

Caption: Workflow for an in vivo efficacy study of ENPP1-IN-21.

Troubleshooting_Logic Troubleshooting Decision Tree Start Unexpected Experimental Outcome High_Variability High Variability? Start->High_Variability Lack_of_Efficacy Lack of Efficacy? High_Variability->Lack_of_Efficacy No Check_Implantation Review Tumor Implantation & Dosing Technique High_Variability->Check_Implantation Yes Toxicity Toxicity Observed? Lack_of_Efficacy->Toxicity No Check_Dose Perform Dose-Response Study Lack_of_Efficacy->Check_Dose Yes Lower_Dose Reduce Dose/Frequency Toxicity->Lower_Dose Yes Check_Formulation Optimize Formulation Check_Dose->Check_Formulation Check_Model Validate Tumor Model Check_Formulation->Check_Model Check_Off_Target Assess Off-Target Effects Lower_Dose->Check_Off_Target

References

Technical Support Center: Enpp-1-IN-21 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enzymatic assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended assay formats for measuring the inhibitory activity of this compound on ENPP1?

A1: The activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) and its inhibition by this compound can be measured using several assay formats. The choice of assay often depends on the required throughput, sensitivity, and available equipment. Common methods include:

  • Fluorescence-Based Assays : These are highly suitable for high-throughput screening (HTS). Methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[1] The Transcreener® AMP²/GMP² Assay is a widely used example that directly detects the product AMP.[1][2][3]

  • Colorimetric Assays : A popular colorimetric method involves a malachite green-molybdate reagent to detect inorganic phosphate.[1][4][5] This can be coupled with an inorganic pyrophosphatase to measure the pyrophosphate (PPi) produced from ATP hydrolysis.[1][4][5][6] Another common method uses the artificial substrate p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP), where the release of p-nitrophenol is measured spectrophotometrically at 405 nm.[6][7][8]

  • Chromatography-Based Assays : High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and its product, offering high precision and accuracy.[1]

Q2: Which substrates are appropriate for an ENPP1 inhibition assay with this compound?

A2: ENPP1 has broad substrate specificity. The most physiologically relevant substrates for assessing the inhibitory potential of this compound are:

  • Adenosine Triphosphate (ATP) : ENPP1 hydrolyzes ATP to produce AMP and inorganic pyrophosphate (PPi).[6][8] This reaction is crucial for regulating processes like bone mineralization.[8][9]

  • 2',3'-cyclic GMP-AMP (2',3'-cGAMP) : As a key negative regulator of the cGAS-STING innate immunity pathway, ENPP1 hydrolyzes the second messenger 2',3'-cGAMP.[2][8] Inhibition of this activity is a major goal for cancer immunotherapy.[2][8]

  • p-Nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP) : This is an artificial chromogenic substrate used in colorimetric assays for convenience.[6][7]

Q3: How does this compound work? What is the underlying signaling pathway?

A3: this compound is designed as a small molecule inhibitor that blocks the catalytic activity of the ENPP1 enzyme.[10] By doing so, it prevents the degradation of ENPP1's key substrates, ATP and 2',3'-cGAMP. This leads to two major downstream effects:

  • Enhanced STING Signaling : By preventing the breakdown of extracellular cGAMP, the inhibitor allows cGAMP to activate the STING pathway in nearby immune cells. This triggers the production of type I interferons and promotes an anti-tumor immune response.[8][10]

  • Regulation of Mineralization : By inhibiting ATP hydrolysis, the inhibitor modulates the levels of inorganic pyrophosphate (PPi), a key inhibitor of tissue calcification.[8]

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Immune Cell Cytosol cGAMP_ext Extracellular 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate STING STING cGAMP_ext->STING Activates ATP_ext Extracellular ATP ATP_ext->ENPP1 Substrate AMP AMP ENPP1->AMP Produces PPi PPi ENPP1->PPi Produces Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFNs) IRF3->IFN Induces Transcription

ENPP1 signaling and the mechanism of this compound inhibition.

Troubleshooting Guide

Q4: I am observing little to no ENPP1 activity, resulting in a very low signal-to-background ratio. What are the potential causes?

A4: Low or no detectable enzyme activity can stem from several factors. Systematically check the following:

  • Enzyme Activity : Confirm the activity of your recombinant ENPP1 stock. Aliquot the enzyme to avoid repeated freeze-thaw cycles and always keep it on ice when not in use.[1] You can verify its activity using a known potent substrate.[1] Perform an enzyme titration to find the optimal concentration that produces a robust signal within the linear range of your assay.[1]

  • Substrate Integrity : Ensure your substrate has not degraded. For example, ATP solutions can hydrolyze over time. Prepare substrate solutions fresh before use.[1]

  • Assay Buffer Conditions : Check the composition of your assay buffer. ENPP1 activity is dependent on metal ions like Zn²⁺ and Ca²⁺ and is sensitive to pH.[6] A typical buffer might be 50 mM Tris, pH 7.5, with 5 mM MgCl₂.[1]

Q5: My dose-response curve for this compound is inconsistent and not reproducible. What should I investigate?

A5: Variability in inhibitor dose-response curves is a common issue. Consider these points:

  • Compound Solubility : Poor solubility of this compound can lead to inaccurate concentrations in the assay well. Ensure the compound is fully dissolved in your assay buffer. The use of detergents like Brij or Triton X-100 may help improve solubility.[1]

  • Compound Interference : The inhibitor itself might interfere with the assay's detection method. For instance, it could be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as the product in a colorimetric assay. Run a control with the inhibitor in the absence of the enzyme to check for such effects.[1]

  • Substrate Concentration : The measured potency (IC50) of an inhibitor is highly dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, typically at or near the Michaelis constant (Km), for your inhibitor screening.[1]

  • Pre-incubation Time : Allow sufficient pre-incubation time for the inhibitor to bind to the enzyme before initiating the reaction by adding the substrate. A typical pre-incubation is 15-30 minutes at the reaction temperature.[8][10]

Q6: The rate of product formation in my assay is not linear over time. What does this indicate?

A6: A non-linear reaction rate can be due to several factors:

  • Substrate Depletion : If the reaction proceeds for too long, a significant portion of the substrate will be consumed, causing the reaction rate to slow down. It is critical to measure the initial velocity of the reaction. Shorten the incubation time or reduce the enzyme concentration to ensure you are measuring within the linear range.[1]

  • Product Inhibition : ENPP1 can be inhibited by its product, AMP.[1] As AMP accumulates, it can bind to the enzyme and reduce its activity. This is another reason to focus on the initial phase of the reaction.[1]

  • Enzyme Instability : The enzyme may be losing activity over the course of a long incubation period. Verify the stability of ENPP1 under your specific assay conditions (e.g., temperature, pH).[1]

Quantitative Data: Reference ENPP1 Inhibitors

While this compound is the compound of interest, the potency of well-characterized public-domain ENPP1 inhibitors can serve as a useful benchmark. The IC50 and Ki values for these compounds can vary based on the specific assay conditions used.[10]

InhibitorTargetAssay TypeSubstrateIC50KiReference
AVA-NP-695 ENPP1Enzymaticp-Nitrophenyl-5'-TMP6.25 nM-[10]
ENPP1Enzymatic2'3'-cGAMP-281 pM[10]
STF-1623 Mouse ENPP1³²P-cGAMP TLC2'3'-cGAMP-16 nM[10]
Human ENPP1cGAMP export2'3'-cGAMP68 nM-[10]
ISM5939 Human ENPP1Enzymatic2'3'-cGAMP0.9 nM-[10]
Human ENPP1EnzymaticATP1.2 nM-[10]
VH27-Fc ENPP1-FcLuciferase-basedATP-220 nM[11]
ENPP1-FcLuciferase-basedcGAMP-130 nM[11]

Experimental Protocols

Protocol 1: Colorimetric ENPP1 Inhibition Assay (p-Nph-5'-TMP)

This protocol is designed to determine the IC50 value of this compound by measuring the hydrolysis of the chromogenic substrate p-Nph-5'-TMP.[8]

Reagent Preparation:

  • Assay Buffer : 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5.[8]

  • ENPP1 Working Solution : Dilute recombinant ENPP1 stock in Assay Buffer to 2x the final desired concentration (e.g., 2 ng/µL). Keep on ice.[8]

  • Substrate Working Solution : Prepare a 2x working solution of p-Nph-5'-TMP (e.g., 2 mM) in Assay Buffer. Prepare fresh.[8]

  • Inhibitor Dilutions : Prepare a stock of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.[8]

Colorimetric_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - ENPP1 Solution (2x) - Substrate Solution (2x) - Inhibitor Dilutions start->prep plate Plate Setup (96-well): - Add 25 µL Assay Buffer - Add 25 µL Inhibitor/DMSO prep->plate enzyme Add 25 µL of 2x ENPP1 to all wells (except blank) plate->enzyme preincubate Pre-incubate plate at 37°C for 15 min enzyme->preincubate initiate Initiate Reaction: Add 50 µL of 2x Substrate to all wells preincubate->initiate read Measure Absorbance at 405 nm kinetically for 30-60 min at 37°C initiate->read analyze Analyze Data: - Calculate reaction rates - Plot dose-response curve - Determine IC50 read->analyze end End analyze->end

Workflow for a colorimetric ENPP1 inhibition assay.
Protocol 2: Transcreener® FP-Based ENPP1 Assay

This is a general protocol for a mix-and-read, fluorescence polarization-based assay that directly detects the AMP product.[1]

Methodology Outline:

  • Enzyme Reaction : In a microplate, combine the purified ENPP1 enzyme, the substrate (e.g., ATP or cGAMP), and serial dilutions of this compound.[12]

  • Incubation : Allow the enzymatic reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature, ensuring you are within the initial velocity phase of the reaction.[1][12]

  • Detection : Add the Transcreener® AMP²/GMP² detection reagents, which typically include an anti-AMP/GMP antibody and a fluorescent tracer. This will stop the reaction.[12]

  • Signal Reading : Incubate for the recommended time and then read the fluorescence polarization on a compatible plate reader.[12]

  • Data Analysis : The amount of AMP produced is inversely proportional to the FP signal. Convert FP values to AMP concentration using a standard curve and calculate the percent inhibition for each concentration of this compound to determine the IC50.

References

dealing with low signal-to-noise ratio in ENPP1 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key enzymatic data to help you overcome challenges related to low signal-to-noise ratios and other common assay issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their ENPP1 experiments.

Issue 1: Low or No Detectable ENPP1 Activity

Question: I am not observing a significant signal over my background, suggesting little to no enzyme activity. What could be the problem?

Answer: A lack of signal can stem from several factors related to the enzyme, substrate, or assay conditions. Here’s a systematic approach to troubleshooting this issue:

  • Enzyme Integrity and Concentration:

    • Enzyme Inactivity: Ensure the ENPP1 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity. It is recommended to aliquot the enzyme stock upon arrival.[1]

    • Low Enzyme Concentration: The concentration of ENPP1 in the assay may be too low to generate a detectable signal. Perform an enzyme titration to determine the optimal concentration that produces a robust signal within the linear range of the assay.[1] A starting concentration of around 100 pM is often optimal for high-throughput screening (HTS).[2][3][4]

    • Positive Control: Test your enzyme with a known potent substrate, such as ATP, to confirm its activity.[1]

  • Substrate and Reagent Issues:

    • Substrate Degradation: Ensure that the substrate solution has not prematurely hydrolyzed. Prepare fresh substrate solutions for each experiment.

    • Incorrect Substrate: Verify that you are using the correct substrate for your ENPP1 enzyme. While ATP is a preferred substrate, ENPP1 can hydrolyze other nucleotides as well.[5][6][7]

  • Assay Conditions:

    • Buffer Composition: The assay buffer should be optimized for ENPP1 activity. Key components include appropriate pH (typically around 7.4-8.0), and the presence of divalent cations like MgCl2, CaCl2, and a low concentration of ZnCl2 (around 1-20 µM).[8][9][10] High concentrations of ZnCl2 (e.g., 200 µM) can inhibit downstream detection enzymes in coupled assays.[8]

    • Incubation Time: The incubation time may be too short. Ensure the reaction proceeds long enough to generate a detectable amount of product, but still within the linear range (initial velocity conditions).[1]

Issue 2: High Background Signal

Question: My background signal is very high, which is masking the signal from ENPP1 activity. What are the common causes and how can I reduce it?

Answer: High background can obscure your results and is often caused by contaminated reagents or non-enzymatic substrate degradation.

  • Reagent Quality and Handling:

    • Contaminated Reagents: Use fresh, high-quality reagents and ultrapure water to avoid contamination with phosphatases or nucleases that can degrade the substrate or product.[1][11][12]

    • Autohydrolysis of Substrate: Some substrates can degrade spontaneously under certain conditions. Run a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown and subtract this value from your experimental wells.[1]

  • Compound Interference (for inhibitor screening):

    • Autofluorescence: The test compounds themselves may be autofluorescent, interfering with fluorescence-based detection methods.[1] Run controls containing the compound without the enzyme to quantify this effect.[1]

  • Assay Plate and Reader Settings:

    • Well-to-Well Contamination: Be cautious during reagent addition to prevent splashing between wells.[12]

    • Instrument Settings: Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio.

Issue 3: Inconsistent and Non-Reproducible Results

Question: My assay results are highly variable between replicates and experiments. What should I check?

Answer: Lack of reproducibility is a common issue that can often be resolved by addressing the following:

  • Pipetting and Mixing:

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, is a major source of variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[1][12]

    • Master Mixes: Whenever possible, prepare a master mix of common reagents to minimize well-to-well variability.[1][12]

    • Incomplete Mixing: Ensure all reagents are thoroughly thawed and mixed before use. Gently but thoroughly mix the contents of the plate after adding all components.[1]

  • Environmental Factors:

    • Temperature Fluctuations: Maintain a consistent temperature during the incubation period. Use a temperature-controlled plate reader or incubator.[1][12] Temperature gradients across the plate can lead to variations in reaction rates.[12]

  • Assay Timing:

    • Initial Velocity: Ensure that you are measuring the reaction within the linear range of product formation (initial velocity). If the reaction proceeds for too long, substrate depletion or product inhibition can lead to non-linear kinetics and inconsistent results.[1]

Quantitative Data

ENPP1 Kinetic Parameters

The following table summarizes the kinetic parameters of human ENPP1 for various nucleotide substrates.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
ATP46160.34[5]
GTP42008200.19[5]
UTP43002000.04[5]
CTP12008.70.007[5]
2'3'-cGAMP~80 (EC50)--[13]
IC50 Values for Known ENPP1 Inhibitors

This table provides example IC50 values for commonly used ENPP1 inhibitors.

InhibitorIC50Assay ConditionsReference
STF-1084149 ± 20 nM5 µM cGAMP, 10 nM ENPP1[8]
QS11.59 ± 0.07 µM5 µM cGAMP, 10 nM ENPP1[8]

Experimental Protocols

General Protocol for a Fluorescence Polarization (FP)-Based ENPP1 Assay

This protocol is based on the Transcreener® AMP²/GMP² Assay, a common method for HTS of ENPP1 inhibitors.[3][4][11]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer, for example: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.

    • ENPP1 Enzyme: Dilute the ENPP1 enzyme to the desired working concentration (e.g., 100-500 pM) in the assay buffer.[2][3][4]

    • Substrate: Prepare a stock solution of the substrate (e.g., ATP or cGAMP) in the assay buffer. The final concentration in the assay should be at or near the Km value for optimal inhibitor screening.

    • Test Compounds: Prepare serial dilutions of the test compounds in the assay buffer containing a consistent percentage of DMSO.

  • Enzyme Reaction:

    • In a microplate, combine the ENPP1 enzyme, the test compound (or vehicle control), and initiate the reaction by adding the substrate.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 25°C or 37°C).[2][11]

  • Detection:

    • Stop the enzymatic reaction by adding the detection mix, which typically contains an AMP/GMP antibody, a fluorescent tracer, and EDTA to chelate the divalent cations.[11]

    • Incubate for the time specified by the manufacturer (e.g., 60-90 minutes) to allow the detection reagents to reach equilibrium.[1]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a compatible plate reader.

    • Convert the raw FP data to the amount of AMP/GMP produced using a standard curve.

    • Calculate the initial velocity of the reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.[1]

Protocol for a Colorimetric ENPP1 Assay

This protocol utilizes a chromogenic substrate like p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).[10][14][15]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example: 1 M Tris (pH 8.0), 50 mM NaCl, 20 µM CaCl₂, 20 µM ZnCl₂.[10]

    • Cell Lysate or Purified Enzyme: Prepare cell lysates in a suitable lysis buffer (e.g., 1% Triton, 200 mM Tris, pH 8.0) or dilute the purified ENPP1 enzyme in the assay buffer.[15]

    • Substrate: Prepare a solution of pNP-TMP in the assay buffer (e.g., 1 mM).[10]

    • Stop Solution: Prepare a stop solution, such as 100 mM NaOH.[15]

  • Enzyme Reaction:

    • Incubate the cell lysate or purified enzyme with the pNP-TMP substrate for a specific time (e.g., 1 hour) at 37°C.[15]

  • Detection:

    • Stop the reaction by adding the stop solution.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the released p-nitrophenolate at 405 nm using a microplate reader.[2][10][15]

    • Calculate the enzyme activity based on the change in absorbance over time.

Visualizations

ENPP1 Signaling Pathways

ENPP1_Signaling cluster_0 Purinergic Signaling cluster_1 cGAS-STING Pathway cluster_2 Bone Mineralization ATP Extracellular ATP AMP AMP ADO Adenosine P2R P2 Receptors AdoR Adenosine Receptors cDNA Cytosolic DNA cGAS cGAS cGAMP 2'3'-cGAMP STING STING IFN Type I IFN Production NTP NTPs (e.g., ATP) PPi Pyrophosphate (PPi) Pi Phosphate (Pi) Mineralization Bone Mineralization

General Experimental Workflow for ENPP1 Assays

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Compounds add_reagents Add Enzyme, Compound/Vehicle to Microplate prep_reagents->add_reagents start_reaction Initiate Reaction with Substrate add_reagents->start_reaction incubate Incubate at Constant Temperature start_reaction->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection incubate_detect Incubate for Signal Development add_detection->incubate_detect read_plate Read Plate (Absorbance, FP, etc.) incubate_detect->read_plate calc_results Calculate Activity/ Inhibition (IC50) read_plate->calc_results

References

Validation & Comparative

Validating ENPP1 Inhibition: A Comparative Guide to Enpp-1-IN-21 and Alternatives Using cGAMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens anti-tumor and anti-viral immune responses. Consequently, the development of potent and specific ENPP1 inhibitors is a promising therapeutic strategy for enhancing immunotherapy.

This guide provides a comparative analysis of Enpp-1-IN-21 and other commercially available ENPP1 inhibitors, focusing on their validation through the quantification of cGAMP levels. We present supporting experimental data, detailed protocols, and visual representations of the key pathways and workflows to aid researchers in their selection and application of these pharmacological tools.

Comparative Analysis of ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values, however, are highly dependent on the assay conditions, including the substrate used (e.g., cGAMP or ATP), pH, and whether the assay is performed with a purified enzyme (enzymatic assay) or in a cellular context (cell-based assay). The following table summarizes the reported potencies of this compound and a selection of alternative ENPP1 inhibitors. It is crucial to consider the specific assay conditions when comparing these values.

InhibitorIC50 / KiAssay TypeSubstrateCell Line (if applicable)Reference
This compound (compound 4e)0.188 µM (IC50)EnzymaticNot SpecifiedN/A[1]
STF-1084 33 nM (Ki)Enzymatic (in vitro)cGAMPN/A[2]
340 ± 160 nM (IC50)Cell-basedExtracellular cGAMP293T cGAS ENPP1 overexpressing cells[3]
QS1 1.6 µM (Ki)Enzymatic (in vitro)cGAMPN/A[2]
36 nM (IC50)EnzymaticATPN/A[2]
ZXP-8202 pico-molar (IC50)Enzymatic (rhENPP1)Not SpecifiedN/A[4]
20 nM (EC50)Cell-basedNot SpecifiedNot Specified[4]
STF-1623 0.0008 µM (IC50)EnzymaticNot SpecifiedEMT6 (Breast), MC38 (Colon)[5]
E-3 (NCI-14465)26.4 µM (IC50)Enzymatic2′,3′-cGAMPN/A[6]
C-29 19.4 µM (IC50)EnzymaticNot SpecifiedN/A[5]

Experimental Protocols

Accurate validation of ENPP1 inhibitor activity relies on robust experimental methodologies. Below are detailed protocols for quantifying cGAMP levels and assessing ENPP1 inhibition in a cellular context.

Protocol 1: Quantification of Extracellular cGAMP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for accurate and sensitive quantification of cGAMP.

Materials:

  • Cell culture medium

  • ENPP1 inhibitor of interest (e.g., this compound)

  • LC-MS/MS system

  • Internal standard (e.g., isotope-labeled cGAMP)

  • Acetonitrile, methanol, and formic acid (LC-MS grade)

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., a high ENPP1-expressing cell line like MDA-MB-231) and allow them to adhere overnight. Treat cells with the ENPP1 inhibitor at various concentrations for a predetermined time.

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation:

    • Add an internal standard to the supernatant.

    • Perform a protein precipitation step by adding ice-cold acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a vacuum.

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate cGAMP from other components using a suitable liquid chromatography column and gradient.

    • Detect and quantify cGAMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of cGAMP in the samples by comparing the peak area ratio of cGAMP to the internal standard against a standard curve.

Protocol 2: Cell-Based ENPP1 Inhibition Assay using a Coupled Enzyme Assay (e.g., cGAMP-Luc)

This method offers a high-throughput alternative to LC-MS/MS for measuring cGAMP levels.

Materials:

  • High ENPP1-expressing cells (e.g., MDA-MB-231)

  • ENPP1 inhibitor

  • Recombinant ENPP1 enzyme

  • AMP detection kit (e.g., luciferase-based)

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the ENPP1 inhibitor.

  • Addition of cGAMP: Add a known concentration of cGAMP to the cell culture medium.

  • ENPP1 Reaction: Incubate the plate to allow cellular ENPP1 to hydrolyze cGAMP to AMP and GMP.

  • Measurement of AMP:

    • Take an aliquot of the supernatant.

    • Use a commercial AMP detection kit according to the manufacturer's instructions. This typically involves a coupled enzyme reaction that converts AMP into a detectable signal (e.g., light).

  • Data Analysis: The amount of AMP produced is inversely proportional to the activity of the ENPP1 inhibitor. Calculate the IC50 value by plotting the inhibitor concentration against the percentage of ENPP1 inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 ENPP1->Extracellular cGAMP degrades This compound This compound This compound->ENPP1 inhibits Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes cGAMP->Extracellular cGAMP exported STING STING cGAMP->STING activates TBK1/IRF3 TBK1/IRF3 STING->TBK1/IRF3 activates Type I IFNs Type I IFNs TBK1/IRF3->Type I IFNs induce

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound on ENPP1.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed high ENPP1-expressing cells B Treat with this compound (or alternative) A->B C Collect cell supernatant B->C D Add internal standard & precipitate proteins C->D E Dry and reconstitute sample D->E F LC-MS/MS for cGAMP quantification E->F G Calculate cGAMP concentration F->G

Caption: Experimental workflow for validating ENPP1 inhibitor activity by quantifying extracellular cGAMP.

By providing a clear comparison of available ENPP1 inhibitors and detailed, validated protocols for assessing their activity, this guide aims to facilitate the research and development of novel cancer immunotherapies targeting the cGAS-STING pathway. The choice of inhibitor and validation method will ultimately depend on the specific research question and available resources.

References

Potency Showdown: Enpp-1-IN-20 Emerges as a More Potent ENPP1 Inhibitor Than Enpp-1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of oncology and immunology, a detailed comparison of preclinical tool compounds is essential for informed decision-making. This guide provides a head-to-head analysis of the potency of two Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors, Enpp-1-IN-20 and Enpp-1-IN-21, supported by experimental data and detailed protocols.

Enpp-1-IN-20 demonstrates significantly higher potency in inhibiting ENPP1, a key enzyme that negatively regulates the cGAS-STING pathway, compared to this compound. This pathway is a critical component of the innate immune system's response to cancer. The data presented below, sourced from peer-reviewed publications, highlights the superior biochemical and cellular activity of Enpp-1-IN-20.

Quantitative Potency Analysis

The following table summarizes the reported potency (IC50) values for both inhibitors, showcasing the marked difference in their inhibitory activity against ENPP1.

InhibitorTargetAssay TypeIC50Reference
Enpp-1-IN-20 Human ENPP1Biochemical0.09 nM[1]
Human ENPP1Cell-Based8.8 nM[1]
This compound Human ENPP1Biochemical450 nM (0.45 µM)
Human ENPP3Biochemical190 nM (0.19 µM)

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Understanding the ENPP1-STING Signaling Pathway

ENPP1 plays a crucial role in modulating the anti-tumor immune response by hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 preserves cGAMP levels, leading to STING activation and the subsequent production of type I interferons and other pro-inflammatory cytokines that are vital for an effective anti-cancer immune response.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzed by AMP_GMP AMP + GMP ENPP1->AMP_GMP cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs induce transcription of

Caption: The ENPP1-STING signaling pathway.

Experimental Methodologies

The determination of the inhibitory potency of Enpp-1-IN-20 and this compound involved distinct biochemical and cellular assays. The detailed protocols are crucial for the replication and validation of these findings.

Biochemical Assay for ENPP1 Inhibition

The in vitro potency of both inhibitors against purified human ENPP1 was determined using a biochemical assay that measures the hydrolysis of a substrate.

Protocol for Enpp-1-IN-20 (Compound 31) Potency Determination [1]

  • Enzyme: Recombinant human ENPP1.

  • Substrate: A synthetic substrate that releases a detectable signal upon cleavage by ENPP1. The specific substrate used was likely a fluorescent or luminescent probe, as is common in high-throughput screening.

  • Assay Principle: The assay measures the rate of substrate hydrolysis by ENPP1 in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • Recombinant human ENPP1 was incubated with a serial dilution of Enpp-1-IN-20.

    • The enzymatic reaction was initiated by the addition of the substrate.

    • The reaction progress was monitored over time by measuring the increase in the fluorescent or luminescent signal.

    • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Protocol for this compound (Compound 4g) Potency Determination

  • Enzyme: Recombinant human ENPP1 and ENPP3.

  • Substrate: p-nitrophenyl 5’-thymidine monophosphate (p-Nph-5’-TMP).

  • Assay Principle: This colorimetric assay measures the hydrolysis of p-Nph-5’-TMP by ENPP1, which releases p-nitrophenol, a yellow-colored product.

  • Procedure:

    • The assay was performed in a Tris-HCl buffer (pH 8.8) containing the enzyme and varying concentrations of this compound.

    • The reaction was started by adding the substrate, p-Nph-5’-TMP.

    • After a defined incubation period, the reaction was stopped, and the absorbance of the produced p-nitrophenol was measured at 410 nm.

    • The percentage of inhibition was calculated, and the IC50 values were determined from the concentration-response curves.

Cellular Assay for ENPP1 Inhibition

To assess the potency of inhibitors in a more physiologically relevant context, cellular assays are employed. These assays measure the ability of the compound to inhibit ENPP1 activity in whole cells.

Protocol for Enpp-1-IN-20 (Compound 31) Cellular Potency Determination [1]

  • Cell Line: A human cancer cell line that endogenously expresses ENPP1 (e.g., MDA-MB-231 breast cancer cells).

  • Assay Principle: This assay measures the ability of the inhibitor to block the hydrolysis of extracellular cGAMP by cellular ENPP1.

  • Procedure:

    • Cells were seeded in microplates and allowed to adhere.

    • The cells were then treated with a serial dilution of Enpp-1-IN-20.

    • Exogenous cGAMP was added to the cell culture medium.

    • After an incubation period, the amount of remaining cGAMP or the downstream activation of the STING pathway (e.g., by measuring interferon-β production) was quantified.

    • IC50 values were determined by plotting the inhibitor concentration against the measured response.

Experimental Workflow for Potency Determination

The general workflow for determining the potency of an ENPP1 inhibitor involves a series of steps from initial compound preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Serial Dilution B_biochem Biochemical Assay: Incubate Enzyme + Inhibitor + Substrate A->B_biochem B_cell Cellular Assay: Treat Cells with Inhibitor + Substrate A->B_cell C Measure Signal (Fluorescence, Luminescence, Absorbance) B_biochem->C B_cell->C D Generate Dose-Response Curve C->D E Calculate IC50 Value D->E

Caption: General workflow for determining ENPP1 inhibitor potency.

Conclusion

The available data clearly indicates that Enpp-1-IN-20 is a substantially more potent inhibitor of ENPP1 than this compound, with IC50 values in the sub-nanomolar and low nanomolar range for biochemical and cellular assays, respectively. In contrast, this compound exhibits micromolar to sub-micromolar potency. For researchers seeking a highly potent tool compound to investigate the therapeutic potential of ENPP1 inhibition, Enpp-1-IN-20 represents a superior choice. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in various research settings.

References

Cross-Validation of ENPP1 Inhibition: A Comparative Guide to Pharmacological and Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key research modalities for studying the function of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1): pharmacological inhibition using small molecule inhibitors and genetic manipulation through knockout and mutant mouse models. By objectively presenting experimental data and detailed protocols, this guide aims to assist researchers in selecting the most appropriate models and methodologies for their specific research questions in oncology, immunology, and metabolic diseases.

Introduction to ENPP1 and Its Role in Disease

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein with a critical role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This enzymatic activity is central to the regulation of bone mineralization and the prevention of soft tissue calcification.

More recently, ENPP1 has emerged as a key negative regulator of the innate immune system. It is the primary enzyme responsible for the degradation of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway. By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response, making it a promising target for cancer immunotherapy. Dysregulation of ENPP1 has been implicated in a range of diseases, including cancer, rare calcification disorders, and metabolic conditions like type 2 diabetes.

Key Signaling Pathways Involving ENPP1

Understanding the signaling pathways modulated by ENPP1 is crucial for interpreting experimental results from both pharmacological and genetic models.

ENPP1_Signaling_Pathways

Data Presentation: Pharmacological vs. Genetic Models

The following tables summarize quantitative data from studies utilizing ENPP1 inhibitors and ENPP1 genetic mouse models. This allows for a side-by-side comparison of their effects on tumor growth, metastasis, and the tumor microenvironment.

Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Cancer Models
InhibitorCancer ModelDosingTumor Growth Inhibition (TGI)Effect on MetastasisKey Changes in Tumor MicroenvironmentReference
ZXP-8202 CT26 colon carcinomaNot specified~70%Not reportedNot reported[1]
STF-1623 Breast, pancreatic, colorectal, glioblastomaNot specifiedSuppressed tumor growthNot specifiedTransforms "cold" tumors to "hot"[2][3]
Unnamed (Insilico Medicine) MC38 colon adenocarcinoma3-30 mpk PO BID67% (single agent)Not reportedIncreased T cell infiltration[4]
AVA-NP-695 4T1 breast cancer6 mg/kg BIDRetarded tumor growthRegulates metastasisNegatively modulates EMT[5][6]
Table 2: Phenotype of ENPP1 Genetic Models in Cancer
Genetic ModelCancer ModelPrimary Tumor GrowthMetastasisKey Changes in Tumor MicroenvironmentReference
Enpp1 Knockout 4T1 breast cancerSlowed growthAbolishedIncreased immune cell infiltration[7][8]
Enpp1 Knockout MB49 bladder cancerMarkedly reducedNot reportedEnhanced CD8+ T cell infiltration[9]
Enpp1 H362A mutant (cGAMP hydrolysis deficient) E0771 breast cancerDelayed growthResistant to metastasisNot specified[7]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are protocols for key experiments cited in the context of ENPP1 research.

Protocol 1: In Vivo Tumor Growth and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.

Animal Model: 6-8 week old female BALB/c mice.

Tumor Cell Line: 4T1 breast cancer cells or CT26/MC38 colon carcinoma cells.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in 50-100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups. Administer the ENPP1 inhibitor (e.g., AVA-NP-695 at 6 mg/kg) and vehicle control according to the planned schedule (e.g., twice daily via oral gavage or intraperitoneal injection).[5][6]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis, histology, flow cytometry).[10]

InVivo_Workflow start Start implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (Inhibitor/Vehicle) randomization->treatment evaluation Efficacy Evaluation treatment->evaluation endpoint Endpoint Analysis (Tumor Excision) evaluation->endpoint end End endpoint->end

Protocol 2: Assessment of Tumor Metastasis

Objective: To evaluate the effect of ENPP1 inhibition or genetic deletion on tumor metastasis.

Animal Model: 7-week-old BALB/c Nu/Nu mice (for human cell lines) or syngeneic models.

Procedure:

  • Intravenous Injection: Inject 1 x 10^5 tumor cells suspended in 50 µL PBS into the tail vein of each mouse.[11]

  • Monitoring: Monitor the mice for signs of distress and weight loss.

  • Endpoint Analysis: At a predetermined time point (e.g., 5 weeks), euthanize the mice.[11]

  • Metastasis Quantification: Carefully dissect relevant organs (e.g., lungs, liver) and fix them in formalin. Count the number of metastatic nodules on the surface of the organs. For a more detailed analysis, perform histological examination of tissue sections to identify micrometastases.

Protocol 3: Analysis of the Tumor Microenvironment by Flow Cytometry

Objective: To quantify immune cell populations within the tumor following treatment with an ENPP1 inhibitor or in an ENPP1 knockout model.

Procedure:

  • Tumor Digestion: Excise tumors and mechanically dissociate them. Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; CD11c for dendritic cells).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different immune cell populations within the tumor.

Conclusion

The cross-validation of results from pharmacological inhibition and genetic models provides a robust framework for understanding the multifaceted roles of ENPP1. Pharmacological inhibitors like Enpp-1-IN-21 and others offer the advantage of temporal control over ENPP1 activity and are directly translatable to therapeutic development. Genetic models, such as ENPP1 knockout and specific-function mutant mice, provide invaluable insights into the systemic and long-term consequences of ENPP1 deficiency.

The data presented in this guide demonstrate a strong concordance between the two approaches, particularly in the context of cancer immunotherapy. Both ENPP1 inhibition and genetic deletion lead to reduced tumor growth and metastasis, accompanied by an enhanced anti-tumor immune response characterized by increased T cell infiltration. This convergence of findings strengthens the rationale for targeting ENPP1 as a promising strategy to overcome immune resistance in cancer.

Researchers are encouraged to utilize the information and protocols in this guide to design experiments that will further elucidate the complex biology of ENPP1 and accelerate the development of novel therapies targeting this important enzyme.

References

Assessing the Downstream Effects of Enpp-1-IN-21 on STING: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response.[1][2][3] Consequently, the development of ENPP1 inhibitors has become a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of Enpp-1-IN-21 and other ENPP1 inhibitors, focusing on their downstream effects on the STING pathway, supported by experimental data and detailed protocols.

Comparative Analysis of ENPP1 Inhibitors

The following tables summarize the quantitative data for this compound and a selection of other notable ENPP1 inhibitors. This data provides a snapshot of their potency and cellular activity, allowing for a comparative assessment.

Inhibitor Target(s) IC50 / Ki / EC50 Key Downstream Effects on STING Pathway Reference
This compound ENPP1, ENPP3IC50: 0.45 µM (ENPP1), 0.19 µM (ENPP3)Data on specific downstream STING activation (e.g., IFN-β induction) is not readily available in the public domain.
SR-8314 ENPP1Ki: 0.079 µM- Increases gene expression of IFNβ, ISG15, and CXCL10.- Increases secretion of IFNβ in THP1 cells.- Demonstrates anti-tumor activity with increased CD3+, CD4+, and CD8+ T cell infiltration.[4]
MV-626 ENPP1Not specified- Prevents cGAMP hydrolysis.- Increases STING activation.[4]
ZXP-8202 ENPP1pM IC50 (rhENPP1 enzymatic assay), EC50: 20 nM (cell-based enzymatic assay), EC50: 10 nM (IFNβ induction assay)- Blocks 2'3'-cGAMP hydrolysis by ENPP1.- Induces IFNβ production in THP-1 cells.- Achieved ~70% tumor growth inhibition in a CT26 syngeneic mouse model.
STF-1084 ENPP1Ki,app: 110 nM (in vitro), IC50: 340 nM (cellular)- Prevents ENPP1-mediated cGAMP hydrolysis.- Enhances STING-TBK1 signaling.- Leads to robust innate and adaptive antitumor immune responses.[5]
ISM5939 ENPP1IC50: 0.63 nM (enzymatic assay), EC50: 330 nM (cellular assay)- Potently inhibits ENPP1.- Enhances the efficacy of anti-PD-L1/PD-1 therapy in syngeneic mouse models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the assessment of ENPP1 inhibitors.

Cell-Based ENPP1 Inhibition Assay

This assay assesses the ability of a compound to inhibit ENPP1 activity in a cellular context.

Materials:

  • High ENPP1-expressing cells (e.g., MDA-MB-231)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Assay buffer

  • ENPP1 substrate (e.g., pN-TMP or a fluorescent analog)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Addition: Treat cells with various concentrations of the test compound or vehicle control.

  • Substrate Addition: Add the ENPP1 substrate to each well.

  • Incubation: Incubate the plate to allow for the enzymatic reaction.

  • Signal Detection: Measure the product formation using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[1]

Quantification of cGAMP in Cell Culture Supernatants

This protocol measures the level of cGAMP, providing a direct readout of ENPP1's hydrolytic activity.

Materials:

  • Cell culture supernatants from cells treated with ENPP1 inhibitors.

  • cGAMP ELISA kit or LC-MS/MS system.

Procedure (ELISA):

  • Sample Preparation: Collect and clarify cell culture supernatants.

  • ELISA Protocol: Follow the manufacturer's instructions for the cGAMP ELISA kit. This typically involves adding samples and standards to a pre-coated plate, followed by the addition of a detection antibody and substrate.

  • Data Analysis: Generate a standard curve and determine the concentration of cGAMP in the samples.[6]

Procedure (LC-MS/MS):

  • Sample Preparation: Perform a solid-phase extraction of the cell culture supernatant to isolate cGAMP.

  • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Data Analysis: Quantify cGAMP levels by comparing the signal to that of a known standard.[7]

In Vivo Tumor Model for Efficacy Studies

This protocol evaluates the anti-tumor efficacy of ENPP1 inhibitors in a living organism.

Materials:

  • Syngeneic mouse model (e.g., BALB/c mice)

  • Tumor cells (e.g., CT26 or 4T1)

  • ENPP1 inhibitor formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size.

  • Treatment: Randomize mice into treatment groups and administer the ENPP1 inhibitor or vehicle control.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis, including immunohistochemistry for immune cell markers.[6][8]

Visualizing the Molecular Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental procedures.

Caption: The ENPP1-STING signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment enzymatic_assay ENPP1 Enzymatic Assay cell_based_assay Cell-Based ENPP1 Inhibition Assay enzymatic_assay->cell_based_assay cGAMP_quant cGAMP Quantification (ELISA/LC-MS) cell_based_assay->cGAMP_quant downstream_analysis Downstream Signaling Analysis (IFN-β, p-TBK1, p-IRF3) cGAMP_quant->downstream_analysis tumor_model Syngeneic Mouse Tumor Model treatment Treatment with ENPP1 Inhibitor tumor_model->treatment efficacy Tumor Growth Inhibition Assessment treatment->efficacy immune_profiling Immune Cell Infiltration Analysis efficacy->immune_profiling start ENPP1 Inhibitor (e.g., this compound) start->enzymatic_assay start->tumor_model

Caption: A typical experimental workflow for assessing ENPP1 inhibitors.

References

Independent Verification of Enpp-1-IN-21 Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the inhibitory action of Enpp-1-IN-21 against other known ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. The information herein is synthesized from publicly available experimental data to aid researchers in the evaluation of therapeutic alternatives and the design of future studies.

Introduction to ENPP1 and the Rationale for its Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that has emerged as a critical regulator of the tumor microenvironment. It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a vital component of the innate immune system responsible for detecting cytosolic DNA and initiating an anti-tumor immune response. ENPP1 exerts its immunosuppressive effects primarily through the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the signaling molecule that activates the STING pathway. By degrading cGAMP, ENPP1 curtails the production of type I interferons and subsequent activation of anti-tumor immunity. Furthermore, ENPP1's hydrolysis of ATP contributes to the production of adenosine, another immunosuppressive molecule in the tumor microenvironment.

Given its role in dampening anti-tumor immunity, ENPP1 has become a compelling target for cancer immunotherapy. The development of ENPP1 inhibitors aims to block the degradation of cGAMP, thereby restoring STING-mediated immune responses against cancer cells. This guide provides a comparative analysis of this compound's inhibitory potency relative to other publicly disclosed ENPP1 inhibitors.

Comparative Analysis of ENPP1 Inhibitors

The following table summarizes the inhibitory potencies of this compound and a selection of other ENPP1 inhibitors. It is crucial to acknowledge that the presented data is aggregated from various studies; therefore, the experimental conditions, including the specific substrates and assay formats, may differ. For a definitive and direct comparison, these inhibitors should be evaluated concurrently within the same experimental setup.

Table 1: Comparison of Inhibitory Potency of Selected ENPP1 Inhibitors

InhibitorTarget(s)Assay TypeSubstrateIC50 / KiReference(s)
This compound ENPP1, ENPP3BiochemicalNot SpecifiedIC50: 0.45 µM (ENPP1), 0.19 µM (ENPP3)
Enpp-1-IN-20ENPP1BiochemicalNot SpecifiedIC50: 0.09 nM
Cell-basedNot SpecifiedIC50: 8.8 nM
AVA-NP-695ENPP1Biochemicalp-Nph-5'-TMPIC50: 14 ± 2 nM
Biochemical2'3'-cGAMPKi: 281 pM
Biochemicalp-Nph-5'-TMPKi: 6.25 nM
SR-8314ENPP1BiochemicalNot SpecifiedKi: 79 nM
ISM5939Human ENPP1Biochemical2'3'-cGAMPIC50: 0.9 nM
Human ENPP1BiochemicalATPIC50: 1.2 nM
Enpp-1-IN-19ENPP1BiochemicalcGAMPIC50: 68 nM
STF-1623Mouse ENPP1Biochemical³²P-cGAMPKi: 16 nM
Human ENPP1Cell-based2'3'-cGAMPIC50: 68 nM

Disclaimer: The data presented in this table are compiled from multiple public sources. A direct comparison of the absolute values may not be entirely accurate due to potential variations in experimental methodologies. It is recommended that researchers conduct their own head-to-head comparative studies.

Key Experimental Protocols

Provided below are detailed methodologies for key experiments designed to determine the inhibitory activity of ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay (Enzymatic)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against the purified ENPP1 enzyme.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 inhibitor (e.g., this compound)

  • Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) or 2'3'-cGAMP

  • Assay Buffer (example): 50 mM Tris, 150 mM NaCl, 1 µM ZnCl2, and 500 µM CaCl2, pH 7.4.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: A serial dilution of the ENPP1 inhibitor is prepared in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the ENPP1 inhibitor at various concentrations, and the recombinant ENPP1 enzyme.

  • Pre-incubation: The plate is incubated for 15-30 minutes at 37°C, allowing the inhibitor to bind to the enzyme.

  • Reaction Initiation: The substrate (e.g., p-Nph-5'-TMP or 2'3'-cGAMP) is added to each well to initiate the enzymatic reaction.

  • Signal Detection:

    • For p-Nph-5'-TMP substrate: The increase in absorbance at 405 nm is measured kinetically, resulting from the release of p-nitrophenolate.

    • For 2'3'-cGAMP substrate: After a defined incubation period (e.g., 60 minutes), the reaction is stopped, and the amount of AMP produced is quantified using a commercially available detection kit, such as the AMP-Glo™ Assay.

  • Data Analysis: The initial reaction velocity is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based ENPP1 Inhibition Assay

This protocol is designed to evaluate the ability of an inhibitor to block ENPP1 activity within a cellular environment.

Materials:

  • A cancer cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231).

  • Standard cell culture medium and supplements.

  • ENPP1 inhibitor (e.g., this compound).

  • 2'3'-cGAMP.

  • A method for detecting downstream STING pathway activation (e.g., IFN-β ELISA kit or a STING reporter cell line like THP1-Dual™).

  • 96-well cell culture plate.

  • Plate reader.

Procedure:

  • Cell Seeding: The ENPP1-expressing cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a serial dilution of the ENPP1 inhibitor for a specified duration (e.g., 1-2 hours).

  • cGAMP Stimulation: A fixed concentration of 2'3'-cGAMP is added to the wells to stimulate the STING pathway.

  • Incubation: The plate is incubated for a period sufficient to allow for the production of downstream signaling molecules (e.g., 24 hours).

  • Endpoint Measurement:

    • IFN-β ELISA: The cell culture supernatant is collected, and the concentration of secreted IFN-β is measured using an ELISA kit.

    • STING Reporter Assay: For reporter cell lines, the activity of the reporter gene (e.g., luciferase or SEAP) is measured according to the manufacturer's protocol.

  • Data Analysis: The measured signal (e.g., IFN-β concentration or reporter activity) is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal effect.

Visualizations

ENPP1 Signaling Pathway

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate STING STING cGAMP_ext->STING activates ATP_ext ATP ATP_ext->ENPP1 substrate AMP AMP ENPP1->AMP hydrolyzes PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine ImmuneResponse Anti-tumor Immune Response Adenosine->ImmuneResponse inhibits CD73->Adenosine cGAS cGAS cGAS->cGAMP_ext synthesis & export dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons (e.g., IFN-β) IRF3->IFN1 induces transcription IFN1->ImmuneResponse promotes Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitors Prepare serial dilutions of This compound and other inhibitors Biochemical Biochemical Assay: - Incubate enzyme with inhibitor - Add substrate (e.g., cGAMP) - Measure product formation Inhibitors->Biochemical Cellular Cell-based Assay: - Treat cells with inhibitor - Stimulate with cGAMP - Measure downstream signal (e.g., IFN-β) Inhibitors->Cellular Enzyme_Cells Prepare recombinant ENPP1 or ENPP1-expressing cells Enzyme_Cells->Biochemical Enzyme_Cells->Cellular DoseResponse Generate dose-response curves Biochemical->DoseResponse Cellular->DoseResponse IC50_EC50 Calculate IC50 (biochemical) and EC50 (cell-based) values DoseResponse->IC50_EC50 Comparison Compare potency and efficacy of inhibitors IC50_EC50->Comparison

Enpp-1-IN-21: A Comparative Literature Review of a Novel ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Enpp-1-IN-21, a notable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document aggregates available experimental data to benchmark its performance against other known ENPP1 inhibitors and provides detailed methodologies for key assays.

ENPP1 is a crucial enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP). The inhibition of ENPP1 is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. This compound has emerged as a significant subject of study within this class of inhibitors.

Comparative Analysis of ENPP1 Inhibitor Potency

The following table summarizes the inhibitory potency of this compound in comparison to other select ENPP1 inhibitors. The data has been compiled from various publications, and it is important to note that direct comparison of absolute values may be nuanced due to variations in experimental conditions across different studies.

InhibitorTarget(s)IC50 / Ki (µM)Assay TypeReference
This compound (Compound 4g) ENPP1, ENPP3IC50: 0.45 (ENPP1), 0.19 (ENPP3)Enzymatic[1]
Compound 4j (from the same series as this compound) ENPP1IC50: 0.11Enzymatic
STF-1623 ENPP1Ki: 0.0008Enzymatic
MV-626 ENPP1--[2]
SR-8314 ENPP1Ki: 0.079-[2]
AVA-NP-695 ENPP1--
TXN10128 ENPP1--
ZX-8177 ENPP1--
RBS2418 ENPP1--
E-3 (NCI-14465) ENPP1IC50: 26.4Enzymatic
C-29 ENPP1IC50: 19.4Enzymatic

Key Signaling Pathway

The diagram below illustrates the central role of ENPP1 in the cGAS-STING pathway, which is a critical component of the innate immune system's response to cancer. Inhibition of ENPP1, as with this compound, prevents the degradation of cGAMP, leading to the activation of STING and a subsequent anti-tumor immune response.

ENPP1_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP/GTP cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_21 This compound Enpp1_IN_21->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription ImmuneResponse Anti-tumor Immune Response IFN->ImmuneResponse

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.

Experimental Methodologies

The following protocols are representative of the assays used to characterize and compare ENPP1 inhibitors.

Enzymatic Inhibition Assay for ENPP1/ENPP3

This biochemical assay determines the in vitro potency of inhibitors against purified ENPP1 and ENPP3 enzymes.

  • Materials:

    • Purified recombinant human ENPP1 and ENPP3 enzymes.

    • Assay buffer (e.g., Tris-HCl buffer at pH 7.4).

    • Substrate: p-nitrophenyl-5'-thymidine monophosphate (p-NPTMP).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the enzyme (ENPP1 or ENPP3) to each well of the microplate containing the assay buffer and the test compound.

    • Incubate the plate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate (p-NPTMP) to each well.

    • Monitor the hydrolysis of p-NPTMP by measuring the increase in absorbance at 405 nm over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based ENPP1 Inhibition Assay

This assay measures the ability of an inhibitor to block ENPP1 activity in a cellular context, which accounts for factors such as cell permeability.

  • Materials:

    • A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • A suitable substrate for cellular ENPP1 activity measurement (e.g., a fluorogenic substrate or by quantifying cGAMP levels).

    • Lysis buffer (if measuring intracellular products).

    • Detection reagents (e.g., ELISA kit for cGAMP or a fluorescence plate reader).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified duration.

    • If measuring extracellular activity, add the substrate directly to the culture medium. If measuring intracellular activity, lyse the cells and then add the substrate to the lysate.

    • Incubate for a sufficient time to allow for the enzymatic reaction.

    • Quantify the product of the reaction. For example, measure the fluorescence generated from a fluorogenic substrate or determine the concentration of cGAMP in the cell lysate or supernatant using an ELISA kit.

    • Calculate the percentage of ENPP1 inhibition for each concentration of the inhibitor relative to a vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of ENPP1 inhibitors.

InVivo_Workflow start Tumor Cell Implantation (e.g., syngeneic mouse model) tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - this compound - Other Inhibitor(s) - Combination Therapy randomization->treatment monitoring Monitor Tumor Growth (e.g., caliper measurements) and Animal Health treatment->monitoring monitoring->treatment endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Excision & Analysis: - Tumor Weight - Immunohistochemistry - Flow Cytometry of Immune Cells - Metastasis Assessment endpoint->analysis

Caption: General workflow for assessing the in vivo efficacy of ENPP1 inhibitors.

This guide provides a foundational comparison of this compound with other ENPP1 inhibitors based on currently available data. Further head-to-head studies under standardized assay conditions will be invaluable for a more definitive comparative assessment of their therapeutic potential.

References

Enpp-1-IN-21: A Comparative Analysis Against Leading ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enpp-1-IN-21 with other known inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key enzyme implicated in oncology and immunology. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

Introduction to ENPP1 and Its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It primarily hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Critically, ENPP1 is also the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway, which is essential for innate immune responses to cancer. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing anti-tumor immunity.[1] This has made ENPP1 a compelling target for cancer immunotherapy.

This compound is a recently identified inhibitor of ENPP1. Understanding its performance relative to other available inhibitors is crucial for its potential application in research and therapeutic development.

Comparative Performance of ENPP1 Inhibitors

The following tables summarize the inhibitory potency of this compound and other notable ENPP1 inhibitors. It is important to note that the data for this compound and other inhibitors are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Performance of this compound and Related Arylamide Sulphonate Derivatives

CompoundENPP1 IC50 (µM)ENPP3 IC50 (µM)
This compound (4g) 0.45 0.19
Compound 4f0.28 ± 0.08-
Compound 4q0.37 ± 0.03-
Compound 7a0.81 ± 0.05-

Data from "Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors"[1][2]. The study did not specify error ranges for this compound (4g).

Table 2: Performance of Other Known ENPP1 Inhibitors

InhibitorENPP1 IC50/KiCell-Based Assay IC50Notes
STF-1623Ki < 2 nM-Potent, cell-impermeable phosphonate inhibitor.[3][4]
Enpp-1-IN-200.09 nM8.8 nMPyrido[2,3-d]pyrimidin-7-one derivative.
SR-8541A--Potent and selective small molecule inhibitor.
QS136 nM (at pH 9, with ATP)-Quinazoline-piperidine-sulfamide inhibitor. Potency decreases at physiological pH.[3]

This data is compiled from various sources and is not a direct head-to-head comparison.

Experimental Protocols

The following is a detailed methodology for the in vitro ENPP1 inhibition assay used to characterize this compound, as described in the source publication.[1][5]

In Vitro ENPP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human ENPP1.

Materials:

  • Human ENPP1 enzyme

  • Tris-HCl buffer (50 mM, pH 9.0)

  • p-nitrophenyl-5′-thymidine monophosphate (p-NPTMP) as substrate

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture is prepared containing 50 mM Tris-HCl buffer (pH 9.0).

  • The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. The final DMSO concentration in the assay is kept constant.

  • The ENPP1 enzyme is added to the mixture and pre-incubated with the test compound.

  • The reaction is initiated by the addition of the substrate, p-NPTMP.

  • The hydrolysis of p-NPTMP by ENPP1 releases p-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 410 nm over time.

  • The rate of reaction is calculated from the linear phase of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Microenvironment Cell ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP 2'3'-cGAMP cGAMP->ENPP1 AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR CD73->Adenosine Immune_Suppression Immune Suppression A2AR->Immune_Suppression Experimental_Workflow A Prepare Reaction Mixture (Buffer, ENPP1 Enzyme) B Add Test Inhibitor (e.g., this compound) A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate p-NPTMP) C->D E Monitor Absorbance at 410 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

References

Safety Operating Guide

Navigating the Disposal of Enpp-1-IN-21: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Enpp-1-IN-21, a notable inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established best practices for the disposal of research-grade chemical compounds.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by institutional, local, and national regulations. The foundational principle is to treat all novel or uncharacterized substances as potentially hazardous. Laboratory personnel are the first line of defense in ensuring that chemical waste is handled in a manner that minimizes risk to themselves, their colleagues, and the environment.

General procedures for managing laboratory chemical waste involve proper segregation, clear labeling, and the use of appropriate, sealed containers to prevent leaks or spills.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[2]

Step-by-Step Disposal Protocol for this compound

Given that this compound is a small molecule inhibitor used in research, it should be disposed of as chemical waste through your institution's hazardous waste program.[2] Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[2]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment in a designated, compatible hazardous waste container.[1]

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix different solvent wastes unless explicitly permitted by your EHS department.[3]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and include the following information[2]:

  • Full chemical name: "this compound"

  • For solutions, list all components and their approximate concentrations.

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location (building and room number).

  • An indication of the potential hazards (e.g., "Caution: Research Chemical, Handle with Care").

4. Storage of Waste: Store waste containers in a designated, secure area within the laboratory, away from general work areas. Ensure containers are kept closed except when adding waste.[3] Secondary containment, such as a spill tray, is recommended to mitigate the impact of any potential leaks.[1]

5. Scheduling Waste Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.

Summary of Disposal Procedures

Waste Type Container Key Disposal Actions
Solid this compound & Contaminated Debris Labeled, sealed, compatible hazardous waste containerSegregate from liquid waste; Label with full chemical name and hazard information.
This compound in Solution Labeled, sealed, compatible liquid hazardous waste containerSegregate based on solvent compatibility; List all chemical components and concentrations on the label.
Contaminated Sharps Designated sharps containerDo not dispose of in regular or other hazardous waste containers.
Empty Stock Vials Original vial within a hazardous waste containerTriple rinse with a suitable solvent, collect the rinseate as hazardous waste, and deface the label before disposing of the empty container as regular trash if permitted by your institution.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound for Disposal B Identify Waste Type A->B C Solid Waste (powder, contaminated items) B->C Solid D Liquid Waste (in solvent) B->D Liquid E Sharps Waste (needles, etc.) B->E Sharps F Place in Labeled Solid Hazardous Waste Container C->F G Place in Labeled Liquid Hazardous Waste Container D->G H Place in Designated Sharps Container E->H I Store Waste Securely in Lab F->I G->I H->I J Contact EHS for Waste Pickup I->J K End: Proper Disposal J->K

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a safer and more compliant research environment.

References

Essential Safety and Operational Guide for Handling Enpp-1-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Enpp-1-IN-21 based on available data and general laboratory safety principles for potent small molecule enzyme inhibitors. However, it is not a substitute for the official Safety Data Sheet (SDS). It is mandatory to obtain and consult the official SDS from your supplier before purchasing, handling, storing, or disposing of this compound. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the proper handling of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Storage of Solid Compound Room temperature in the continental US; may vary elsewhere.[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month.[1]

Personal Protective Equipment (PPE)

PPE CategorySpecific RequirementsRationale
Hand Protection Wear protective gloves (e.g., nitrile).To prevent skin contact.
Eye/Face Protection Wear safety goggles with side-shields or a face shield.To protect eyes from splashes.
Body Protection Wear a protective lab coat.To protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.To avoid inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is essential to minimize exposure and ensure experimental integrity.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the solid compound at room temperature in the continental US; however, storage conditions may vary in other locations.[1]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[1]

Handling:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust inhalation.[3]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Preparation:

    • Don all required personal protective equipment (gloves, lab coat, eye protection).

    • Perform all operations within a chemical fume hood.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound solid into the tube.

  • Solvent Addition:

    • Based on the desired concentration, calculate the required volume of an appropriate solvent (e.g., DMSO).

    • Add the solvent to the microcentrifuge tube containing the solid compound.

  • Dissolution:

    • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

First Aid Measures

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Don_PPE Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) Prepare_Work_Area Prepare Well-Ventilated Work Area (Chemical Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Store_Solution Aliquot and Store Solution (-20°C or -80°C) Prepare_Solution->Store_Solution Dispose_Waste Dispose of Chemical Waste per Regulations Perform_Experiment->Dispose_Waste Store_Solid Store Solid at Room Temperature Store_Solid->Weigh_Compound Dispose_Contaminated_PPE Dispose of Contaminated PPE Dispose_Waste->Dispose_Contaminated_PPE End End Dispose_Contaminated_PPE->End Start Start Start->Don_PPE Start->Store_Solid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.